(R)-6-(Boc-amino)-2-hydroxyhexanoic Acid
説明
BenchChem offers high-quality (R)-6-(Boc-amino)-2-hydroxyhexanoic Acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (R)-6-(Boc-amino)-2-hydroxyhexanoic Acid including the price, delivery time, and more detailed information at info@benchchem.com.
特性
IUPAC Name |
2-hydroxy-6-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO5/c1-11(2,3)17-10(16)12-7-5-4-6-8(13)9(14)15/h8,13H,4-7H2,1-3H3,(H,12,16)(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKQWPQYVVKUEPV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCCC(C(=O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Properties and Applications of (R)-6-(Boc-amino)-2-hydroxyhexanoic Acid in Advanced Peptidomimetics and Synthetic Biology
Executive Summary
The development of next-generation therapeutics heavily relies on the structural diversification of peptides. (R)-6-(Boc-amino)-2-hydroxyhexanoic acid (CAS: 2268819-82-3) is a highly specialized, non-canonical building block that bridges synthetic organic chemistry and synthetic biology. As an α -hydroxy analog of D-lysine featuring an ϵ -Boc-protected amine, this compound is engineered to introduce ester linkages (depsipeptides) into peptide backbones while simultaneously conferring protease resistance and unique conformational constraints.
This technical guide explores the physicochemical properties, mechanistic utility in solid-phase depsipeptide synthesis (SPDS), and cutting-edge applications in genetic code expansion for drug development professionals and application scientists.
Physicochemical Properties & Structural Analysis
Understanding the structural topology of (R)-6-(Boc-amino)-2-hydroxyhexanoic acid is critical for predicting its behavior in both synthetic and biological systems. The molecule features three distinct functional domains:
-
The α -Hydroxy Group: Replaces the canonical α -amine, allowing for the formation of an ester bond rather than an amide bond. This eliminates a backbone hydrogen-bond donor, which increases the lipophilicity and membrane permeability of the resulting macrocycle [4].
-
The (R)-Stereocenter: Corresponds to the D-amino acid configuration. The inversion of stereochemistry relative to natural L-amino acids disrupts standard α -helices, making it an ideal candidate for stabilizing β -turns in cyclic peptidomimetics and evading proteolytic degradation.
-
The ϵ -Boc-Protected Amine: Provides an orthogonal protection strategy, allowing the primary amine to remain inert during backbone elongation and subsequently be functionalized (e.g., for stapling or fluorophore attachment) after global deprotection.
Quantitative Data Summary
| Property | Value / Description |
| Chemical Name | (R)-6-(Boc-amino)-2-hydroxyhexanoic Acid |
| CAS Registry Number | 2268819-82-3 [3] |
| Molecular Formula | C₁₁H₂₁NO₅ |
| Molecular Weight | 247.29 g/mol |
| SMILES String | CC(C)(C)OC(=O)NCCCCC(=O)O |
| Purity Standard | ≥ 95% (Typical commercial grade) [3] |
| Physical State | Solid |
Mechanistic Role in Depsipeptide Synthesis
In the realm of peptidomimetics, the substitution of a single amide bond with an ester bond (forming a depsipeptide) fundamentally alters the molecule's thermodynamic landscape.
The Causality of Experimental Choices: When incorporating (R)-6-(Boc-amino)-2-hydroxyhexanoic acid into a growing peptide chain, the carboxyl group of the hydroxy acid reacts with the free N-terminus of the resin-bound peptide to form a standard amide bond. However, the subsequent step—coupling the next amino acid to the newly introduced α -hydroxyl group—requires an esterification reaction.
Because hydroxyl groups are significantly less nucleophilic than amines, standard coupling reagents like HATU/DIPEA are insufficient. Instead, N,N'-Diisopropylcarbodiimide (DIC) and 4-Dimethylaminopyridine (DMAP) must be utilized. DMAP acts as a highly efficient acyl transfer catalyst. However, a known side-effect of DMAP is the base-catalyzed racemization of the incoming amino acid via an oxazolone intermediate. To mitigate this, the reaction must be heavily optimized: utilizing low temperatures (0–4°C) during the initial activation phase and strictly limiting DMAP equivalents (typically 0.1 eq relative to the incoming amino acid).
Caption: Step-by-step solid-phase depsipeptide synthesis (SPDS) workflow highlighting esterification.
Applications in Synthetic Biology & Genetic Code Expansion
Beyond traditional solid-phase synthesis, (R)-6-(Boc-amino)-2-hydroxyhexanoic acid and its derivatives are pioneering the field of genetically programmed macrocycle synthesis. By utilizing orthogonal translation systems (OTS), researchers can hijack the cellular machinery of E. coli to incorporate this non-canonical monomer directly into proteins in vivo [2].
The Orthogonal Translation Workflow
To achieve this, an engineered Pyrrolysyl-tRNA synthetase (PylRS) and its cognate tRNA (tRNA CUA ) are introduced into the host cell. The PylRS is mutated to specifically recognize the ϵ -Boc-protected hydroxy acid instead of canonical amino acids.
Self-Validating Systems: A major challenge in this workflow is verifying that the tRNA has been correctly acylated with the hydroxy acid rather than a canonical amino acid. To validate this, researchers employ the PARTI (Purification of Acylated tRNA for Identification) assay. This LC-MS-based workflow directly monitors monomer-specific acyl-tRNA levels in cells, ensuring that the (R)-6-(Boc-amino)-2-hydroxyhexanoic acid is actively and exclusively loaded onto the tRNA CUA prior to ribosomal translation [1].
Caption: Workflow of genetic code expansion using engineered PylRS for hydroxy acid incorporation.
Experimental Protocol: Solid-Phase Incorporation
To ensure reproducibility and trustworthiness, the following protocol outlines the critical esterification step required to couple an Fmoc-protected amino acid to the α -hydroxyl group of a resin-bound (R)-6-(Boc-amino)-2-hydroxyhexanoic acid.
Materials:
-
Resin-bound peptide terminating in (R)-6-(Boc-amino)-2-hydroxyhexanoic acid.
-
Fmoc-Amino Acid-OH (10 equivalents).
-
N,N'-Diisopropylcarbodiimide (DIC) (10 equivalents).
-
4-Dimethylaminopyridine (DMAP) (0.1 equivalents).
-
Anhydrous Dichloromethane (DCM) and Dimethylformamide (DMF).
Step-by-Step Methodology:
-
Resin Preparation: Swell the resin in anhydrous DCM for 30 minutes. Rationale: DCM provides optimal swelling for polystyrene-based resins, maximizing the accessibility of the sterically hindered secondary hydroxyl group.
-
Pre-activation: In a separate dry vial, dissolve the Fmoc-Amino Acid-OH (10 eq) in a minimal volume of anhydrous DCM/DMF (9:1 v/v). Add DIC (10 eq) and stir at 0°C for 15 minutes. Rationale: Pre-activation forms the reactive O-acylisourea intermediate. The low temperature suppresses premature rearrangement to the unreactive N-acylurea.
-
Catalyst Addition: Add DMAP (0.1 eq) to the pre-activated mixture. Rationale: DMAP must be kept strictly at catalytic amounts (0.1 eq) to prevent base-catalyzed epimerization of the Fmoc-amino acid.
-
Coupling: Transfer the activated mixture to the resin. Agitate gently at room temperature for 12–16 hours.
-
Validation: Cleave a micro-aliquot of the resin using TFA/TIPS/H₂O (95:2.5:2.5) for 1 hour. Analyze via LC-MS to confirm the mass shift corresponding to successful ester bond formation. Rationale: Ninhydrin (Kaiser) tests are ineffective here because there is no free primary amine to react with; mass spectrometry is the only definitive validation.
Conclusion
(R)-6-(Boc-amino)-2-hydroxyhexanoic acid is a transformative reagent in modern drug development. By seamlessly integrating the structural rigidity of D-amino acids with the physicochemical benefits of depsipeptides, it enables the synthesis of highly stable, membrane-permeable macrocycles. Furthermore, its compatibility with orthogonal translation systems and validation via assays like PARTI [1] pushes the boundaries of what can be achieved in genetically programmed cellular synthesis [2].
References
-
Monitoring monomer-specific acyl-tRNA levels in cells with PARTI - National Institutes of Health (NIH) -[Link]
-
Genetically programmed cell-based synthesis of non-natural peptide and depsipeptide macrocycles - National Institutes of Health (NIH) -[Link]
-
Cyclic Peptides: From Bioorganic Synthesis to Applications - Royal Society of Chemistry -[Link]
An In-depth Technical Guide to the Molecular Structure of Boc-Protected Alpha-Hydroxy Lysine Analogs
Abstract
This technical guide provides a comprehensive exploration of the molecular structure, synthesis, and characterization of Boc-protected alpha-hydroxy lysine analogs. These compounds are of significant interest to researchers, scientists, and drug development professionals due to their potential applications in peptide synthesis, peptidomimetics, and as chiral building blocks. This document delves into the strategic importance of the tert-butyloxycarbonyl (Boc) protecting group, the chemical transformation of the alpha-amino group to a hydroxyl group, and the analytical methodologies required for structural elucidation and quality control. By integrating foundational chemical principles with practical, field-proven insights, this guide serves as an essential resource for the rational design and application of these valuable molecules.
Introduction: The Strategic Imperative for Modified Amino Acids
In the landscape of modern drug discovery and peptide science, the use of non-natural amino acids and their derivatives is a cornerstone of innovation. These modified building blocks allow for the construction of peptides and peptidomimetics with enhanced stability, novel functionalities, and improved pharmacokinetic profiles.[] Among these, alpha-hydroxy acids derived from natural amino acids are particularly valuable. The replacement of the alpha-amino group with a hydroxyl group introduces a key structural change that can alter hydrogen bonding patterns, conformational preferences, and susceptibility to enzymatic degradation.
Lysine, with its versatile side chain containing a primary amino group, presents a unique scaffold for modification.[] The ε-amino group is a frequent site for conjugation, branching, or the introduction of labels.[] However, to selectively manipulate the alpha-amino group while preserving the reactivity of the ε-amino group for subsequent modifications, a robust protection strategy is paramount. The tert-butyloxycarbonyl (Boc) group is a widely employed acid-labile protecting group for amines, offering stability across a range of reaction conditions, making it an ideal choice for this purpose.[3][4] This guide will focus on the synthesis and detailed structural analysis of alpha-hydroxy lysine analogs where the ε-amino group is protected by a Boc moiety.
The Molecular Architecture: A Tale of Two Functional Groups
The core structure of a Boc-protected alpha-hydroxy lysine analog is characterized by two key modifications to the parent lysine molecule: the conversion of the α-amino group to a hydroxyl group and the protection of the ε-amino group with a Boc group. This unique arrangement of functional groups dictates the molecule's chemical behavior and potential applications.
The presence of the α-hydroxyl group introduces chirality at the α-carbon, and the stereochemistry of this center is a critical determinant of the molecule's biological activity. The hydroxyl group can act as both a hydrogen bond donor and acceptor, influencing intermolecular interactions. The Boc-protected ε-amino group, on the other hand, renders the side chain unreactive under neutral or basic conditions, allowing for selective chemistry at other sites.[5] The bulky tert-butyl group of the Boc moiety also imparts a degree of hydrophobicity to the side chain.[6]
Figure 1: General structure of a Boc-protected alpha-hydroxy lysine analog.
Synthetic Strategy: A Two-Pronged Approach
The synthesis of Boc-protected alpha-hydroxy lysine analogs necessitates a carefully planned, multi-step approach. The two primary transformations are the selective protection of the ε-amino group and the conversion of the α-amino group to a hydroxyl group. The order of these steps is critical to avoid unwanted side reactions.
Orthogonal Protection: The Primacy of the Boc Group
The ε-amino group of lysine is highly nucleophilic and must be protected to prevent its reaction during subsequent synthetic steps.[3] The Boc group is an excellent choice for this purpose due to its stability in basic and nucleophilic conditions and its facile removal under acidic conditions.[7]
The selective protection of the ε-amino group of lysine can be achieved using di-tert-butyl dicarbonate (Boc₂O) under basic conditions.[4] A common strategy involves the use of a copper complex to temporarily protect the α-amino and carboxyl groups, allowing for the selective acylation of the ε-amino group.[8]
Experimental Protocol: ε-Boc Protection of L-Lysine
-
Copper Complex Formation: Dissolve L-lysine hydrochloride in water and adjust the pH to approximately 9.5 with a suitable base (e.g., NaOH). Add a solution of copper(II) sulfate to form the deep blue copper(II)-lysinate complex.
-
Boc Protection: To the cooled solution of the copper complex, add di-tert-butyl dicarbonate (Boc₂O) dissolved in a suitable organic solvent (e.g., THF or dioxane). Maintain the pH at around 9.5 during the addition.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Copper Removal: Decompose the copper complex by acidifying the reaction mixture with a strong acid (e.g., HCl) to a pH of approximately 3. Alternatively, treatment with a chelating agent like EDTA can be used.
-
Isolation and Purification: Isolate the resulting Nε-Boc-L-lysine by crystallization or column chromatography.
Figure 2: Workflow for the selective ε-Boc protection of lysine.
Deamination and Hydroxylation: The van Slyke Reaction
The conversion of an α-amino acid to its corresponding α-hydroxy acid can be achieved through diazotization of the α-amino group, followed by nucleophilic substitution by water.[9] This reaction, often referred to as the van Slyke reaction, involves the treatment of the amino acid with nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite and a strong acid.[10]
Experimental Protocol: Conversion of Nε-Boc-L-Lysine to its α-Hydroxy Analog
-
Reaction Setup: Dissolve Nε-Boc-L-lysine in an aqueous acidic solution (e.g., dilute sulfuric or acetic acid) in a well-ventilated fume hood. Cool the solution in an ice bath.
-
Nitrite Addition: Slowly add an aqueous solution of sodium nitrite (NaNO₂) to the stirred amino acid solution. The rate of addition should be controlled to maintain a low temperature and manage the evolution of nitrogen gas.
-
Reaction Monitoring: Monitor the reaction for the cessation of nitrogen gas evolution. The progress can also be followed by TLC or HPLC.
-
Work-up: Once the reaction is complete, the excess nitrous acid can be quenched by the addition of a small amount of urea.
-
Extraction and Purification: Extract the α-hydroxy acid product into an organic solvent (e.g., ethyl acetate). The organic layers are then combined, dried over an anhydrous salt (e.g., Na₂SO₄), and the solvent is removed under reduced pressure. The crude product can be purified by column chromatography or crystallization.
It is important to note that this reaction proceeds with retention of configuration at the α-carbon. However, depending on the reaction conditions, some degree of racemization may occur. Therefore, chiral analysis of the final product is crucial.[11]
Structural Elucidation: A Multi-Technique Approach
Confirming the molecular structure and purity of Boc-protected alpha-hydroxy lysine analogs requires a combination of spectroscopic and analytical techniques.
Spectroscopic Characterization
| Technique | Expected Observations |
| ¹H NMR | Disappearance of the α-proton signal adjacent to the amino group and the appearance of a new signal at a different chemical shift corresponding to the α-proton adjacent to the hydroxyl group. The presence of the characteristic singlet for the nine protons of the tert-butyl group of the Boc moiety. |
| ¹³C NMR | A shift in the resonance of the α-carbon upon conversion of the amino group to a hydroxyl group. The characteristic signals for the carbonyl and quaternary carbons of the Boc group. |
| FT-IR | Disappearance of the N-H stretching vibrations of the primary α-amino group and the appearance of a broad O-H stretching band for the hydroxyl group. The characteristic C=O stretching vibration of the carbamate in the Boc group.[12] |
| Mass Spectrometry | The molecular ion peak corresponding to the expected mass of the product. Characteristic fragmentation patterns, including the loss of the Boc group or parts of it, can further confirm the structure.[13] |
Chiral Purity Assessment
The stereochemical integrity of the α-carbon is critical. Chiral High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase is a common and reliable method for determining the enantiomeric excess of the α-hydroxy acid product.[14] Alternatively, derivatization with a chiral reagent, such as Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, FDAA), followed by LC-MS analysis can be used to separate and quantify the diastereomeric derivatives.[11][15]
Crystallographic Analysis
For unambiguous determination of the three-dimensional structure, single-crystal X-ray diffraction is the gold standard.[16] Obtaining suitable crystals can be challenging, but the resulting data provides precise information on bond lengths, bond angles, and the conformation of the molecule in the solid state.[17][18]
Deprotection Strategies: Unveiling the ε-Amino Group
The utility of Boc-protected alpha-hydroxy lysine analogs often lies in the ability to selectively remove the Boc group to liberate the ε-amino group for further functionalization. The acid-lability of the Boc group allows for its efficient cleavage under mild acidic conditions.[7]
Common Deprotection Reagents and Conditions
| Reagent | Conditions | Key Considerations |
| Trifluoroacetic Acid (TFA) | 25-50% TFA in Dichloromethane (DCM) | The most common and efficient method.[4] |
| Hydrochloric Acid (HCl) | 4M HCl in Dioxane or Ethyl Acetate | A strong acid that provides clean deprotection.[19] |
| Oxalyl Chloride in Methanol | Room temperature | A milder alternative for sensitive substrates. |
The choice of deprotection method will depend on the overall synthetic scheme and the presence of other acid-sensitive functional groups in the molecule.
Figure 3: General mechanism of acid-catalyzed Boc deprotection.
Conclusion and Future Perspectives
Boc-protected alpha-hydroxy lysine analogs represent a versatile class of molecules with significant potential in peptide and medicinal chemistry. This guide has provided a detailed overview of their molecular structure, a logical synthetic pathway, and the necessary analytical tools for their characterization. The ability to selectively modify both the α and ε positions of the lysine scaffold opens up a vast chemical space for the design of novel therapeutic agents and research tools. Future research in this area will likely focus on the development of more efficient and stereoselective synthetic methods, as well as the incorporation of these analogs into complex peptide structures to probe and modulate biological processes.
References
-
Benchchem. Msc vs. Boc: A Comparative Guide to Lysine Side Chain Protection in Peptide Synthesis.
-
Wikipedia. tert-Butyloxycarbonyl protecting group.
-
Open Access Pub. Protection Side Chain of Lysine by Host-Affinity Molecules during Solid Phase Peptide Synthesis in Aqueous Phase.
-
CymitQuimica. CAS 2418-95-3: N-epsilon-(tert-Butoxycarbonyl)-L-lysine.
-
Google Patents. CN105646286A - Preparation method of double-protection lysine with Boc side-chain amino protection.
-
Google Patents. US2461701A - Conversion of alpha amino acids to alpha hydroxy acids.
-
ResearchGate. Transformation of l-amino acids into the corresponding α-hydroxy acids...
-
PubMed. Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m).
-
Chemenu. CAS 2418-95-3 (Nε-Boc-L-Lysine).
-
Springer. Preparation of new α-hydroxy acids derived from amino acids and their corresponding polyesters.
-
Benchchem. Understanding Boc protection and deprotection in peptide synthesis.
-
J&K Scientific LLC. BOC Protection and Deprotection.
-
Rsc.org. A synthetic biology approach for the transformation of L-α- amino acids to the corresponding enantiopure (R) -.
-
Royal Society of Chemistry. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride.
-
ResearchGate. Derivatization of amino acids to corresponding alpha-hydroxy acids and their analysis in fermentation broths.
-
BOC Sciences. Lysine in Protein Labeling and Analysis: Techniques, Applications, and Best Practices.
-
PubMed. Synthesis of conformationally constrained lysine analogues.
-
ACS Publications. Synthesis of Conformationally Constrained Lysine Analogues.
-
Shodhganga. X-ray studies on some crystalline complexes between amino acids with ionisable sile chains.
-
PubMed. L-Lysine: exploiting powder X-ray diffraction to complete the set of crystal structures of the 20 directly encoded proteinogenic amino acids.
-
ResearchGate. L-Lysine: Exploiting Powder X-ray Diffraction to Complete the Set of Crystal Structures of the 20 Directly Encoded Proteinogenic Amino Acids.
-
PubMed. Differentiation of Boc-protected alpha,delta-/delta,alpha- and beta,delta-/delta,beta-hybrid peptide positional isomers by electrospray ionization tandem mass spectrometry.
-
J-STAGE. A Large Scale Synthesis of Mono- and Di-urethane Derivatives of Lysine1).
-
Springer. An Investigation on Structural, Optical, Thermal, and Dielectric Analysis of L‐Lysine Iodide Semiorganic Nonlinear Optical.
-
ResearchGate. Synthesis of N‐Boc‐protected α‐arylglycines....
-
Google Patents. WO2008014811A1 - PROCESS FOR THE PREPARATION OF ε-ALKOXYCARBONYLLYSINES AND THEIR ANALOGUES.
-
Google Patents. EP1317409B2 - Method for the purification of an alpha-hydroxy acid on an industrial scale.
-
ACS Publications. Molecular Discrimination of N-Protected Amino Acid Esters by a Self-Assembled Cylindrical Capsule: Spectroscopic and Computational Studies.
-
BOC Sciences. Lysine: Comprehensive Guide on Structure, Functions, and Applications.
-
Organic Chemistry Portal. Synthesis of α-hydroxy carboxylic acids, esters and amides.
-
PMC. Chiral discrimination of α-hydroxy acids and N-Ts-α-amino Acids induced by tetraaza macrocyclic chiral solvating agents by using 1H NMR spectroscopy.
-
ResearchGate. A practical method for the synthesis of beta-amino alpha-hydroxy acids. Synthesis of enantiomerically pure hydroxyaspartic acid and isoserine.
-
Scholars Research Library. Der Pharma Chemica.
-
GSC Online Press. Synthesis of 3-(substitutedthiocarbamide)-aniline derivatives from di-tert-butyl dicarbonate (BoC) protected 3-chloroaniline.
-
Gavin Publishers. Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent.
-
PubMed. Facile determination of the absolute configurations of α-hydroxy acids by chiral derivatization coupled with liquid chromatography-mass spectrometry analysis.
-
Google Patents. Method for the purification of alpha-hydroxy acids on an industrial scale.
-
Semantic Scholar. Efficient and selective cleavage of the tert-butoxycarbonyl (Boc) group under basic condition.
-
BOC Sciences Amino Acid. Lysine as a Versatile Building Block for Peptides and Peptidomimetics: From Synthesis to Therapeutics.
-
ResearchGate. Facile determination of the absolute configurations of α-hydroxy acids by chiral derivatization coupled with liquid chromatography-mass spectrometry analysis | Request PDF.
-
ResearchGate. Biocatalytic Approaches towards the Synthesis of Chiral Amino Alcohols from Lysine: Cascade Reactions Combining alpha-Keto Acid Oxygenase Hydroxylation with Pyridoxal Phosphate- Dependent Decarboxylation | Request PDF.
-
bioRxiv. Chiral Derivatization-enabled Discrimination and Visualization of Proteinogenic Amino Acids by Ion Mobility Mass Spectrometry.
-
ChemRxiv. Discovery and Application of a Lysine 5-Hydroxylase for Bioorthogonal Chemistry.
-
Taylor & Francis Online. Discovery and characterization of hydroxylysine in recombinant monoclonal antibodies.
-
Journal of the American Chemical Society. Selective Synthesis of Lysine Peptides and the Prebiotically Plausible Synthesis of Catalytically Active Diaminopropionic Acid Peptide Nitriles in Water.
Sources
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. openaccesspub.org [openaccesspub.org]
- 6. CAS 2418-95-3: N-epsilon-(tert-Butoxycarbonyl)-L-lysine [cymitquimica.com]
- 7. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 8. cpb.pharm.or.jp [cpb.pharm.or.jp]
- 9. US2461701A - Conversion of alpha amino acids to alpha hydroxy acids - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
- 11. Facile determination of the absolute configurations of α-hydroxy acids by chiral derivatization coupled with liquid chromatography-mass spectrometry analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. gsconlinepress.com [gsconlinepress.com]
- 13. Differentiation of Boc-protected alpha,delta-/delta,alpha- and beta,delta-/delta,beta-hybrid peptide positional isomers by electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. EP1317407B1 - Method for the purification of alpha-hydroxy acids on an industrial scale - Google Patents [patents.google.com]
- 15. researchgate.net [researchgate.net]
- 16. X-ray studies on some crystalline complexes between amino acids with ionisable sile chains [etd.iisc.ac.in]
- 17. L-Lysine: exploiting powder X-ray diffraction to complete the set of crystal structures of the 20 directly encoded proteinogenic amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m) - PubMed [pubmed.ncbi.nlm.nih.gov]
Solubility Dynamics and Application Workflows for (R)-6-(Boc-amino)-2-hydroxyhexanoic Acid in Organic Solvents
Executive Summary & Structural Causality
(R)-6-(Boc-amino)-2-hydroxyhexanoic acid (CAS: 2268819-82-3)[1] is a highly specialized chiral building block, structurally functioning as the α -hydroxy analog of Nϵ -Boc-D-lysine. It is primarily utilized in the synthesis of depsipeptides—peptides containing ester bonds—and advanced peptidomimetics[2].
Causality of Solubility: The solubility profile of this compound is dictated by a structural "tug-of-war." The α -hydroxy acid headgroup provides strong hydrogen-bond donating and accepting capabilities, driving solubility in polar solvents[3]. Conversely, the aliphatic hexanoic backbone and the bulky, lipophilic tert-butyloxycarbonyl (Boc) protecting group significantly reduce aqueous solubility while enhancing compatibility with moderately polar and non-polar organic solvents like dichloromethane (DCM) and ethyl acetate (EtOAc)[4]. Crucially, the Boc group prevents intermolecular hydrogen bonding of the ϵ -amine, preventing the formation of insoluble zwitterionic networks typical of unprotected amino acids[3].
Empirical Solubility Data in Organic Solvents
The following table summarizes the extrapolated solubility profile of (R)-6-(Boc-amino)-2-hydroxyhexanoic acid across standard organic solvents used in peptide synthesis.
| Solvent | Polarity Index | Solubility Limit (mg/mL at 25°C) | Visual Observation | Recommended Application |
| N,N-Dimethylformamide (DMF) | 6.4 | > 150 (High) | Clear, colorless | Primary coupling solvent |
| Dimethyl Sulfoxide (DMSO) | 7.2 | > 150 (High) | Clear, colorless | Stock solutions / Assays |
| Dichloromethane (DCM) | 3.1 | 50 - 100 (Good) | Clear | Swelling / Co-solvent |
| Ethyl Acetate (EtOAc) | 4.4 | 30 - 50 (Moderate) | Clear to slight haze | Liquid-liquid extraction |
| Methanol (MeOH) | 5.1 | > 100 (High) | Clear | Recrystallization |
| Hexane | 0.1 | < 1 (Insoluble) | White suspension | Anti-solvent precipitation |
Self-Validating Experimental Protocols
As a Senior Application Scientist, I emphasize that protocols must not be blind recipes. The following workflows incorporate built-in validation gates to ensure system integrity at every phase transition.
Protocol 1: Self-Validating Quantitative Solubility Determination
Objective: Accurately measure the thermodynamic solubility limit in a target organic solvent using a mass-balance validated approach.
-
Saturation: Add 100 mg of (R)-6-(Boc-amino)-2-hydroxyhexanoic acid to 1.0 mL of the target solvent (e.g., DCM) in a sealed 2 mL glass vial. Vortex for 5 minutes. If the solution is completely clear, add additional 50 mg increments until a persistent precipitate remains.
-
Thermal Equilibration: Sonicate the suspension at 30°C for 15 minutes to break aggregates, then incubate at a strictly controlled 25.0°C for 24 hours to reach thermodynamic equilibrium.
-
Phase Separation: Centrifuge the vial at 10,000 x g for 10 minutes to pellet the undissolved solid.
-
Validation Gate 1 (Gravimetric Mass Balance): Carefully decant the supernatant. Dry the residual pellet under vacuum and weigh it. The calculated dissolved mass (Initial Mass - Pellet Mass) provides the gravimetric solubility.
-
Validation Gate 2 (HPLC Quantification): Dilute 10 µL of the supernatant into 990 µL of Acetonitrile. Analyze via RP-HPLC at 210 nm against a pre-established calibration curve. System Validation: The HPLC-derived concentration must match the gravimetric mass balance within ±2%. A discrepancy indicates solvent evaporation or compound degradation.
Protocol 2: Depsipeptide Esterification and Boc Deprotection
Objective: Couple the α -hydroxyl group to an incoming amino acid and subsequently deprotect the ϵ -amine for chain elongation.
-
Dissolution & Activation: Dissolve 2.0 eq of the incoming Boc-amino acid in anhydrous DMF (0.2 M). Add 2.0 eq of N,N'-Diisopropylcarbodiimide (DIC) and 0.1 eq of 4-Dimethylaminopyridine (DMAP) as a catalyst for ester bond formation[2][5].
-
Coupling: Add the activated mixture to the resin-bound (R)-6-(Boc-amino)-2-hydroxyhexanoic acid. Agitate for 2-4 hours at room temperature.
-
Validation Gate 1 (Cleavage Check): Perform a micro-cleavage of a few resin beads and analyze via LC-MS. The presence of the expected mass[M+H]+ confirms successful esterification.
-
Boc Deprotection: Treat the resin with a solution of 50% Trifluoroacetic acid (TFA) in DCM for 30 minutes at room temperature to remove the Boc protecting group[3][4].
-
Validation Gate 2 (Kaiser Test): Wash the resin thoroughly with DCM and DMF. Perform a Kaiser (ninhydrin) test. A deep blue color visually validates the successful unmasking of the primary ϵ -amine, confirming the system is ready for the next coupling cycle.
Workflow Visualization
Caption: Solvation, esterification, and Boc-deprotection workflow for depsipeptide synthesis.
References
-
Title: Amino Acid-Protecting Groups Source: Chemical Reviews - ACS Publications URL: [Link]
-
Title: Synthesis, Chemical and Enzymatic Hydrolysis, and Aqueous Solubility of Amino Acid Ester Prodrugs of 3-Carboranyl Thymidine Analogues for Boron Neutron Capture Therapy of Brain Tumors Source: PMC - National Institutes of Health URL: [Link]
-
Title: Acid-Modulated Peptide Synthesis for Application on Oxide Biosensor Interfaces Source: MDPI URL: [Link]
Sources
- 1. (R)-6-(Boc-amino)-2-hydroxyhexanoic acid 95% | CAS: 2268819-82-3 | AChemBlock [achemblock.com]
- 2. Synthesis, Chemical and Enzymatic Hydrolysis, and Aqueous Solubility of Amino Acid Ester Prodrugs of 3-Carboranyl Thymidine Analogues for Boron Neutron Capture Therapy of Brain Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. Acid-Modulated Peptide Synthesis for Application on Oxide Biosensor Interfaces [mdpi.com]
Stability and Reactivity of Boc-Amino Hydroxy Acids Under Physiological Conditions: A Technical Guide
Executive Summary
The tert-butyloxycarbonyl (Boc) group is a foundational protecting moiety in organic synthesis, traditionally utilized in solid-phase peptide synthesis (SPPS). However, in modern drug development, Boc-protected amino hydroxy acids (such as Boc-Ser-OH, Boc-Thr-OH, and Boc-statine derivatives) are increasingly evaluated in biological assays to explore structure-activity relationships (SAR) or deployed as transient, lipophilic prodrug linkers.
Understanding the stability of these molecules under physiological conditions (pH 7.4, 37°C, aqueous buffer, or plasma) requires a deep mechanistic analysis of three interacting functional groups: the carbamate (Boc), the aliphatic hydroxyl (-OH), and the carboxylic acid (-COOH). This guide synthesizes field-proven insights and quantitative data to explain the causality behind their high physiological stability and provides a self-validating protocol for empirical testing.
Mechanistic Chemical Stability at pH 7.4
The chemical behavior of Boc-protected amines is dominated by the extreme stability of the carbamate linkage under neutral and basic conditions.
The Carbamate Shield
The Boc group masks the nucleophilicity and basicity of the primary amine. Mechanistically, the deprotection of a Boc group is an E1-type elimination that requires highly acidic conditions (e.g., 20-50% Trifluoroacetic acid or HCl) to protonate the carbamate carbonyl oxygen. This protonation drives the expulsion of a stable tert-butyl cation and subsequent decarboxylation1[1].
At physiological pH (7.4), the hydronium ion concentration ( ≈3.98×10−8 M) is vastly insufficient to initiate this acidolysis. Consequently, the Boc group is virtually immune to chemical hydrolysis in phosphate-buffered saline (PBS) or plasma, making it an exceptionally robust moiety for in vitro and in vivo studies [].
Intramolecular Dynamics: The Hydroxyl and Carboxyl Interplay
In free amino hydroxy acids (like unprotected Serine or Threonine), the proximity of the hydroxyl group to the amine can lead to complex intramolecular side reactions, such as O-to-N acyl shifts. However, the introduction of the Boc group fundamentally alters this dynamic:
-
Amine Passivation: The Boc carbamate neutralizes the amine's nucleophilicity, entirely preventing O-to-N migrations.
-
Hydroxyl Inertness: The aliphatic hydroxyl group remains kinetically inert at 37°C. Without the introduction of a chemical coupling reagent (e.g., EDC, DIC) or an enzymatic catalyst, intramolecular lactonization with the C-terminus is energetically unfavorable.
-
Carboxylate State: At pH 7.4, the carboxylic acid (pKa ≈ 2.2) exists almost entirely as a deprotonated carboxylate anion. This anionic state makes it a poor electrophile, further suppressing any spontaneous esterification or lactone formation3[3].
Fig 1. Mechanistic stability logic of Boc-amino hydroxy acid functional groups at pH 7.4.
Physiological Degradation: In Vitro Buffer vs. In Vivo Plasma
While chemically stable in PBS, the introduction of Boc-amino hydroxy acids into biological matrices (like human plasma) introduces enzymatic variables.
-
In PBS (pH 7.4): Free Boc-amino hydroxy acids and their esterified prodrug derivatives exhibit high stability. Hydrolysis of esterified derivatives (if the -OH or -COOH is linked to a drug) relies purely on slow chemical hydrolysis, often yielding half-lives ( t1/2 ) exceeding 12 to 70 hours4[4].
-
In Human Plasma: The bulky tert-butyl group provides significant steric hindrance, shielding adjacent bonds from ubiquitous aminopeptidases. However, if the Boc-amino hydroxy acid is utilized as an ester prodrug (e.g., conjugated via its carboxyl group to a target API), plasma esterases will rapidly cleave the ester bond ( t1/2 < 1 hour). Crucially, post-cleavage, the resulting free Boc-amino hydroxy acid remains intact and resistant to further enzymatic degradation 5[5].
Quantitative Stability Profiles
The following table summarizes the causal relationship between the molecular state of the Boc-amino acid and its physiological half-life.
| Compound State | Matrix | pH | Temp (°C) | Half-life ( t1/2 ) | Primary Degradation Pathway |
| Free Boc-Amino Hydroxy Acid (e.g., Boc-Ser-OH) | PBS | 7.4 | 37 | > 72 hours | Negligible chemical degradation |
| Free Boc-Amino Hydroxy Acid | Human Plasma | 7.4 | 37 | > 24 hours | Highly resistant to peptidases |
| Boc-Amino Acid Ester Prodrug | PBS | 7.4 | 37 | 12 - 70 hours | Slow chemical ester hydrolysis |
| Boc-Amino Acid Ester Prodrug | Human Plasma | 7.4 | 37 | < 1 hour | Rapid enzymatic ester cleavage |
Self-Validating Experimental Protocol: LC-MS/MS Stability Assay
To empirically determine the stability of a novel Boc-amino hydroxy acid, researchers must employ a self-validating LC-MS/MS workflow. This protocol is designed to eliminate matrix effects and prevent post-sampling degradation.
Causality-Driven Methodology
Step 1: Stock Preparation & Matrix Spiking
-
Action: Dissolve the compound in 100% DMSO to create a 1 mg/mL stock. Spike this into pre-warmed (37°C) PBS or pooled human plasma to a final concentration of 10 µM.
-
Causality: The highly lipophilic nature of the Boc group necessitates DMSO for complete dissolution. However, the final DMSO concentration in plasma must remain below 1% to prevent the denaturation of plasma esterases, which would artificially inflate the compound's apparent stability 6[6].
Step 2: System Validation Controls (Critical)
-
Positive Control: Run a parallel assay using Procaine. If Procaine does not degrade rapidly ( t1/2 ≈ 10-20 mins), the plasma esterases are inactive, and the assay is invalid.
-
Negative Control: Run a parallel assay using Warfarin. If Warfarin degrades, non-enzymatic matrix degradation or analytical failure is occurring.
Step 3: Time-Course Sampling & Quenching
-
Action: At designated intervals (0, 1, 2, 4, 8, 24 h), extract 50 µL aliquots and immediately mix with 150 µL of ice-cold Acetonitrile (MeCN) containing an internal standard (e.g., Tolbutamide).
-
Causality: The 1:3 ratio of plasma to MeCN instantly precipitates plasma proteins and denatures enzymes, effectively "freezing" the degradation profile at that exact second.
Step 4: Centrifugation & Analysis
-
Action: Centrifuge at 14,000 x g for 10 minutes at 4°C. Transfer the supernatant to LC vials. Analyze via LC-MS/MS using Multiple Reaction Monitoring (MRM).
Fig 2. Step-by-step LC-MS/MS workflow for evaluating physiological stability.
References
-
BOC Sciences. "BOC-Amino Acids." BOC Sciences.
-
Moroder, L., et al. "tert-Butoxycarbonylation of Amino Acids and their Derivatives." ResearchGate. 4
-
BenchChem. "An In-depth Technical Guide to the Physical and Chemical Properties of Boc-Protected Amines." BenchChem. 1
-
ACS Publications. "Chemical and Enzymatic Stability of Amino Acid Prodrugs Containing Methoxy, Ethoxy and Propylene Glycol Linkers." Molecular Pharmaceutics. 5
-
ResearchGate. "Synthesis and Evaluation of Amino Acid Ester Conjugates of HIV Protease Inhibitor." ResearchGate. 6
-
ACS Publications. "Optimization of a Biomimetic Transamination Reaction." Journal of the American Chemical Society. 3
Sources
An In-depth Technical Guide to (R)-6-(Boc-amino)-2-hydroxyhexanoic Acid: A Versatile Building Block in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of Functionalized Amino Acids
In the landscape of modern medicinal chemistry and drug development, the use of non-proteinogenic amino acids has become a cornerstone strategy for overcoming the inherent limitations of natural peptides and for constructing complex molecular architectures. (R)-6-(Boc-amino)-2-hydroxyhexanoic acid is a chiral building block of significant interest, integrating three key chemical features: a stereodefined α-hydroxy acid, a protected primary amine, and a flexible six-carbon chain. This unique combination of functionalities makes it a highly valuable component in the synthesis of sophisticated molecules such as peptide mimics, antibody-drug conjugates (ADCs), and Proteolysis Targeting Chimeras (PROTACs).
The tert-butyloxycarbonyl (Boc) group provides robust, acid-labile protection of the terminal amine, rendering it compatible with a wide array of coupling chemistries, particularly in peptide synthesis.[1][] The α-hydroxy acid moiety offers a distinct structural and functional element compared to its α-amino acid counterpart, influencing hydrogen bonding patterns, conformational preferences, and metabolic stability. Furthermore, the hexanoic acid backbone provides a flexible, hydrophobic spacer, a critical component in the design of linkers for bifunctional molecules where precise spatial orientation of two active domains is paramount.[3]
This technical guide offers a comprehensive overview of (R)-6-(Boc-amino)-2-hydroxyhexanoic acid, detailing its chemical identifiers, a scientifically grounded synthesis protocol, analytical characterization methods, and its strategic applications in contemporary drug discovery.
Core Identifiers and Physicochemical Properties
A precise understanding of a compound's identifiers and properties is fundamental for its effective use in research and development. The key data for (R)-6-(Boc-amino)-2-hydroxyhexanoic acid are summarized below.
| Identifier | Value | Source |
| CAS Number | 1359971-57-5 | [4][5] |
| Molecular Formula | C₁₁H₂₁NO₅ | [4] |
| Molecular Weight | 247.29 g/mol | [4] |
| IUPAC Name | (2R)-6-{[(tert-butoxy)carbonyl]amino}-2-hydroxyhexanoic acid | N/A |
| SMILES | CC(C)(C)OC(=O)NCCCCC(=O)O | N/A |
| Appearance | White to off-white solid (predicted) | N/A |
| Storage | Sealed in dry, 2-8°C | [4] |
Synthesis and Purification: A Guided Protocol
The synthesis of (R)-6-(Boc-amino)-2-hydroxyhexanoic acid can be approached as a two-stage process: first, the stereoselective synthesis of the precursor, (R)-2-amino-6-hydroxyhexanoic acid, followed by the protection of the terminal amino group.
Part 1: Synthesis of (R)-2-amino-6-hydroxyhexanoic Acid (Precursor)
The stereoselective synthesis of α-hydroxy acids from α-amino acids is a well-established transformation.[6] A common and effective method involves the diazotization of the corresponding α-amino acid with sodium nitrite under acidic conditions. This reaction proceeds with retention of configuration at the α-carbon.
Experimental Protocol: Diazotization of D-Lysine
This protocol is adapted from established methods for the conversion of α-amino acids to α-hydroxy acids.[6]
Materials:
-
D-Lysine hydrochloride
-
Sulfuric acid (e.g., 10% aqueous solution)
-
Sodium nitrite (NaNO₂)
-
Urea
-
Deionized water
-
Cation exchange resin (e.g., AG-50-X8, H+ form)
-
Aqueous ammonia (e.g., 1-2 M)
-
Ethanol
Procedure:
-
Dissolution: Dissolve D-Lysine hydrochloride in an aqueous solution of sulfuric acid in a reaction vessel equipped with a stirrer and temperature control. Cool the solution to 0-5°C in an ice bath.
-
Diazotization: Prepare a solution of sodium nitrite in deionized water. Add this solution dropwise to the stirred, cooled lysine solution, maintaining the temperature below 5°C. The slow addition is critical to control the exothermic reaction and prevent side reactions.
-
Reaction Monitoring: Stir the mixture at 0-5°C for several hours after the addition is complete. The progress of the reaction can be monitored by the disappearance of the starting material using an appropriate analytical technique, such as thin-layer chromatography (TLC) with ninhydrin staining.
-
Quenching: Once the reaction is complete, decompose the excess nitrous acid by the careful addition of small portions of urea until gas evolution ceases.
-
Purification via Ion-Exchange Chromatography:
-
Load the reaction mixture onto a pre-equilibrated column of a strong cation exchange resin.
-
Wash the column extensively with deionized water to remove inorganic salts and urea.
-
Elute the desired (R)-2-amino-6-hydroxyhexanoic acid from the resin using an aqueous ammonia solution.
-
-
Isolation: Collect the fractions containing the product (which can be identified by TLC with ninhydrin staining). Combine the product-containing fractions and remove the solvent under reduced pressure (rotary evaporation) to yield the crude product.
-
Recrystallization: Recrystallize the crude solid from a water/ethanol mixture to obtain pure (R)-2-amino-6-hydroxyhexanoic acid.
Part 2: Boc Protection of the Terminal Amino Group
The protection of the terminal ε-amino group is achieved using di-tert-butyl dicarbonate (Boc anhydride) under basic conditions. This reaction selectively protects the more nucleophilic terminal amine over the α-hydroxy group.[1][7]
Experimental Protocol: N-Boc Protection
Materials:
-
(R)-2-amino-6-hydroxyhexanoic acid
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
1,4-Dioxane or Tetrahydrofuran (THF)
-
Sodium bicarbonate (NaHCO₃) or Sodium hydroxide (NaOH)
-
Deionized water
-
Ethyl acetate
-
Aqueous hydrochloric acid (e.g., 1 M)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolution: Dissolve (R)-2-amino-6-hydroxyhexanoic acid in a mixture of dioxane (or THF) and water. Add sodium bicarbonate or adjust the pH to 9-10 with NaOH solution. Cool the mixture in an ice-water bath.
-
Boc Anhydride Addition: Dissolve di-tert-butyl dicarbonate (typically 1.1-1.2 equivalents) in a minimal amount of the organic solvent (dioxane or THF) and add it dropwise to the cooled amino acid solution with vigorous stirring.
-
Reaction: Remove the ice bath and allow the reaction mixture to stir at room temperature overnight.
-
Work-up:
-
Remove the organic solvent under reduced pressure.
-
Cool the remaining aqueous solution in an ice bath and acidify to pH 2-3 with cold 1 M HCl.
-
Extract the product into ethyl acetate (3x).
-
Combine the organic extracts and wash with water and then brine.
-
-
Isolation and Drying: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the final product, (R)-6-(Boc-amino)-2-hydroxyhexanoic Acid, typically as a solid or viscous oil.
Caption: Synthetic workflow for (R)-6-(Boc-amino)-2-hydroxyhexanoic Acid.
Analytical Characterization
Rigorous analytical characterization is essential to confirm the identity, purity, and stereochemical integrity of the synthesized compound.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is used to confirm the presence of key structural motifs. Expected signals would include:
-
A large singlet around 1.4 ppm corresponding to the nine protons of the Boc group.
-
Multiplets in the range of 1.2-1.8 ppm for the methylene protons of the hexanoic acid chain.
-
A multiplet around 3.0 ppm for the methylene group adjacent to the Boc-protected nitrogen.
-
A characteristic doublet of doublets or triplet around 4.0-4.2 ppm for the proton on the carbon bearing the hydroxyl group (the α-proton).
-
Broad signals for the hydroxyl, carboxylic acid, and NH protons, which are exchangeable with D₂O. A certificate of analysis for the related compound 6-(Boc-amino)hexanoic acid confirms that the ¹H NMR spectrum is a reliable method for structural confirmation.[5]
-
-
¹³C NMR: The carbon NMR spectrum provides further confirmation of the carbon skeleton. Expected signals would include the carbonyl carbons of the carboxylic acid and the carbamate, the quaternary carbon of the Boc group, and the distinct signals for the methylene carbons and the α-carbon bearing the hydroxyl group.
2. High-Performance Liquid Chromatography (HPLC): Purity is typically assessed by reversed-phase HPLC (RP-HPLC).
-
Typical Conditions: A C18 column is commonly used with a gradient elution system.[8]
-
Mobile Phase A: Water with 0.1% trifluoroacetic acid (TFA).
-
Mobile Phase B: Acetonitrile with 0.1% TFA.
-
Detection: UV detection at a low wavelength (e.g., 210-220 nm) is suitable as the molecule lacks a strong chromophore. The low pH maintained by TFA ensures that the carboxylic acid is protonated, leading to better retention and peak shape.[8]
-
3. Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) is used to confirm the molecular weight of the compound. The expected [M+H]⁺ or [M+Na]⁺ ions should be observed, corresponding to the calculated molecular weight of 247.29.
Applications in Drug Discovery and Development
The trifunctional nature of (R)-6-(Boc-amino)-2-hydroxyhexanoic acid makes it a versatile tool for medicinal chemists.
Building Block for PROTAC® Linkers
Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules that induce the degradation of specific target proteins.[9] A PROTAC consists of a ligand for the target protein and a ligand for an E3 ubiquitin ligase, connected by a chemical linker. The linker is a critical component, as its length, rigidity, and chemical nature heavily influence the formation and stability of the ternary complex, which is essential for ubiquitination and subsequent degradation.[9][10]
(R)-6-(Boc-amino)-2-hydroxyhexanoic acid is an ideal precursor for PROTAC linkers.
-
Bifunctionality: After deprotection of the Boc group, the molecule presents a primary amine and a carboxylic acid, which can be orthogonally coupled to the two different ligands using standard amide bond formation chemistries.
-
Spacer Element: The six-carbon chain provides a flexible alkyl spacer, which is a common motif in successful PROTAC design.[3]
-
Hydroxyl Handle: The α-hydroxy group is a particularly valuable feature. It can serve as an additional attachment point for improving physicochemical properties, such as solubility, or for introducing other functionalities. It also provides a potential hydrogen bond donor, which could influence the conformation of the linker and its interaction with the protein-ligase complex.
Caption: Role as a trifunctional linker precursor in PROTAC synthesis.
Incorporation into Peptidomimetics
The replacement of α-amino acids with α-hydroxy acids in a peptide backbone results in the formation of a depsipeptide. This substitution can have profound effects on the biological properties of the peptide:
-
Increased Metabolic Stability: The ester bond of a depsipeptide is generally more resistant to cleavage by proteases compared to a standard amide bond, leading to a longer in vivo half-life.
-
Conformational Control: The change from an N-H to an O in the backbone alters the hydrogen bonding capacity and can induce specific secondary structures, such as β-turns, which may be crucial for receptor binding.[11]
-
Modulation of Properties: The incorporation of this building block can alter the solubility and membrane permeability of a peptide, improving its drug-like properties.
The Boc-protected amine allows for its use in standard Boc-based solid-phase peptide synthesis (SPPS) protocols, where it can be coupled to a growing peptide chain.[12]
Conclusion
(R)-6-(Boc-amino)-2-hydroxyhexanoic acid represents a sophisticated and highly functionalized building block for advanced chemical synthesis. Its unique combination of a stereochemically defined α-hydroxy acid, a flexible spacer, and a protected amine provides chemists with a powerful tool for the rational design of novel therapeutics. From constructing precisely oriented PROTACs to enhancing the stability and activity of peptidomimetics, this compound is well-positioned to contribute significantly to the development of the next generation of drugs. The protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to effectively harness the potential of this versatile molecule.
References
-
Alfa Aesar. Certificate of analysis: 6-(Boc-amino)hexanoic acid, 95%. [Link]
- Cohen-Arazi, N., Katzhendler, J., Kolitz, M., & Domb, A. J. (2008). Preparation of new α-hydroxy acids derived from amino acids and their corresponding polyesters. Journal of Polymer Science Part A: Polymer Chemistry, 46(22), 7493-7511.
-
PubChem. 6-Amino-2-hydroxyhexanoic acid. [Link]
- Cyrus, K., et al. (2021). Current strategies for the design of PROTAC linkers: a critical review. Journal of Medicinal Chemistry, 64(1), 121-145.
-
SIELC Technologies. HPLC Determination of 6-Aminocaproic Acid With Low UV Detection. [Link]
-
Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]
-
Wikipedia. Di-tert-butyl dicarbonate. [Link]
- Wels, B., et al. (2021). The Importance of 6-Aminohexanoic Acid as a Hydrophobic, Flexible Structural Element. International Journal of Molecular Sciences, 22(22), 12299.
- Moroz, A., et al. (2020). Novel approaches for the rational design of PROTAC linkers. RSC Medicinal Chemistry, 11(10), 1145-1154.
Sources
- 1. Di-tert-butyl dicarbonate - Wikipedia [en.wikipedia.org]
- 3. Boc-6-aminohexanoic acid, 6404-29-1 | BroadPharm [broadpharm.com]
- 4. Hydroxyhexanoic acid | Sigma-Aldrich [sigmaaldrich.com]
- 5. assets.fishersci.com [assets.fishersci.com]
- 6. chemimpex.com [chemimpex.com]
- 7. 6-Amino-2-hydroxyhexanoic acid [webbook.nist.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. The Importance of 6-Aminohexanoic Acid as a Hydrophobic, Flexible Structural Element - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
Literature Review of 2-Hydroxy-6-Aminohexanoic Acid Derivatives: Syntheses, Mechanisms, and Applications
Executive Summary
2-Hydroxy-6-aminohexanoic acid (also known as 6-amino-2-hydroxyhexanoic acid or the α -hydroxy analog of lysine) is a highly versatile bifunctional molecule[1][2]. Characterized by an α -hydroxyl group and an ϵ -amino group, this compound serves as a critical chiral building block across diverse scientific domains. From modeling the prebiotic origins of life via depsipeptide formation to serving as a precursor for advanced positron emission tomography (PET) imaging scaffolds and cosmeceutical retinoid conjugates, its unique thermodynamic and structural properties make it an invaluable asset in modern applied chemistry.
This whitepaper synthesizes the current literature, detailing the mechanistic rationale behind its experimental applications, providing validated protocols, and mapping its derivative pathways.
Chemical Identity and Structural Significance
The substitution of the α -amino group of lysine with a hydroxyl group yields 2-hydroxy-6-aminohexanoic acid[3]. This seemingly simple isosteric replacement profoundly alters the molecule's reactivity profile:
-
Thermodynamic Polymerization: Unlike α -amino acids, which face high thermodynamic barriers to peptide bond formation in aqueous environments, α -hydroxy acids readily undergo condensation to form ester bonds under mild dehydration conditions[4].
-
Hydrogen Bonding & Geometry: The hydroxyl group eliminates one hydrogen-bond donor compared to its amino counterpart, a feature exploited in drug design to reduce off-target binding while maintaining the spatial geometry of the aliphatic side chain[5].
Table 1: Comparative Profile of 2-Hydroxy-6-Aminohexanoic Acid and Derivatives
| Compound / Derivative | Primary Function | Mechanism of Action / Utility | Key Field of Study |
| 2-Hydroxy-6-aminohexanoic acid | AHA Lysine Analog | Modulates keratinocyte turnover; combats oxidative stress via radical scavenging. | Dermatology / Cosmeceuticals[6] |
| Cationic Depsipeptides | Proto-peptide Scaffold | Undergoes ester-amide exchange to form mixed ester/amide backbones. | Prebiotic Chemistry[7] |
| NPA-Carbamates | PSMA Inhibitor Precursor | Replaces ureido NH with O, reducing salivary gland/kidney off-target uptake. | Radiopharmacology (PET) |
| Functionalized 2-Pyrrolidinones | Nootropic Scaffold | Intramolecular radical cyclization via Kolbe anodic decarboxylation. | Synthetic Organic Chemistry |
Prebiotic Chemistry: The Depsipeptide Evolutionary Pathway
A major paradox in the origins of life is how polypeptides formed in prebiotic aqueous environments, given that peptide bond formation is thermodynamically unfavorable. 2-Hydroxy-6-aminohexanoic acid provides a solution.
Under mild "dry-down" conditions, mixtures of α -hydroxy acids and α -amino acids spontaneously co-oligomerize. The α -hydroxy acids rapidly form polyesters. Because ester bonds are kinetically accessible but thermodynamically less stable than amide bonds, the presence of amino groups (such as the ϵ -amine of 2-hydroxy-6-aminohexanoic acid) drives an ester-amide exchange (aminolysis)[4]. This results in cationic depsipeptides—polymers with a heterogeneous backbone of ester and amide linkages that can mutually stabilize RNA duplexes[7].
Caption: Thermodynamic pathway of depsipeptide formation via ester-amide exchange.
Protocol 1: Prebiotic Dry-Down Synthesis of Cationic Depsipeptides
Causality Note: This protocol relies on cyclical dehydration/rehydration to simulate prebiotic tidal pools, driving the equilibrium toward condensation during the dry phase and facilitating monomer mobility during the wet phase.
-
Preparation of Monomer Matrix: Prepare a 100 mM aqueous solution containing 2-hydroxy-6-aminohexanoic acid and a complementary α -amino acid (e.g., L-arginine) in a 1:1 molar ratio.
-
pH Adjustment: Adjust the solution to pH 3.0 using dilute HCl. Rationale: Acidic conditions protonate the carboxylate groups, preventing salt formation and leaving them available for esterification.
-
Dry-Down Phase: Transfer 1 mL aliquots into unsealed glass vials. Heat at 85°C in a dry block heater for 7 days to remove water and drive polyesterification.
-
Rehydration and Exchange: Rehydrate the resulting film with 100 µL of HPLC-grade water, incubating at 65°C for 24 hours. Rationale: This step facilitates the nucleophilic attack of the ϵ -amino groups on the newly formed ester bonds (ester-amide exchange).
-
Validation: Analyze the crude mixture via positive-mode ESI-MS and 1 H-NMR. Look for the characteristic shift of the α -proton adjacent to the ester bond vs. the amide bond to quantify the depsipeptide ratio[4].
Radiopharmacology: PSMA Inhibitors and Carbamate Scaffolds
In oncology, Prostate-Specific Membrane Antigen (PSMA) is a prime target for PET imaging. Traditional ureido-based PSMA inhibitors suffer from dose-limiting off-target accumulation in the salivary glands and kidneys.
To circumvent this, researchers utilize N-Boc protected (S)-6-amino-2-hydroxyhexanoic acid to synthesize amino-pentanedioic acid (NPA) carbamates [5]. By substituting the ureido NH with an oxygen atom (forming a carbamate), the scaffold eliminates a specific hydrogen-bonding interaction responsible for off-target binding, while strictly maintaining the glutamate and S1 pocket side-chain geometry required for PSMA affinity[5].
Caption: Synthesis of NPA-carbamate scaffolds for PET imaging of PSMA.
Synthetic Organic Chemistry: Accessing 2-Pyrrolidinones
Derivatives of 2-hydroxy-6-aminohexanoic acid are highly valuable in the synthesis of 2-pyrrolidinones—a class of pharmacologically active compounds known for their nootropic (cognitive-enhancing) properties.
Traditional syntheses of these heterocycles require harsh reagents. However, subjecting the hydroxy-amino acid derivatives to Kolbe Anodic Decarboxylation provides a green, electrochemical alternative. The anodic oxidation of the carboxylic acid generates a carboxyl radical, which rapidly decarboxylates to form an alkyl radical. This intermediate undergoes an intramolecular radical cyclization, followed by a radical-radical cross-coupling with a co-acid, forming functionalized pyrrolidinones with high diastereoselectivity.
Protocol 2: Electrochemical Synthesis via Kolbe Decarboxylation
Causality Note: Electrosynthesis eliminates the need for toxic radical initiators (like AIBN) or heavy metal oxidants, relying purely on electron transfer at the anode.
-
Electrolyte Preparation: Dissolve the 2-hydroxy-6-aminohexanoic acid derivative (0.5 mmol) and a selected co-acid (e.g., 3,3,3-trifluoropropionic acid, 5.0 mmol) in 10 mL of methanol.
-
Base Addition: Add KOH (0.5 mmol) to partially neutralize the co-acid. Rationale: Partial neutralization increases the conductivity of the solution and facilitates the formation of carboxylate anions, which are the actual species oxidized at the anode.
-
Electrolysis Setup: Transfer the solution to an undivided electrochemical cell equipped with two platinum foil electrodes (1 cm × 1 cm).
-
Galvanostatic Oxidation: Apply a constant current of 150 mA until 2.5 F/mol of charge has passed. Maintain the reaction at 20°C using a water bath to prevent solvent evaporation and side reactions.
-
Workup: Concentrate the mixture under reduced pressure, partition between ethyl acetate and saturated aqueous NaHCO 3 , dry the organic layer over MgSO 4 , and purify the resulting 2-pyrrolidinone via flash column chromatography.
Dermatological Applications: AHA Analogs
In the field of dermatology, Alpha Hydroxy Acids (AHAs) are standard agents for improving the clinical appearance and mechanical properties of aging skin[6]. 2-Hydroxy-6-aminohexanoic acid functions as a highly effective AHA[3].
When conjugated with retinoids to form double conjugate compounds, this lysine analog serves a dual purpose. The AHA moiety promotes epidermal desquamation and cellular turnover, while the conjugate system acts as an antioxidant. Specifically, it intercepts reactive oxygen species (ROS) generated via the Haber-Weiss reaction—a process where skin-bound metals (iron, copper) catalyze the destructive oxidation of lipids and DNA[6]. The ϵ -amino group provides an ideal tethering point for these retinoid conjugates, allowing controlled release of the active AHA and retinoid upon enzymatic cleavage in the stratum corneum.
References
-
6-Amino-2-hydroxyhexanoic acid - the NIST WebBook National Institute of Standards and Technology (NIST) URL:[Link]
-
6-Amino-2-hydroxyhexanoic acid | C6H13NO3 | CID 517029 PubChem - National Institutes of Health (NIH) URL:[Link]
- US4363815A - Alpha hydroxyacids, alpha ketoacids and their use in treating skin conditions Google Patents URL
-
Selective incorporation of proteinaceous over nonproteinaceous cationic amino acids in model prebiotic oligomerization reactions Proceedings of the National Academy of Sciences (PNAS) URL:[Link]
-
Mutually stabilizing interactions between proto-peptides and RNA Nature Communications / PMC - NIH URL:[Link]
-
[18F]Fluorobenzoyllysinepentanedioic Acid Carbamates: New Scaffolds for Positron Emission Tomography (PET) Imaging of Prostate-Specific Membrane Antigen (PSMA) Journal of Medicinal Chemistry / PMC - NIH URL:[Link]
-
Kolbe Anodic Decarboxylation as a Green Way To Access 2-Pyrrolidinones Organic Letters - American Chemical Society (ACS) URL:[Link]
- WO2015073769A1 - Retinoid double conjugate compounds, compositions thereof, and methods for treating of skin conditions Google Patents URL
Sources
- 1. 6-Amino-2-hydroxyhexanoic acid [webbook.nist.gov]
- 2. 6-Amino-2-hydroxyhexanoic acid | C6H13NO3 | CID 517029 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. US4363815A - Alpha hydroxyacids, alpha ketoacids and their use in treating skin conditions - Google Patents [patents.google.com]
- 4. pnas.org [pnas.org]
- 5. [18F]Fluorobenzoyllysinepentanedioic Acid Carbamates: New Scaffolds for Positron Emission Tomography (PET) Imaging of Prostate-Specific Membrane Antigen (PSMA) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. WO2015073769A1 - Retinoid double conjugate compounds, compositions thereof, and methods for treating of skin conditions - Google Patents [patents.google.com]
- 7. Mutually stabilizing interactions between proto-peptides and RNA - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Protocol for Incorporating (R)-6-(Boc-amino)-2-hydroxyhexanoic Acid in Solid-Phase Peptide Synthesis (SPPS)
Target Audience: Peptide Chemists, Chemical Biologists, and Drug Development Professionals Application: Synthesis of Depsipeptides, Peptidomimetics, and Protease-Resistant Therapeutics
Introduction & Mechanistic Rationale
The incorporation of α -hydroxy acids into peptide backbones yields depsipeptides —molecules where a traditional amide bond is replaced by an ester bond. This modification is a powerful tool in chemical biology for probing hydrogen-bonding networks in protein folding, enhancing membrane permeability, and conferring resistance to proteolytic degradation.
(R)-6-(Boc-amino)-2-hydroxyhexanoic acid is a highly specialized chiral building block. Structurally, it is the D-enantiomer of an α -hydroxy analog of Lysine.
-
The α -hydroxyl group replaces the traditional α -amine, serving as the site for subsequent ester bond formation.
-
The ϵ -amine is Boc-protected , providing strict orthogonality to standard Fmoc-SPPS chemistry. The Boc group remains fully stable during repetitive piperidine deprotections and is cleanly removed during final global acidic cleavage.
The Chemical Challenge: Solid-Phase Esterification
While coupling the carboxylic acid of this building block to a growing peptide chain is a trivial amide-bond formation, the subsequent step—acylation of its secondary α -hydroxyl group with the next Fmoc-amino acid—is notoriously difficult. Secondary alcohols are poor nucleophiles compared to primary amines. Furthermore, forcing the esterification with strong bases or extended reaction times drastically increases the risk of racemization (via oxazolone formation or direct α -proton abstraction) of the incoming Fmoc-amino acid [1].
To ensure high synthetic fidelity, this protocol details a self-validating workflow utilizing highly efficient, low-racemization esterification reagents.
Strategic Workflow
The following diagram illustrates the critical phases of incorporating (R)-6-(Boc-amino)-2-hydroxyhexanoic acid into a growing peptide chain.
Figure 1: SPPS workflow for the incorporation of (R)-6-(Boc-amino)-2-hydroxyhexanoic acid and subsequent depsipeptide elongation.
Step-by-Step Experimental Protocols
Phase 1: Incorporation of the α -Hydroxy Acid (Amide Bond Formation)
This step couples the carboxylic acid of (R)-6-(Boc-amino)-2-hydroxyhexanoic acid to the free N-terminus of the resin-bound peptide.
-
Resin Preparation: Swell the Fmoc-deprotected resin (e.g., Rink Amide or Wang resin) in N,N-dimethylformamide (DMF) for 20 minutes.
-
Activation: In a separate vial, dissolve 3.0 equivalents (relative to resin loading) of (R)-6-(Boc-amino)-2-hydroxyhexanoic acid and 3.0 equivalents of OxymaPure in DMF. Add 3.0 equivalents of N,N'-Diisopropylcarbodiimide (DIC). Let pre-activate for 3 minutes.
-
Coupling: Add the activated mixture to the resin. Agitate at room temperature for 60–90 minutes.
-
Washing: Drain the reaction vessel and wash the resin thoroughly with DMF (5 × 1 min) and Dichloromethane (DCM) (3 × 1 min).
-
CRITICAL DEVIATION: Do NOT perform a piperidine deprotection step here. The newly incorporated residue terminates in a hydroxyl group, not an Fmoc-protected amine.
Phase 2: Esterification of the Next Fmoc-Amino Acid (Depsipeptide Bond)
Esterification requires specialized activation. We provide two methods. Method A (MSNT/MeIm) is strongly recommended as it minimizes the racemization of the incoming Fmoc-amino acid [2]. Method B (DIC/DMAP) is the classical approach but requires strict temperature control to prevent epimerization [3].
Method A: MSNT / MeIm Protocol (Preferred for High Fidelity)
1-(Mesitylene-2-sulfonyl)-3-nitro-1,2,4-triazole (MSNT) in the presence of 1-methylimidazole (MeIm) allows for highly efficient esterification with near-zero racemization.
-
Solvent Exchange: Wash the resin with dry DCM (5 × 1 min) to remove all traces of DMF, which can interfere with the MSNT reaction.
-
Reagent Preparation: In a dry vial under nitrogen, dissolve 5.0 equivalents of the incoming Fmoc-amino acid in a minimum volume of dry DCM (approx. 3 mL/mmol). Add a few drops of dry THF if the amino acid is poorly soluble.
-
Activation: Add 3.75 equivalents of MeIm to the vial, followed immediately by 5.0 equivalents of MSNT.
-
Reaction: Transfer the mixture to the resin. Agitate gently at room temperature for 1 to 2 hours.
-
Washing: Drain and wash the resin with DCM (3 × 1 min), then DMF (5 × 1 min).
Method B: DIC / DMAP Protocol (Classical Alternative)
-
Reagent Preparation: Dissolve 5.0 equivalents of the incoming Fmoc-amino acid in dry DCM/DMF (9:1).
-
Activation: Add 5.0 equivalents of DIC. Stir for 5 minutes.
-
Catalysis: Add 0.1 equivalents of 4-Dimethylaminopyridine (DMAP). Note: Exceeding 0.1 eq of DMAP drastically increases the rate of racemization.
-
Reaction: Add the mixture to the resin and agitate for 2 to 4 hours. To suppress racemization, this step can be performed at 0 °C for the first hour, then allowed to warm to room temperature.
Phase 3: Downstream Elongation & Global Cleavage
-
Elongation: Following the successful esterification, the peptide now terminates in an Fmoc-protected amine. Resume standard Fmoc-SPPS (20% piperidine in DMF for deprotection, followed by standard DIC/Oxyma couplings).
-
Global Cleavage: Once the sequence is complete, cleave the peptide from the resin while simultaneously removing the ϵ -Boc protecting group.
-
Treat the resin with a cleavage cocktail of TFA / Triisopropylsilane (TIPS) / Water (95 : 2.5 : 2.5 v/v/v) for 2 to 3 hours at room temperature.
-
Precipitate the crude depsipeptide in cold diethyl ether, centrifuge, and lyophilize.
-
Quantitative Data Summaries
Table 1: Comparison of Esterification Coupling Reagents for Depsipeptide Formation
| Coupling System | Equivalents (AA : Activator : Base) | Solvent | Reaction Time | Racemization Risk | Recommended Use Case |
| MSNT / MeIm | 5.0 : 5.0 : 3.75 | Dry DCM | 1–2 hours | Very Low | Preferred for all standard Fmoc-AA additions to α -hydroxy acids. |
| DIC / DMAP | 5.0 : 5.0 : 0.1 | DCM/DMF | 2–4 hours | Moderate to High | Classical method; use only if MSNT is unavailable. Requires strict thermal control. |
| DIC / Oxyma | 3.0 : 3.0 : 0 | DMF | > 12 hours | Low | Not recommended for esterification (kinetically too slow for secondary alcohols). |
Table 2: Standard Cleavage Cocktail Formulation
| Component | Volume % | Function |
| Trifluoroacetic Acid (TFA) | 95.0% | Cleaves peptide from resin; removes the ϵ -Boc group from the hydroxyhexanoic acid. |
| Triisopropylsilane (TIPS) | 2.5% | Scavenges carbocations (e.g., tert-butyl cations released from the Boc group). |
| Ultrapure Water (H₂O) | 2.5% | Quenches reactive intermediates; protects sensitive residues. |
References
-
Merck Millipore / ResearchGate. (2011). Linkers for Solid-Phase Peptide Synthesis. (Discussing MSNT/MeIm for high-yield esterification without racemization). Retrieved from[Link]
-
Nguyen, M. M., Ong, N., & Suggs, L. (2013). A general solid phase method for the synthesis of depsipeptides. Organic & Biomolecular Chemistry, RSC Publishing. Retrieved from[Link]
Application Notes and Protocols for Solid-Phase Synthesis Using Boc-Amino Hydroxy Acids
Introduction: The Enduring Relevance of the Boc/Bzl Strategy for Hydroxy-Amino Acid Containing Peptides
In the landscape of Solid-Phase Peptide Synthesis (SPPS), the choice between Fmoc/tBu and Boc/Bzl protection strategies is a critical decision that dictates the entire synthetic workflow. While the Fmoc/tBu strategy has become prevalent due to its milder deprotection conditions, the classic Boc/Bzl approach remains a powerful and often necessary tool, particularly for the synthesis of complex, hydrophobic, or aggregation-prone peptides.[1] This guide provides a detailed exploration of the Boc/Bzl strategy specifically tailored for the incorporation of hydroxy-amino acids—Serine (Ser), Threonine (Thr), and Tyrosine (Tyr).
The hydroxyl group in these amino acids is a reactive nucleophile that can lead to undesirable side reactions, such as O-acylation, if left unprotected during the coupling steps.[2][3] Therefore, a robust side-chain protection strategy is imperative for a successful synthesis.[3] The Boc/Bzl methodology addresses this by employing a "quasi-orthogonal" protection scheme. The temporary Nα-Boc group is labile to moderate acids like trifluoroacetic acid (TFA), while the semi-permanent benzyl-based side-chain protecting groups require a much stronger acid, typically anhydrous hydrogen fluoride (HF), for their removal during the final cleavage step.[4]
This application note will provide researchers, scientists, and drug development professionals with the foundational knowledge and detailed protocols necessary to confidently and successfully synthesize peptides containing Boc-amino hydroxy acids. We will delve into the rationale behind each step, from resin selection and loading to the final deprotection and cleavage, offering insights into potential challenges and troubleshooting.
Part 1: Foundational Principles and Strategic Considerations
The Boc/Bzl Protection Scheme for Hydroxy Amino Acids
The success of Boc-SPPS hinges on the differential acid lability of the Nα- and side-chain protecting groups.
-
Nα-Protection: The tert-butyloxycarbonyl (Boc) group is used for the temporary protection of the α-amino group. It is quantitatively removed at the beginning of each cycle with a moderate acid, typically 25-50% trifluoroacetic acid (TFA) in dichloromethane (DCM).[5][6] The resulting ammonium salt is then neutralized to the free amine, which is ready for the next coupling reaction.[7]
-
Side-Chain Protection: The hydroxyl groups of Ser, Thr, and Tyr are most commonly protected as benzyl ethers (Bzl).[1] This protection is stable to the repetitive TFA treatments used for Boc deprotection but is cleaved by the strong acid (HF) used at the end of the synthesis.[4]
-
Boc-Ser(Bzl)-OH and Boc-Thr(Bzl)-OH are the standard building blocks for serine and threonine.[1][8][9]
-
For Tyrosine, while a simple benzyl ether can be used, the 2,6-dichlorobenzyl (2,6-diCl-Bzl) group is often preferred as it provides additional stability and helps to suppress certain side reactions during HF cleavage.[10]
-
This graduated acid lability is the cornerstone of the Boc/Bzl strategy, allowing for the sequential construction of the peptide chain.[11]
Resin Selection and Loading of the First Amino Acid
The choice of resin is determined by the desired C-terminal functionality of the peptide.
-
For C-terminal Carboxylic Acids: Merrifield resin (chloromethylated polystyrene) is the classic choice.[7] The first Boc-amino hydroxy acid is typically esterified to the resin. To avoid racemization, which can occur with methods involving carbodiimides and DMAP, the cesium salt method is highly recommended.[7][12][13]
-
For C-terminal Amides: MBHA (methylbenzhydrylamine) resin is the support of choice.[7] The first amino acid is coupled to the resin's amino group using standard amide bond formation protocols.
The initial loading of the resin is a critical step that determines the maximum theoretical yield of the synthesis.
Part 2: Detailed Experimental Protocols
This section provides a comprehensive, step-by-step manual protocol for the synthesis of a peptide containing a hydroxy amino acid, using Boc-Ser(Bzl)-OH as an example, on Merrifield resin.
Protocol 1: Loading of Boc-Ser(Bzl)-OH onto Merrifield Resin (Cesium Salt Method)
This protocol is designed to minimize racemization during the initial esterification.[12]
Materials:
-
Merrifield Resin (1% DVB, 1.0 meq/g substitution)
-
Boc-Ser(Bzl)-OH
-
Cesium Carbonate (Cs₂CO₃)
-
Methanol (MeOH)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Dioxane
-
Potassium Iodide (KI) (optional catalyst)
Procedure:
-
Preparation of the Cesium Salt: a. Dissolve Boc-Ser(Bzl)-OH (1.2 mmol) in MeOH (approx. 5 mL/mmol). b. Add water (0.5 mL/mmol) and titrate the solution to pH 7.0 with a 20% aqueous solution of Cs₂CO₃.[14] c. Evaporate the mixture to dryness using a rotary evaporator. d. Add DMF (2.5 mL/mmol) and evaporate to dryness to remove residual water. Repeat this step once.[14] The resulting white solid is the Boc-Ser(Bzl)-O-Cs⁺ salt.
-
Resin Preparation: a. Place the Merrifield resin (1.0 g, 1.0 mmol) in a peptide synthesis reaction vessel. b. Swell the resin in DCM for 30 minutes, then wash three times with DMF.[12]
-
Esterification Reaction: a. Dissolve the dried cesium salt in a minimal amount of DMF (approx. 6-8 mL per gram of resin). b. Add the cesium salt solution to the swollen resin. c. Add a catalytic amount of KI (0.1 equivalents relative to resin loading), if desired, to accelerate the reaction.[12] d. Secure the reaction vessel on a shaker and heat at 50°C overnight.
-
Washing and Drying: a. After the reaction, filter the resin and wash it thoroughly with the following sequence: DMF (3x), 50% aqueous DMF (3x), DMF (3x), DCM (3x), and MeOH (3x).[12] b. Dry the resin in vacuo over KOH to a constant weight.
-
Determination of Substitution (Optional but Recommended): The final loading of the resin can be determined by cleaving the Boc-Ser(Bzl)-OH from a small, weighed amount of resin and quantifying the amino acid by UV-Vis spectroscopy or amino acid analysis.
Protocol 2: The Boc-SPPS Cycle
The following cycle is repeated for each amino acid to be added to the peptide chain.[15]
Materials & Reagents:
-
Peptide-resin from the previous step
-
Deprotection Solution: 50% TFA in DCM (v/v)
-
Neutralization Solution: 10% Diisopropylethylamine (DIEA) in DCM (v/v)
-
Washing Solvents: DCM, Isopropanol (IPA), DMF
-
Boc-protected amino acid (3 equivalents relative to resin loading)
-
Coupling Reagents:
-
Option A (Carbodiimide): N,N'-Diisopropylcarbodiimide (DIC) (3 eq.) and 1-Hydroxybenzotriazole (HOBt) (3 eq.)
-
Option B (Uronium Salt): HBTU (2.9 eq.) and HOBt (3 eq.) with DIEA (6 eq.)
-
-
Monitoring: Kaiser Test Reagents
The Cycle:
-
Resin Swelling: Swell the peptide-resin in DCM for 20-30 minutes in the reaction vessel.[15]
-
Boc Deprotection: a. Drain the DCM. b. Add the deprotection solution (50% TFA/DCM) to the resin and agitate for 2 minutes.[16] c. Drain the solution. d. Add fresh deprotection solution and agitate for 20-30 minutes.[17] e. Drain and wash the resin with DCM (3x), IPA (2x), and DCM (3x).[16]
-
Neutralization (Standard Protocol): a. Add the neutralization solution (10% DIEA/DCM) to the resin and agitate for 2 minutes. Repeat this step.[16] b. Wash the resin with DCM (5x) to remove excess base.
-
Coupling:
-
Using DIC/HOBt: a. In a separate vessel, dissolve the Boc-amino acid (3 eq.) and HOBt (3 eq.) in a minimal amount of DMF. b. Add DIC (3 eq.) and allow the mixture to pre-activate for 10-15 minutes. c. Add the activated amino acid solution to the neutralized peptide-resin. d. Agitate the reaction mixture for 1-4 hours at room temperature.[11][17]
-
Using HBTU/DIEA (In Situ Neutralization): a. In a separate vessel, dissolve the Boc-amino acid (3 eq.), HBTU (2.9 eq.), and HOBt (3 eq.) in DMF. b. Add this solution to the resin immediately after the deprotection washes (omitting the standard neutralization step). c. Add DIEA (6 eq.) directly to the reaction vessel.[18] d. Agitate for 15-60 minutes.[11] This method combines neutralization and coupling, which can improve efficiency and reduce aggregation.[2][7][18]
-
-
Monitoring the Coupling Reaction (Kaiser Test): a. Remove a few beads of resin and wash them thoroughly with ethanol. b. Add 2-3 drops each of Kaiser test solutions A (ninhydrin in ethanol), B (phenol in ethanol), and C (KCN in pyridine).[19] c. Heat the sample at 110°C for 5 minutes.[19] d. Result: A positive test (intense blue beads) indicates the presence of free primary amines and an incomplete coupling. A negative test (yellow/colorless beads) indicates a complete reaction.[5][19]
-
Washing: a. After a negative Kaiser test, drain the coupling solution. b. Wash the peptide-resin thoroughly with DMF (3x) and DCM (3x) to remove all excess reagents and byproducts. The resin is now ready for the next cycle.
Visualization of the Boc-SPPS Workflow
Caption: The manual Boc-SPPS cycle for incorporating a Boc-amino hydroxy acid.
Protocol 3: Final Cleavage and Deprotection (Low-High HF Method)
The final step uses anhydrous HF to simultaneously cleave the peptide from the resin and remove the benzyl-based side-chain protecting groups. The "low-high" HF method is recommended as it minimizes side reactions by using a two-step procedure.[6][13]
!!! SAFETY WARNING !!! Anhydrous Hydrogen Fluoride (HF) is extremely toxic, corrosive, and can cause severe burns that may not be immediately painful. This procedure MUST be performed by trained personnel in a dedicated, well-ventilated fume hood using a specialized HF cleavage apparatus made of HF-resistant materials (e.g., Teflon, Kel-F). Appropriate personal protective equipment (PPE), including a face shield, neoprene gloves, and a lab coat, is mandatory. An HF-specific first aid kit (containing calcium gluconate gel) must be readily available.
Materials:
-
Dried peptide-resin
-
Scavengers: p-cresol, dimethyl sulfide (DMS), anisole, p-thiocresol (if Trp is present)
-
Anhydrous Hydrogen Fluoride (HF)
-
Cold diethyl ether
-
Glacial acetic acid or aqueous acetonitrile for peptide dissolution
Procedure:
-
Pre-Cleavage Preparation: a. If the N-terminal amino acid is still Boc-protected, perform a final deprotection step (Protocol 2, Step 2).[20] b. Dry the peptide-resin thoroughly under high vacuum for several hours. c. Place the dried resin (e.g., 1-2 g) and a Teflon-coated stir bar into the HF-resistant reaction vessel.
-
Low HF Step (Sₙ2 Mechanism): a. To the reaction vessel, add the "low HF" scavenger mixture. A typical ratio per gram of resin is 6.5 mL of DMS and 1.0 mL of p-cresol.[13] b. Cool the reaction vessel in a dry ice/acetone bath (-78°C). c. Carefully distill a "low" amount of HF into the vessel (e.g., 2.5 mL per gram of resin).[13] d. Stir the mixture at 0°C for 2 hours. This step cleaves more labile protecting groups via an Sₙ2 mechanism, minimizing carbocation formation.[6] e. After 2 hours, evaporate the HF and DMS under vacuum.
-
High HF Step (Sₙ1 Mechanism): a. To the resin from the previous step, add the "high HF" scavenger (e.g., 1.0 mL of anisole or p-cresol per gram of resin). b. Cool the reaction vessel in a dry ice/acetone bath. c. Distill the "high" amount of HF into the vessel (approx. 10 mL per gram of resin).[6][21] d. Stir the mixture at 0°C for 45-60 minutes. This stronger acid condition cleaves the more resistant protecting groups like Arg(Tos) and the peptide-resin linkage.[13][22] e. After the reaction is complete, carefully evaporate the HF under vacuum.
-
Peptide Precipitation and Work-up: a. Once all HF is removed, carefully unseal the apparatus. b. Add cold diethyl ether to the reaction vessel to precipitate the crude peptide and suspend the resin. c. Filter the resin and peptide through a fritted funnel. Wash the resin thoroughly with more cold ether to extract the scavengers. d. The crude peptide is the solid material collected. e. Dissolve the crude peptide in a suitable aqueous buffer (e.g., 10% acetic acid) and lyophilize. f. For peptides containing Ser or Thr, an N-O acyl shift can occur in the strong acid.[4][6][13] This can be reversed by dissolving the crude peptide in a weak base like 10% aqueous ammonium bicarbonate for 30 minutes before lyophilization.[4]
Part 3: Data Presentation and Troubleshooting
Quantitative Data Summary
The following tables provide typical parameters and a comparison of common coupling reagents used in Boc-SPPS.
Table 1: Typical Parameters for Manual Boc-SPPS
| Parameter | Value/Range | Rationale & Notes |
|---|---|---|
| Resin Substitution | 0.3 - 0.8 mmol/g | Lower substitution is often better for long or difficult sequences to minimize aggregation.[17] |
| Boc-Amino Acid Excess | 3 - 5 equivalents | Ensures the coupling reaction goes to completion.[17] |
| Coupling Reagent Excess | 3 - 5 equivalents | Drives the activation and coupling reaction forward. |
| Deprotection Time | 20 - 30 minutes | Sufficient time for complete removal of the Boc group.[17] |
| Coupling Time | 1 - 4 hours | Sequence and sterics dependent. Must be monitored with a Kaiser test.[17] |
| Final Purified Yield | 10 - 30% | Highly dependent on peptide length, sequence, and purification efficiency.[17] |
Table 2: Comparison of Common Coupling Reagents for Boc-SPPS
| Coupling System | Typical Time | Advantages | Disadvantages |
|---|---|---|---|
| DIC / HOBt | 2 - 4 hours | Cost-effective; soluble urea byproduct; low racemization with HOBt.[11] | Slower kinetics compared to uronium/aminium salts. |
| DCC / HOBt | 2 - 4 hours | Inexpensive and effective.[11] | Forms insoluble dicyclohexylurea (DCU) byproduct, which can be difficult to remove. |
| HBTU / DIEA | 15 - 60 mins | Fast and highly efficient, suitable for most couplings.[11] | Potential for guanidinylation of the N-terminus if not pre-activated. |
| HATU / DIEA | 10 - 45 mins | Very fast and highly efficient, especially for sterically hindered couplings.[11] | Higher cost; potential for guanidinylation. |
Troubleshooting Guide
| Problem | Symptom | Possible Cause(s) | Recommended Solution(s) |
| Incomplete Coupling | Positive Kaiser test (blue beads) after coupling. | 1. Steric hindrance from bulky amino acids (e.g., Thr, Val).2. Peptide aggregation on the resin.3. Inefficient reagent activation. | 1. Recouple: Repeat the coupling step with fresh reagents ("double coupling").[1][23]2. Switch Reagents: Use a more powerful coupling reagent like HATU.[1]3. Increase Concentration: Use higher concentrations of amino acid and coupling reagents (e.g., 0.5 M).[23]4. Change Solvent: Add a chaotropic agent or switch to a solvent like NMP to disrupt aggregation. |
| Incomplete Deprotection | Weak or negative Kaiser test after deprotection, followed by a failed coupling. | 1. Insufficient deprotection time or TFA concentration.2. Steric hindrance near the N-terminus. | 1. Extend Deprotection: Increase the main deprotection time to 30-60 minutes.[24]2. Increase TFA Concentration: Use 100% TFA for the deprotection step.[2]3. Ensure Proper Swelling: Ensure the resin is fully swollen before starting the cycle.[24] |
| O-Acylation | Appearance of a side product with a mass corresponding to the peptide + an acyl group on a hydroxy residue. | Incomplete protection of the Ser/Thr/Tyr side-chain hydroxyl group. | This is rare with benzyl ether protection. Ensure high-quality, fully protected Boc-amino hydroxy acids are used. Protection is mandatory.[1][3] |
| N-O Acyl Shift | Observed during final analysis of Ser/Thr-containing peptides. | Migration of the peptide backbone to the side-chain hydroxyl under strong acidic conditions (HF cleavage). | Treat the crude peptide with a weak base (e.g., 10% NH₄HCO₃) for 30 minutes post-cleavage to reverse the shift.[4][6][13] |
Visualization of Troubleshooting Logic
Caption: Decision workflow for addressing incomplete coupling based on the Kaiser test.
Conclusion
The Boc/Bzl solid-phase synthesis strategy, while requiring careful handling of strong acids, remains an indispensable methodology for peptide chemists. Its robustness, particularly in mitigating aggregation issues in "difficult sequences," makes it a valuable alternative to the more common Fmoc/tBu approach. For peptides containing hydroxy amino acids, the use of benzyl-based side-chain protection is a well-established and reliable method to prevent unwanted O-acylation. By understanding the underlying chemical principles and adhering to the detailed protocols outlined in this guide, researchers can effectively leverage the power of Boc-SPPS to successfully synthesize a wide range of hydroxy-amino acid-containing peptides for research and drug development.
References
- BenchChem. (2025). Application Notes and Protocols: In Situ Neutralization for Boc-Based Peptide Synthesis. BenchChem.
- Schnölzer, M., Alewood, P., Jones, A., Alewood, D., & Kent, S. B. (2007). In Situ Neutralization in Boc-chemistry Solid Phase Peptide Synthesis. International Journal of Peptide Research and Therapeutics, 13(1-2), 31–44.
- Sigma-Aldrich. Peptide Resin Loading Protocols. Sigma-Aldrich.
- Perich, J. W., Alewood, P. F., & Johns, R. B. (1991). Synthesis of Casein-Related Peptides and Phosphopeptides. VII. The Efficient Synthesis of Ser(P)-Containing Peptides by the Use of Boc-Ser(PO3R2)-OH Derivatives. Australian Journal of Chemistry, 44(2), 233-252.
- ChemPep. Fmoc Solid Phase Peptide Synthesis. ChemPep.
- AAPPTec. Monitoring of Peptide Coupling and Capping; Coupling Tests. AAPPTec.
- BenchChem. (2025). Common side reactions with Boc-protected amino acids and how to avoid them. BenchChem.
- Pennington, M. W., & Dunn, B. M. (Eds.). (1994). Peptide synthesis protocols. Humana press.
- ChemPep. Boc Solid Phase Peptide Synthesis. ChemPep.
- AAPPTec. Overview of Solid Phase Peptide Synthesis (SPPS). AAPPTec.
- MilliporeSigma. Boc-Ser(Bzl)-OH Novabiochem. MilliporeSigma.
- Perich, J. W., Alewood, P. F., & Johns, R. B. (1991). Synthesis of Casein-Related Peptides and Phosphopeptides. IX. A Modified Method for the Synthesis of Ser(P) Peptides by Using Ppoc-Ser(PO3bzl2)-OH. Australian Journal of Chemistry, 44(3), 397-409.
- Coin, I., Beyermann, M., & Bienert, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.
- Khadse, S. (2014).
- BenchChem. (2025). Troubleshooting incomplete Boc deprotection in peptide synthesis. BenchChem.
- Fields, C. G., & Fields, G. B. (2020). In Situ Neutralization Protocols for Boc-SPPS. Methods in molecular biology (Clifton, N.J.), 2103, 29–40.
- Alewood, P., Alewood, D., Miranda, L., Love, S., Meutermans, W., & Wilson, D. (1997). Rapid in situ neutralization protocols for Boc and Fmoc solid-phase chemistries. Methods in Enzymology, 289, 14-29.
- BenchChem. (2025). Application Notes and Protocols for N-Boc-D-proline in Solid-Phase Peptide Synthesis (SPPS). BenchChem.
- Slideshare.
- MilliporeSigma. Boc-Thr(Bzl)-OH Novabiochem. MilliporeSigma.
- Chan, W. C., & White, P. D. (Eds.). (2000). Fmoc solid phase peptide synthesis: a practical approach. Oxford University Press.
- Biotage. (2023, January 30). Five Tips and Tricks for Success in Solid Phase Peptide Synthesis. Biotage.
- Martinez, J., Tolle, J. C., & Bodanszky, M. (1979). Side reactions in peptide synthesis. X. Prevention of O-acylation during coupling with active esters. International journal of peptide and protein research, 13(1), 22–27.
- AAPPTec. Technical Support Information Bulletin 1124 - Removal of S-Benzyl, Sp-Methylbenzyl, and Sp-Methoxybenzyl Groups. AAPPTec.
- BenchChem. (2025). Application Notes and Protocols for N-Boc-S-benzyl-D-cysteine in Solid-Phase Peptide Synthesis (SPPS). BenchChem.
- ResearchGate. (2014, February 18). Is it imperative to protect the side chain hydroxyl groups of amino acids in SPPS?.
- Pennington, M. W. (1994). HF cleavage and deprotection procedures for peptides synthesized using a Boc/Bzl strategy. Methods in molecular biology (Clifton, N.J.), 35, 41–62.
- Tam, J. P., & Merrifield, R. B. (1983). A new cleavage procedure for peptide synthesis on solid phase. The low-high HF cleavage. Journal of the American Chemical Society, 105(21), 6442-6455.
- Previero, A., & Coletti-Previero, M. A. (1977). Chemoselective O-acylation of hydroxyamino acids and amino alcohols under acidic reaction conditions. Biochimica et Biophysica Acta (BBA) - Protein Structure, 491(1), 259-266.
- BenchChem. (2025). A Comparative Guide to Coupling Reagents for (S)
- Sigma-Aldrich. Boc Resin Cleavage Protocol. Sigma-Aldrich.
- BenchChem. (2025). A Comparative Analysis of Boc-D-Homoserine Coupling Efficiency in Solid-Phase Peptide Synthesis. BenchChem.
- Young, J. D., Huang, A. C., Stevens, R. C., & Fields, C. G. (1990). Coupling efficiencies of amino acids in the solid phase synthesis of peptides. Peptide research, 3(4), 175–185.
- Bachem. (2023, June 5). Solid Phase Peptide Synthesis (SPPS) explained. Bachem.
- MilliporeSigma. Boc-Tyr(2,6-di-Cl-Bzl)-OH Novabiochem. MilliporeSigma.
- Merck Millipore. Novabiochem® Coupling reagents. Merck Millipore.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. scispace.com [scispace.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. chempep.com [chempep.com]
- 6. chempep.com [chempep.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Anhydrous hydrogen fluoride cleavage in Boc solid phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. saurabhkhadse.wordpress.com [saurabhkhadse.wordpress.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. bachem.com [bachem.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. peptide.com [peptide.com]
- 20. Hf cleavage and deprotection from resins | PPTX [slideshare.net]
- 21. Boc Resin Cleavage Protocol [sigmaaldrich.com]
- 22. peptide.com [peptide.com]
- 23. biotage.com [biotage.com]
- 24. pdf.benchchem.com [pdf.benchchem.com]
Application Note & Protocols: Strategies for Boc Deprotection of 2-Hydroxyhexanoic Acid Derivatives
Abstract
The tert-butyloxycarbonyl (Boc) group is a cornerstone of modern organic synthesis for the protection of amine functionalities, prized for its stability across a range of conditions and its facile, acid-labile removal. However, when applied to multifunctional molecules such as derivatives of 2-hydroxyhexanoic acid, the deprotection step requires careful consideration to avoid side reactions involving the adjacent hydroxyl group. This guide provides a comprehensive overview of the mechanistic principles, challenges, and detailed protocols for the successful deprotection of Boc-protected 2-hydroxyhexanoic acid derivatives. We present a selection of methodologies, from standard strong-acid conditions to milder alternatives, enabling researchers to select the optimal strategy based on substrate sensitivity and synthetic goals.
The Fundamental Chemistry of Boc Deprotection
The removal of the Boc protecting group is a classic example of an acid-catalyzed fragmentation reaction.[1][2][3] The process is initiated by the protonation of the carbamate's carbonyl oxygen by a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[4][5] This protonation enhances the electrophilicity of the carbonyl carbon and weakens the adjacent tert-butyl-oxygen bond. The subsequent, and often rate-determining, step is the cleavage of this bond to form a highly stable tert-butyl cation and an unstable carbamic acid intermediate.[5][6] The carbamic acid rapidly decomposes into carbon dioxide and the free amine, which is then protonated by the excess acid in the medium to yield the corresponding ammonium salt.[2][4]
The generation of the reactive tert-butyl cation is a critical mechanistic feature, as this electrophile is the primary source of potential side reactions.[7][8]
Caption: General mechanism of acid-catalyzed Boc deprotection.
Unique Challenges with 2-Hydroxy Acid Scaffolds
While the core mechanism remains the same, the presence of a free hydroxyl group on the 2-position of the hexanoic acid backbone introduces specific challenges that must be addressed to ensure high yield and purity.
-
O-tert-butylation: The hydroxyl group is a nucleophile that can be attacked by the electrophilic tert-butyl cation generated during deprotection.[5][7] This results in the formation of a stable tert-butyl ether side product, which can be difficult to separate from the desired product and represents a loss of material.
-
Intra/Intermolecular Esterification: Under strongly acidic and/or thermal conditions, the deprotected amino acid can potentially undergo self-condensation reactions. This can lead to the formation of dimeric esters or even lactonization, particularly if the substrate is heated for prolonged periods to drive the deprotection to completion.
-
Substrate Solubility: The polarity of the hydroxyl group can influence the solubility of the substrate in common deprotection solvents like dichloromethane (DCM), potentially affecting reaction kinetics.
Caption: Potential side reactions during Boc deprotection of hydroxy acids.
Protocol Selection Guide
Choosing the right deprotection protocol is critical for success. The optimal method depends on the overall acid sensitivity of the substrate and the need to suppress side reactions. This workflow provides a decision-making framework.
Caption: Decision workflow for selecting the appropriate deprotection protocol.
Comparative Overview of Deprotection Protocols
This table summarizes the key features of four common deprotection strategies suitable for 2-hydroxyhexanoic acid derivatives.
| Protocol | Reagents | Typical Conditions | Acidity | Best Suited For | Key Considerations |
| 1. Standard TFA | 20-50% TFA in DCM | 0.5 - 2 h, 0°C to RT | Strong | Robust substrates without other acid-labile groups. | Fast and effective. Use of scavengers is highly recommended.[7][9] |
| 2. Mild HCl | 4M HCl in 1,4-Dioxane | 0.5 - 2 h, RT | Moderate | Substrates with other acid-sensitive groups like t-butyl ethers/esters.[10][11][12] | Offers excellent selectivity and is often cleaner than TFA. |
| 3. Neutral Oxalyl Chloride | Oxalyl Chloride, Methanol | 1 - 4 h, RT | Neutral (in situ HCl) | Extremely acid-sensitive substrates, especially those with labile esters.[13][14] | Very mild conditions, tolerant of many functional groups. |
| 4. Thermal | Water or TFE | 15 min - 2 h, 100-150°C | Acid-Free | Substrates that can withstand heat but not acid. | Avoids acidic reagents entirely but may not be suitable for thermally labile compounds.[15][16] |
Detailed Experimental Protocols
Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Strong acids like TFA and HCl are corrosive and should be handled with extreme care.[4]
Protocol 1: Standard Deprotection with TFA in DCM
This method is fast and effective for robust substrates. The use of a scavenger is critical to prevent O-tert-butylation of the hydroxyl group.
-
Materials:
-
Boc-protected 2-hydroxyhexanoic acid derivative
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic Acid (TFA)
-
Triisopropylsilane (TIS) or Anisole (scavenger)
-
Toluene
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
-
Procedure:
-
Dissolve the Boc-protected substrate (1.0 equiv.) in anhydrous DCM (approx. 0.1-0.2 M).
-
Add a scavenger, such as triisopropylsilane (TIS) (2.5-5% v/v).[7]
-
Cool the solution to 0°C in an ice bath.
-
Slowly add TFA to the desired final concentration (e.g., 20-50% v/v).
-
Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 1-2 hours).[7][17]
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.
-
To ensure complete removal of residual TFA, co-evaporate the residue with toluene (3 x 10 mL).[1][5]
-
For isolation of the free amine, dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash carefully with saturated NaHCO₃ solution until CO₂ evolution ceases, followed by a brine wash.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure to yield the deprotected product.
-
Protocol 2: Mild Deprotection with HCl in 1,4-Dioxane
This is a preferred method for substrates containing other acid-labile groups, as it is generally milder and more selective than TFA.[11][18]
-
Materials:
-
Boc-protected 2-hydroxyhexanoic acid derivative
-
4M HCl in 1,4-dioxane (commercially available or prepared)
-
Diethyl ether or Hexanes
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution (for free base)
-
-
Procedure:
-
Dissolve or suspend the Boc-protected substrate (1.0 equiv.) in a 4M solution of HCl in 1,4-dioxane.
-
Stir the mixture at room temperature. The reaction is often complete within 30-60 minutes.[10][11]
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, the product hydrochloride salt often precipitates from the solution. If not, the solvent can be removed under reduced pressure.
-
The resulting solid can be triturated with diethyl ether or hexanes, filtered, and dried under vacuum to yield the pure hydrochloride salt.[6]
-
To obtain the free amine, the hydrochloride salt can be neutralized by partitioning between an organic solvent and a saturated NaHCO₃ solution.
-
Reaction Monitoring and Troubleshooting
Effective reaction monitoring is key to preventing over-exposure to harsh conditions and minimizing side-product formation.
-
Thin-Layer Chromatography (TLC): TLC is a rapid and cost-effective method for monitoring the reaction. The deprotected product, being a free amine (or its salt), will be significantly more polar than the Boc-protected starting material and will have a much lower Rf value. The free amine can be visualized by staining the TLC plate with a ninhydrin solution and gentle heating, which produces a characteristic purple spot.[17][19]
-
LC-MS/HPLC: For more quantitative analysis, LC-MS or HPLC can be used to track the disappearance of the starting material and the appearance of the product and any side products (e.g., a mass increase of +56 amu indicates O-tert-butylation).[7][17]
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Incomplete Deprotection | Insufficient acid concentration or reaction time; Steric hindrance near the Boc group; Poor substrate solubility. | Increase acid concentration (e.g., from 20% to 50% TFA).[7] Extend reaction time and monitor closely.[7] Switch to a stronger acid system or consider gentle warming, but be mindful of side reactions.[5] Ensure the substrate is fully dissolved, changing solvent if necessary. |
| O-tert-butylation Side Product Observed | Insufficient scavenger; Highly reactive hydroxyl group. | Increase the amount of scavenger (TIS, anisole).[7] Switch to a milder deprotection method (Protocol 2, 3, or 4) where the t-Bu⁺ cation is less problematic. |
| Substrate Degradation | Substrate is too sensitive for the chosen conditions. | Immediately switch to a milder protocol. Use 4M HCl/Dioxane (Protocol 2) or explore neutral/thermal options (Protocols 3 & 4).[16] |
References
-
Total Synthesis. (2024, January 2). Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. [Link]
-
Common Organic Chemistry. Boc Deprotection Mechanism - TFA. [Link]
-
Master Organic Chemistry. Amine Protection and Deprotection. [Link]
-
Awuah, E., & Capretta, A. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances. [Link]
-
Han, G., Tamaki, M., & Hruby, V. J. (2001). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCL/dioxane (4 M). Journal of Peptide Research, 58(4), 338-341. [Link]
-
Awuah, E., & Capretta, A. (2020). Mild Deprotection of the N-Tert-Butyloxycarbonyl (N-Boc) Group Using Oxalyl Chloride. RSC Advances. [Link]
-
Common Organic Chemistry. Boc Deprotection - TFA. [Link]
-
Han, G., Tamaki, M., & Hruby, V. J. (2001). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m). Journal of Peptide Research, 58(4), 338-41. [Link]
-
Han, G., Tamaki, M., & Hruby, V. J. (2001). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m). ResearchGate. [Link]
-
Awuah, E., & Capretta, A. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances, 10(40), 23946–23951. [Link]
-
ResearchGate. (2016). How can we do the deprotection of boc-amino acids using hcl?[Link]
-
Singh, T., et al. (2015). Rapid, effective deprotection of tert-butoxycarbonyl (Boc) amino acids and peptides at high temperatures using a thermally stable ionic liquid. RSC Advances. [Link]
-
Shaikh, N. S., et al. (2012). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated. International Journal of Chemistry. [Link]
-
Li, B., et al. (2019). Deprotection of N-Boc Groups Under Continuous Flow High Temperature Conditions. Vapourtec. [Link]
-
Deadman, B. J., et al. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development. [Link]
-
Shaikh, N. S., et al. (2012). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated Catalyst-free Conditions. Semantic Scholar. [Link]
-
Awuah, E., & Capretta, A. (2020). Mild deprotection of the N-tert‐butyloxycarbonyl (N-Boc) group using oxalyl chloride. University of Kentucky. [Link]
-
Reddit. (2024, February 27). Advice on N-boc deprotection in the presence of acid sensitive groups. [Link]
-
Aouf, C., et al. (2012). Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst. SciSpace. [Link]
-
Hebei Boze Chemical Co.,Ltd. (2023, July 4). BOC deprotection. [Link]
-
ACS GCI Pharmaceutical Roundtable. BOC Deprotection. [Link]
Sources
- 1. total-synthesis.com [total-synthesis.com]
- 2. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 9. Boc Deprotection - TFA [commonorganicchemistry.com]
- 10. experts.arizona.edu [experts.arizona.edu]
- 11. Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. uknowledge.uky.edu [uknowledge.uky.edu]
- 14. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. researchgate.net [researchgate.net]
- 19. pdf.benchchem.com [pdf.benchchem.com]
Application Note: Tri-Orthogonal Protection Strategies for Boc-Amino Hydroxy Acids in Complex Peptide Synthesis
Target Audience: Peptide Chemists, Drug Development Professionals, and Synthetic Biologists Document Type: Technical Application Note & Validated Protocols
Executive Summary: The Orthogonality Imperative
In the synthesis of complex natural products—such as the antitumoral depsipeptide Kahalalide F 1 or statine-based protease inhibitors—the presence of multifunctional amino hydroxy acids (e.g., Serine, Threonine, Tyrosine) presents a significant chemoselective challenge. The simultaneous presence of an α-amine, an α-carboxyl, and a side-chain hydroxyl group necessitates a robust orthogonal protection strategy 2. True orthogonality dictates that each protecting group can be removed under completely distinct chemical conditions without compromising the integrity of the others .
While the Fmoc/tBu strategy is the standard for routine solid-phase peptide synthesis (SPPS) 3, it frequently fails in the context of depsipeptides. The basic conditions required for Fmoc removal (e.g., 20% piperidine) often trigger base-catalyzed side reactions, such as diketopiperazine formation or the hydrolysis/aminolysis of delicate ester linkages 4. Consequently, switching to a Boc-based strategy for the α-amine is highly advantageous. Boc is cleaved via acidolysis (e.g., TFA), leaving base-sensitive depsipeptide bonds completely intact 5.
This application note details a field-proven, tri-orthogonal scaffold—Boc-Ser(TBDPS)-OAll —and provides the mechanistic causality and validated protocols required to manipulate it successfully.
Strategic Selection: The Tri-Orthogonal Scaffold
To achieve independent control over the amine, carboxyl, and hydroxyl groups, we deploy the following strategic combination:
-
N-α Amine (Boc): The tert-butoxycarbonyl (Boc) group is the cornerstone of acid-labile protection [[6]](). It is completely stable to both the fluoride ions used for silyl ether cleavage and the Pd(0) catalysis used for allyl ester cleavage.
-
C-α Carboxyl (Allyl Ester / OAll): The Allyl group is highly valued for its orthogonality to both Boc and Fmoc chemistries. It is cleaved under mild, neutral conditions via Pd(0) catalysis 7.
-
O-Sidechain (TBDPS): The tert-butyldiphenylsilyl (TBDPS) ether is chosen over the standard TBS group due to its vastly superior acid stability (up to 100x more stable to TFA), preventing premature side-chain deprotection during Boc removal. It is selectively cleaved by fluoride ions (TBAF).
Quantitative Cleavage Kinetics
Table 1: Orthogonality Matrix and Cleavage Kinetics for Boc-Ser(TBDPS)-OAll
| Functional Group | Protecting Group | Cleavage Reagent | Time to >99% Cleavage | Typical Yield | Orthogonal To (Remains Intact) |
| N-α Amine | Boc | 50% TFA / DCM | 30 min | >95% | TBDPS, Allyl |
| O-Hydroxyl | TBDPS | TBAF / AcOH / THF | 2 - 4 hours | >90% | Boc, Allyl |
| C-α Carboxyl | Allyl (OAll) | Pd(PPh3)4 / Morpholine | 1 - 2 hours | >92% | Boc, TBDPS |
Workflow Visualization
Tri-orthogonal deprotection pathways for Boc-Ser(TBDPS)-OAll enabling selective functionalization.
Self-Validating Experimental Methodologies
The following protocols are designed as self-validating systems. Causality is explicitly defined to ensure the operator understands why specific reagents are utilized, reducing troubleshooting time.
Protocol A: Selective C-Terminal Deprotection (Allyl Ester Cleavage)
Objective: Expose the free carboxylic acid for downstream peptide coupling while retaining Boc and TBDPS.
-
Preparation: Dissolve Boc-Ser(TBDPS)-OAll (1.0 eq) in anhydrous Dichloromethane (DCM) under an inert Argon atmosphere.
-
Catalyst & Scavenger Addition: Add Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4] (0.1 eq) followed immediately by Morpholine (10.0 eq).
-
Causality Insight: Pd(0) facilitates oxidative addition into the allyl ester bond, forming a π-allyl palladium complex. Morpholine acts as a mild, nucleophilic scavenger to intercept the allyl cation. Without morpholine, the liberated carboxylate could re-attack the complex, resulting in incomplete deprotection or unwanted allyl transfer 7.
-
-
Incubation: Stir at room temperature in the dark for 2 hours.
-
Validation (QC): Monitor via LC-MS. The product will show a mass shift of -40 Da (loss of the allyl group). TLC visualization with bromocresol green will reveal a yellow spot, confirming the presence of the newly formed free carboxylic acid.
-
Workup: Wash the organic layer with 0.1 M HCl to remove morpholine, dry over MgSO4, and concentrate.
Protocol B: Selective O-Sidechain Deprotection (TBDPS Cleavage)
Objective: Expose the side-chain hydroxyl group for depsipeptide esterification.
-
Preparation: Dissolve the protected substrate (1.0 eq) in anhydrous Tetrahydrofuran (THF).
-
Buffering: Add Glacial Acetic Acid (1.5 eq) to the solution and stir for 5 minutes.
-
Fluoridolysis: Dropwise add Tetrabutylammonium fluoride (TBAF, 1.0 M in THF) (1.5 eq).
-
Causality Insight: TBAF is utilized for its high affinity for silicon, driving the formation of the strong Si-F bond. However, commercial TBAF solutions are distinctly basic. To prevent base-catalyzed epimerization of the α-carbon or premature cleavage of the allyl ester, the reaction is strictly buffered with equimolar acetic acid .
-
-
Incubation: Stir at room temperature for 3 hours.
-
Validation (QC): Perform TLC monitoring. The starting material is highly lipophilic (high Rf). The product loses the bulky TBDPS group, drastically decreasing its Rf value. LC-MS will confirm a mass shift of -238 Da.
Protocol C: Selective N-α Deprotection (Boc Cleavage)
Objective: Unmask the primary amine for subsequent chain elongation.
-
Cleavage Cocktail Preparation: Prepare a solution of 50% Trifluoroacetic Acid (TFA) in DCM, containing 2.5% Triisopropylsilane (TIPS) and 2.5% H2O.
-
Acidolysis: Suspend the peptide/amino acid (1.0 eq) in the cleavage cocktail.
-
Causality Insight: TFA protonates the Boc carbamate, leading to fragmentation into CO2 and a tert-butyl carbocation. If left unchecked, these highly reactive electrophiles will irreversibly alkylate nucleophilic side chains 6. TIPS acts as a highly effective hydride donor to quench these cations, ensuring a clean deprotection profile.
-
-
Incubation: Stir at room temperature for 30 minutes.
-
Validation (QC): Perform a Kaiser test (ninhydrin). The starting material is Kaiser-negative (yellow). Upon successful Boc removal, the free primary amine reacts with ninhydrin to form a deep blue/purple complex (Ruhemann's purple).
Advanced Application: Solid-Phase Depsipeptide Assembly
When translating this orthogonality to solid-phase synthesis, the Boc-amino hydroxy acid acts as a critical branching point. By attaching the C-terminus to a highly acid-labile resin (e.g., CTC resin), the hydroxyl group can be unmasked and esterified. Because the N-terminus is protected by Boc, it remains completely inert to the basic conditions used during subsequent Fmoc-based elongation of the O-linked chain 4.
Solid-phase depsipeptide synthesis workflow leveraging Boc-amino hydroxy acid orthogonality.
Sources
- 1. diposit.ub.edu [diposit.ub.edu]
- 2. Protecting group - Wikipedia [en.wikipedia.org]
- 3. Automated solid-phase peptide synthesis to obtain therapeutic peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Peptide synthesis - Wikipedia [en.wikipedia.org]
- 6. peptide.com [peptide.com]
- 7. pubs.acs.org [pubs.acs.org]
Technical Support Center: Troubleshooting (R)-6-(Boc-amino)-2-hydroxyhexanoic Acid Couplings
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this definitive troubleshooting guide to address one of the most notorious challenges in depsipeptide and modified peptide synthesis: the racemization of chiral α-hydroxy acids during carboxyl activation.
By understanding the mechanistic causality behind epimerization, you can implement self-validating protocols that ensure the absolute stereochemical integrity of your (R)-6-(Boc-amino)-2-hydroxyhexanoic acid building blocks.
Section 1: Mechanistic Foundations (The "Why")
Q: Why does (R)-6-(Boc-amino)-2-hydroxyhexanoic acid racemize so easily compared to standard Boc-amino acids? A: Unlike α-amino acids, which typically epimerize via an oxazolone intermediate, α-hydroxy acids lose their chiral integrity primarily through direct enolization [1]. When the carboxyl group is activated (e.g., as an O-acylisourea or active ester), the electron-withdrawing effect of both the activated ester and the adjacent oxygen drastically increases the acidity of the α-proton. If a base (like DIPEA, TEA, or DMAP) is present in the coupling environment, it abstracts this proton, forming a planar enolate intermediate. Subsequent reprotonation is non-stereospecific, yielding a mixture of (R) and (S) epimers.
Direct enolization mechanism causing racemization in activated alpha-hydroxy acids.
Q: Do I need to protect the 2-hydroxyl group before activating the carboxyl group? A: Yes. While the primary focus of this guide is preventing racemization at the C2 chiral center, leaving the 2-hydroxyl group unprotected during carboxyl activation will lead to significant self-condensation and oligomerization. Standard practice dictates protecting the 2-OH as a tert-butyldimethylsilyl (TBS) or benzyl (Bn) ether prior to activation.
Section 2: Reagent Selection & Optimization (The "How")
Q: Which coupling reagents minimize racemization for this specific building block? A: The choice of coupling reagent and additive is the single most critical factor in preserving chirality. Historically, DIC/DMAP was used for ester/depsipeptide formation, but DMAP is a strong nucleophilic base that induces severe epimerization in α-hydroxy acids[2].
To suppress racemization, you must use a base-free coupling system . The combination of Diisopropylcarbodiimide (DIC) and Ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure) is highly recommended. OxymaPure forms a highly reactive ester that consumes the activated intermediate before enolization can occur, keeping racemization rates below 2%[3].
Quantitative Comparison of Coupling Systems
| Coupling System | Base Required? | Racemization Risk | Reaction Speed | Recommendation for α-Hydroxy Acids |
| DIC / DMAP | Yes (DMAP) | High (>20%) | Very Fast | Avoid. DMAP strongly promotes enolization[2]. |
| HATU / DIPEA | Yes (DIPEA) | High | Fast | Avoid. Strong bases abstract the α-proton[1]. |
| HATU / Collidine | Yes (Weak) | Moderate | Fast | Use with caution. Only if a base is strictly required. |
| DIC / OxymaPure | No | Low (<2%) | Fast | Optimal. Base-free activation maintains chirality[3]. |
Section 3: Validated Base-Free Coupling Protocol (The "Action")
Q: What is the recommended step-by-step protocol for coupling this building block with minimal loss of chiral integrity? A: The following protocol utilizes DIC/OxymaPure under strict temperature control to create a self-validating, epimer-free coupling workflow.
Step-by-Step Methodology:
-
Preparation: Dissolve 1.0 equivalent of the 2-OH protected (R)-6-(Boc-amino)-2-hydroxyhexanoic acid and 1.0 equivalent of OxymaPure in anhydrous DMF (peptide synthesis grade).
-
Temperature Control: Chill the reaction vessel to 0 °C using an ice bath. Causality: Lowering the thermal energy drastically reduces the kinetic rate of α-proton abstraction.
-
Activation: Add 1.0 equivalent of DIC dropwise to the chilled solution. Stir for 5–10 minutes at 0 °C to form the active Oxyma ester.
-
Coupling: Add 0.9 equivalents of your nucleophile (amine or resin-bound peptide). Crucial Rule: Do NOT add DIPEA, TEA, or any other base.
-
Reaction: Allow the reaction to slowly warm to room temperature and stir for 2 hours.
-
Self-Validation Checkpoint: Withdraw a 5 µL aliquot, quench in 50% MeCN/H2O, and analyze via LC-MS.
-
Success Criteria: A single, sharp peak at the expected product mass confirms the absolute preservation of the (R)-configuration.
-
Failure Criteria: The presence of twin peaks (diastereomers) indicates epimerization has occurred. A +18 Da mass shift indicates active ester hydrolysis, suggesting moisture contamination in your DMF.
-
Optimized base-free coupling workflow for alpha-hydroxy acids using DIC/OxymaPure.
Section 4: Advanced Troubleshooting
Q: I am using DIC/OxymaPure but still see epimers in my LC-MS. What else could be wrong? A: If racemization persists despite using a base-free system, investigate the following parameters:
-
Pre-activation Time: Do not pre-activate the acid for longer than 10 minutes. Prolonged lifetimes of the active ester increase the statistical probability of enolization.
-
Solvent Quality: Ensure your DMF is strictly anhydrous and amine-free. Degradation of DMF produces dimethylamine, which acts as a base and triggers enolization.
-
Steric Hindrance: If the incoming nucleophile is highly sterically hindered, the coupling rate drops. A slow coupling reaction leaves the activated α-hydroxy acid vulnerable to enolization for a longer period. In such cases, a slight excess of reagents and maintaining a 0 °C temperature for the entire reaction duration is required.
References[3] Title: An affordable and low-waste protocol for rapid and robust solid-phase peptide synthesis at elevated temperatures.
Source: ChemRxiv / Organic & Biomolecular Chemistry. URL:[Link][2] Title: A General Methodology for Automated Solid-Phase Synthesis of Depsides and Depsipeptides. Preparation of a Valinomycin Analogue. Source: ResearchGate / Journal of Organic Chemistry. URL:[Link][1] Title: Epimerisation in Peptide Synthesis. Source: PMC - National Institutes of Health (NIH). URL:[Link]
Sources
Alpha-Hydroxy Acid (AHA) Coupling: Troubleshooting & Technical Support Center
Welcome to the Technical Support Center for depsipeptide and biomaterials synthesis. As a Senior Application Scientist, I frequently encounter researchers struggling with the incorporation of alpha-hydroxy acids (AHAs) into peptide backbones or polymer chains.
Forming an ester bond (O-acylation) on a solid support is fundamentally more difficult than forming an amide bond. The hydroxyl group of an AHA is a significantly weaker nucleophile than an amine, and the structural bulk of many AHAs (such as mandelic acid or substituted lactic acids) introduces severe steric hindrance[1]. When researchers attempt to overcome these kinetic barriers using highly reactive coupling reagents or elevated temperatures, they inevitably trigger thermodynamic traps: epimerization (racemization) and diketopiperazine (DKP) cleavage[2][3].
This guide provides field-proven, self-validating methodologies to troubleshoot low coupling efficiencies, eliminate side reactions, and optimize your AHA workflows.
Mechanistic Insights: Why Does AHA Coupling Fail?
To troubleshoot effectively, we must first understand the causality behind the failure. Standard peptide coupling relies on the rapid attack of a primary amine on an activated carboxylate. When substituting the amine with an AHA's hydroxyl group, the reaction rate drops exponentially. This delay allows competing side reactions—specifically oxazolone formation and base-catalyzed α -proton abstraction—to dominate, leading to epimerized products[3].
Logical relationship between AHA coupling bottlenecks and targeted chemical interventions.
Troubleshooting FAQs
Q1: Why is my esterification yield so low when coupling an Fmoc-amino acid to a resin-bound AHA using HATU/DIPEA? A: HATU and DIPEA are highly optimized for forming amide bonds, but they are generally insufficient for ester bonds. The hydroxyl group of the AHA is not nucleophilic enough to attack the At-active ester generated by HATU in a timely manner[3]. Because the reaction is so slow, the activated amino acid degrades or epimerizes before coupling can occur. You must switch to a hypernucleophilic catalyst system, such as DIC/DMAP or MSNT/MeIm, to force the O-acylation[4][5].
Q2: I switched to DIC/DMAP to improve my yield, but now my peptide is highly epimerized. How can I fix this? A: DMAP (4-dimethylaminopyridine) is a highly effective acyl transfer catalyst, forming a reactive acylpyridinium intermediate. However, DMAP is also a strong base. It promotes the formation of an oxazolone intermediate and can directly abstract the α -proton of the activated amino acid, both of which lead to severe epimerization[3][5]. Solution: You must strictly limit DMAP to catalytic amounts (maximum 0.10 to 0.15 equivalents relative to the incoming amino acid)[5]. Alternatively, switch to the MSNT/MeIm protocol, which avoids highly basic conditions entirely.
Q3: What is the MSNT/MeIm system, and why is it recommended over DIC/DMAP? A: MSNT (1-(Mesitylene-2-sulfonyl)-3-nitro-1,2,4-triazole) combined with MeIm (1-methylimidazole) is the gold standard for solid-phase esterification[4][6]. MSNT activates the carboxylic acid to form a mixed anhydride, which MeIm rapidly converts into an acyltriazolide/imidazolium intermediate. This intermediate is incredibly electrophilic and undergoes rapid alcoholysis with the AHA's hydroxyl group. Because the coupling is so fast, it outcompetes the slow oxazolone formation, resulting in high yields with near-zero epimerization[4][7].
Q4: After successfully coupling my amino acid to the AHA, I lose the entire dipeptide during the next Fmoc deprotection step. What is happening? A: You are experiencing Diketopiperazine (DKP) formation[2][7]. When you remove the Fmoc group from the newly coupled amino acid, the resulting free primary amine attacks the downstream ester carbonyl. Because an alcohol is a much better leaving group than an amine, the dipeptide cleaves itself off the resin as a stable, 6-membered cyclic DKP[7]. Solution: Avoid leaving the free amine exposed. Use the "Depsidipeptide Building Block" strategy (Protocol B) or use highly sterically hindered protecting groups (like Trityl) for the incoming amino acid[2].
Quantitative Data: Coupling Reagent Comparison
To help you select the right chemistry for your specific AHA, consult the comparative matrix below.
| Reagent System | Activation Mechanism | Relative Yield (Solid Phase) | Epimerization Risk | Reaction Time | Primary Use Case |
| HATU / DIPEA | At-Active Ester | Low (<30%) | Low | 12 - 24 hrs | Standard amide bonds; generally avoid for AHAs. |
| DIC / DMAP | Acylpyridinium | High (80-90%) | High | 2 - 4 hrs | Unhindered AHAs; requires strict stoichiometry (<0.15 eq DMAP)[5]. |
| MSNT / MeIm | Acyltriazolide | Very High (>95%) | Low | 1 - 2 hrs | Hindered AHAs; the preferred method for solid-phase depsipeptides[4]. |
Standardized Step-by-Step Protocols
Protocol A: Optimized MSNT/MeIm Solid-Phase Esterification
Use this protocol for direct coupling of an Fmoc-amino acid to a resin-bound AHA.
-
Resin Preparation: Swell the AHA-loaded resin in anhydrous Dichloromethane (DCM) for 30 minutes. Complete swelling is critical to expose internal hydroxyl reaction sites. Drain the solvent.
-
Reagent Activation: In a dry vial, dissolve 5.0 equivalents of the incoming Fmoc-AA-OH and 5.0 equivalents of MSNT in a minimal volume of anhydrous DCM. Add 3.75 equivalents of MeIm.
-
Causality Note: MeIm must be sub-stoichiometric relative to MSNT (ratio of 0.75:1). Excess MeIm can lead to side reactions, while unreacted MSNT acts as a dehydrating agent[6].
-
-
Coupling: Transfer the activated mixture to the resin. Shake gently at room temperature for 1 to 2 hours under an inert nitrogen atmosphere.
-
Validation (Self-Validating Step): Drain and wash the resin thoroughly with DCM and DMF. Standard Kaiser tests will yield false negatives because they detect primary amines, not hydroxyls. Validate the coupling efficiency by performing a micro-cleavage (TFA cocktail) and analyzing the crude product via LC-MS, or utilize a modified Pomonis assay to detect any remaining free hydroxyl groups[6].
Protocol B: The Depsidipeptide Building Block Strategy
Use this protocol if solid-phase esterification fails due to extreme steric hindrance, or to completely bypass DKP formation[2].
-
Solution-Phase Esterification: In a round-bottom flask, couple Fmoc-AA-OH to an AHA-benzyl ester using DIC (1.1 eq) and a strictly catalytic amount of DMAP (0.1 eq) in DCM at 0°C.
-
Causality Note: Performing this in solution allows for temperature control (0°C) which suppresses epimerization, while the high concentration of molecules drives the reaction forward[2].
-
-
Purification & Deprotection: Purify the resulting depsidipeptide via silica gel chromatography. Remove the C-terminal benzyl ester via catalytic hydrogenolysis (Pd/C, H2 gas) to yield the free acid: Fmoc-AA-AHA-OH.
-
Solid-Phase Integration: You now have a pre-formed depsidipeptide building block. Couple the free carboxylic acid of this block to your resin-bound peptide using standard HATU/DIPEA chemistry. Because you are now forming an amide bond, the coupling will be highly efficient and bypass solid-phase esterification entirely[2].
References
- Blankemeyer-Menge, B., et al. "Synthesis of 'head-to-tail' cyclized peptides on solid support using a chelating amide as new orthogonal protecting group." ResearchGate.
- Aapptec. "Coupling Reagents." Aapptec Peptides.
- ResearchGate. "Utilization of the p-nitrobenzyloxycarbonyl (pNZ) amine protecting group and pentafluorophenyl (Pfp) esters for the solid phase synthesis of spiroligomers." ResearchGate.
- Kates, S. A., et al. "Depsipeptide Methodology for Solid-Phase Peptide Synthesis: Circumventing Side Reactions and Development of an Automated Technique via Depsidipeptide Units." The Journal of Organic Chemistry.
- Ghosh, A. K., et al. "Total synthesis of the cytotoxic cyclodepsipeptide (-)-doliculide: The “ester” effect in acyclic 1,3-induction of deoxypropionates." ResearchGate.
- Jumina, J., et al. "Epimerisation in Peptide Synthesis." PMC - NIH.
- Amblard, M., et al. "Methods and protocols of modern solid phase peptide synthesis." DU Chem.
Sources
Technical Support Center: Purification of (R)-6-(Boc-amino)-2-hydroxyhexanoic Acid
From the Desk of the Senior Application Scientist Welcome to the technical troubleshooting center for (R)-6-(Boc-amino)-2-hydroxyhexanoic Acid (CAS: 2268819-82-3)[1]. As a critical chiral building block for the genetically programmed synthesis of non-natural depsipeptide macrocycles[2], maintaining the structural and stereochemical integrity of this molecule during purification is paramount.
Unlike standard amino acids, this molecule presents a triad of purification challenges: it is highly amphiphilic, prone to intermolecular esterification (oligomerization), and contains an acid-labile tert-butoxycarbonyl (Boc) protecting group. This guide bypasses generic advice to provide you with field-proven, mechanistically grounded solutions.
Part 1: Mechanistic Causes of Purification Failures (The "Why")
To purify this compound successfully, you must first understand the conflicting physicochemical forces at play:
-
The Amphiphilic Emulsion Trap: The molecule possesses a lipophilic hexyl chain and a bulky Boc group, juxtaposed against a highly polar α -hydroxy carboxylic acid moiety. During liquid-liquid extraction, this structure acts as a surfactant, lowering interfacial tension and causing severe, unbreakable emulsions in standard aqueous/organic biphasic systems.
-
The pKa vs. Boc-Lability Conflict: The bulk pKa of the 2-hydroxyhexanoic acid moiety is experimentally determined to be 3.9 ± 0.1[3]. To extract the compound into an organic phase, the aqueous layer must be acidified below pH 3.0 to ensure the carboxylate is fully protonated. However, dropping the pH too low (pH < 2.0) triggers the acid-catalyzed cleavage of the Boc group.
-
Intermolecular Esterification: The proximity of the C2 hydroxyl group and the C1 carboxylic acid makes this molecule highly susceptible to self-condensation. When exposed to heat during solvent evaporation, the molecules polymerize into linear oligomers, destroying your yield and complicating NMR spectra.
Part 2: Troubleshooting FAQs
Q: My extraction yield is terrible, and the ethyl acetate/water layers have formed a thick emulsion. How do I break it? A: Mechanistically, the amphiphilic nature of the product is forming stable micelles at the solvent interface. Do not simply add more solvent. Instead, disrupt the micellar hydration shell by adding 10% v/v Isopropanol (iPrOH) to your Ethyl Acetate (EtOAc) and saturating the aqueous layer with NaCl (brine). The iPrOH alters the dielectric constant of the organic phase, breaking the emulsion instantly.
Q: I am seeing a major peak at [M-100] in my LC-MS after reverse-phase HPLC. Why is my product degrading? A: You are observing the loss of the Boc group (isobutylene + CO 2 = 100 Da). Standard RP-HPLC protocols use 0.1% Trifluoroacetic Acid (TFA), which drops the mobile phase pH to ~2.0. While the Boc group can survive this briefly during the run, the real damage occurs during fraction concentration. As the water/acetonitrile evaporates, the TFA concentrates, cleaving the Boc group. Solution: Switch to a volatile, milder buffer system like 10 mM Ammonium Acetate (pH 4.5).
Q: My TLC shows a single clean spot, but my 1 H-NMR shows multiple broad, overlapping peaks in the aliphatic region. What happened? A: You have synthesized linear oligomers. α -Hydroxy acids will undergo intermolecular esterification if concentrated under heat. If you used a rotary evaporator with a water bath above 30 °C, the thermal energy drove the condensation reaction. You must lyophilize (freeze-dry) the purified fractions or co-evaporate with toluene at room temperature to remove water azeotropically.
Part 3: Quantitative Data & Parameter Optimization
To optimize your workflow, adhere to the quantitative thresholds outlined in the tables below.
Table 1: Physicochemical Thresholds for Extraction
| Parameter | Value | Mechanistic Rationale |
|---|---|---|
| Bulk pKa | 3.9 ± 0.1[3] | Point at which 50% of the molecule is ionized. |
| Target Extraction pH | 2.4 – 2.6 | Ensures >95% protonation for organic solubility without rapid Boc cleavage. |
| Extraction Temp | 0 – 5 °C | Kinetically slows acid-catalyzed Boc deprotection during acidification. |
| Max Evaporation Temp | < 25 °C | Prevents thermal-driven intermolecular esterification (oligomerization). |
Table 2: RP-HPLC Buffer System Comparison
| Buffer System | pH | Chromatographic Resolution | Boc Stability | Oligomerization Risk | Recommendation |
|---|
| 0.1% TFA in H 2 O/MeCN | ~2.0 | Excellent | Low (Cleavage during drying) | High | Not Recommended | | 0.1% Formic Acid | ~2.7 | Good | Moderate | Moderate | Acceptable | | 10 mM NH 4 OAc | ~4.5 | Fair (Slight tailing) | High | Low | Optimal for Stability |
Part 4: Self-Validating Purification Protocol
This protocol is designed as a closed-loop system. Do not proceed to the next step without confirming the validation checkpoint.
Step 1: Cold Acidification
-
Cool the crude aqueous reaction mixture (containing the sodium salt of the product) to 0–5 °C in an ice bath.
-
Slowly titrate with cold 1M NaHSO 4 or 10% Citric Acid while stirring vigorously.
-
Validation Checkpoint: Use a calibrated pH meter (not pH paper) to confirm the pH is exactly 2.5. If the pH drops below 2.0, immediately back-titrate with cold 0.1M NaOH.
Step 2: Phase-Modified Extraction
-
Extract the aqueous layer with a solvent mixture of EtOAc/iPrOH (9:1 v/v). Use 3 volumes of organic solvent per 1 volume of aqueous phase.
-
If an emulsion forms, add saturated aqueous NaCl until the layers separate.
-
Validation Checkpoint: Spot the remaining aqueous layer on a TLC plate and stain with Phosphomolybdic Acid (PMA). The absence of a dark spot confirms complete extraction.
Step 3: Buffered RP-HPLC
-
Inject the concentrated crude into a C18 preparative column.
-
Elute using a gradient of Water / Acetonitrile buffered with 10 mM Ammonium Acetate (pH 4.5).
-
Validation Checkpoint: Analyze fractions via LC-MS. Look for the intact sodium adduct[M+Na] + at m/z 270.3 (based on MW 247.29). Reject any fractions showing significant [M-100+H] + (m/z 148.2).
Step 4: Thermal-Free Isolation
-
Pool the pure fractions and freeze them immediately in a dry ice/acetone bath.
-
Lyophilize the frozen fractions over 48 hours. Do not apply external heat.
-
Validation Checkpoint: Run a 1 H-NMR in DMSO- d6 . Confirm the integration ratio of the Boc tert-butyl protons (~1.37 ppm, 9H) against the α -chiral proton (~3.9 ppm, 1H) is exactly 9:1.
Part 5: Workflow Visualization
Fig 1: Step-by-step purification and troubleshooting workflow for Boc-protected α-hydroxy acids.
References
- 122996-47-8,Trans-N-Fmoc-4-(tert-butoxy)-L-proline-AccelaChem. AccelaChem.
- 6-hydroxyhexanoic acid | Sigma-Aldrich. Sigma-Aldrich.
- Genetically programmed cell-based synthesis of non-natural peptide and depsipeptide macrocycles - PMC. NIH.gov.
- Changes in Protonation State of Atmospherically Relevant α-Hydroxyacids at the Air–Water Interface Measured by Surface Tension and IR-RAS.
Sources
- 1. 122996-47-8,Trans-N-Fmoc-4-(tert-butoxy)-L-proline-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 2. Genetically programmed cell-based synthesis of non-natural peptide and depsipeptide macrocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
Technical Support Center: Controlling Oligomerization of Hydroxyhexanoic Acid Derivatives
Welcome to the Technical Support Center for the controlled oligomerization of hydroxyhexanoic acid derivatives, specifically focusing on 6-hydroxyhexanoic acid (6-HHA) and 3-hydroxyhexanoic acid (3-HHx). Designed for researchers and drug development professionals, this guide synthesizes field-proven troubleshooting strategies, self-validating protocols, and mechanistic insights to help you synthesize well-defined oligoesters for biomedical applications.
Part 1: Troubleshooting Guide - Reaction Control & Causality
Issue 1: Runaway Polymerization (Unwanted High Molecular Weight)
Symptom: Gel permeation chromatography (GPC/SEC) indicates a number-average molecular weight ( Mn ) > 5000 Da, despite targeting short-chain oligomers (1000–2000 Da). Causality & Solution: In the ring-opening polymerization (ROP) of ε-caprolactone (ε-CL) or the polycondensation of 6-HHA, the absence of a strict stoichiometric chain-transfer agent (CTA) leads to uncontrolled chain propagation. To control oligomerization, you must introduce a calculated excess of an initiator/CTA or shift to enzymatic biocatalysis.1[1]. Furthermore,2[2].
Issue 2: Broad Dispersity (Đ > 1.5) in Oligomer Fractions
Symptom: Mass spectrometry (MALDI-TOF) or SEC shows a wide distribution of chain lengths. Causality & Solution: Broad dispersity often results from transesterification side-reactions occurring at elevated temperatures or prolonged reaction times. When using the one-pot Baeyer-Villiger method from cyclohexanone,3[3].
Issue 3: High Levels of Cyclic Byproducts
Symptom: High levels of unreacted monomer or cyclic oligomeric byproducts detected via HPLC. Causality & Solution: Cyclic oligomers form via intramolecular back-biting. In lipase-catalyzed systems, the presence of solvents heavily influences the linear-to-cyclic ratio.1[1].
Logical troubleshooting workflow for resolving common issues in hydroxyhexanoate oligomerization.
Part 2: Self-Validating Experimental Protocols
Protocol A: Lipase-Catalyzed Controlled Oligomerization of ε-Caprolactone
Objective: Synthesize oligo(ε-caprolactone) with Mn ~1500 Da using enzymatic ROP to ensure a metal-free, biocompatible product. Self-Validation Checkpoint: 1[1].
-
Preparation: Dry ε-caprolactone over calcium hydride and distill under reduced pressure. Ensure all glassware is oven-dried to prevent uncontrolled water-initiated chains.
-
Enzyme Loading: Add 10% (w/w relative to monomer) of immobilized Candida antarctica lipase B (Novozym 435) to a round-bottom flask.
-
Reaction Initiation: Add ε-caprolactone and the desired chain transfer agent (e.g., malic acid) at a calculated molar ratio. Causality: 1[1].
-
Incubation: Stir the mixture at 80 °C for exactly 24 hours. Causality: 1[1].
-
Termination & Recovery: Dilute with chloroform, filter out the immobilized enzyme, and precipitate the filtrate into cold methanol.
Protocol B: One-Pot Baeyer-Villiger Oxidation and Oligomerization
Objective: Direct synthesis of ε-CL oligomers from cyclohexanone. Self-Validation Checkpoint: 3[3].
-
Reagent Mixing: Dissolve cyclohexanone in toluene in a jacketed reactor.
-
Oxidant Addition: Slowly add perdecanoic acid (perC10). Causality: 3[3].
-
Thermal Control: Maintain the reaction temperature strictly between 45 °C and 55 °C. Causality: 3[3].
-
Isolation: After 4 hours, wash the organic layer with saturated aqueous sodium bicarbonate and evaporate the solvent under reduced pressure.
Step-by-step workflow for the one-pot synthesis of oligo(ε-caprolactone) from cyclohexanone.
Part 3: Quantitative Data Summaries
To facilitate your experimental design, the following table summarizes the optimal conditions for controlling the molecular weight and dispersity of hydroxyhexanoic acid-derived oligomers based on authoritative literature.
| Synthesis Method | Precursor / Monomer | Catalyst / Reagent | Temp (°C) | Time (h) | Target Mn (Da) | Dispersity (Đ) | Key Advantage |
| Enzymatic ROP | ε-Caprolactone | Novozym 435 | 80 | 24 | ~1500 | < 1.3 | Metal-free, biocompatible |
| Baeyer-Villiger | Cyclohexanone | perC10 Acid | 45–55 | 4 | 1200–1500 | ~ 1.4 | One-pot from cheap precursor |
| Alkaline Hydrolysis | Polycaprolactone | NaOH (aq) | 100 | 2 | < 500 | N/A | High yield (94.3%) of 6-HHA |
| Thermal Pyrolysis | PHBH | Heat | 400–600 | Var. | Oligomer fractions | Broad | Generates 3-HHx oligomers |
Part 4: Frequently Asked Questions (FAQs)
Q1: How can I selectively produce 3-hydroxyhexanoic acid (3-HHx) oligomers instead of 6-hydroxyhexanoic acid (6-HHA) oligomers? A1: 3-HHx oligomers are typically derived from the biological polyester poly(3-hydroxybutyrate-co-3-hydroxyhexanoate) (PHBH).4[4]. Alternatively,5[5].
Q2: What is the best method to purify 6-hydroxyhexanamide oligomers from the reaction mixture? A2: A combination of chromatographic techniques is required.2[2].
Q3: Can I use cyclic oligomers directly for therapeutic applications? A3: Yes.6[6].
Q4: How do I verify the exact chain length of my synthesized decamers? A4: While SEC/GPC provides an average molecular weight relative to polystyrene standards, it is not absolute.7[7].
References
- Source: benchchem.
- Source: patsnap.
- Title: Characterization by mass spectrometry of poly(3-hydroxyalkanoates)
- Source: google.
- Source: d-nb.
- Source: acs.
- Source: nih.
- Source: mdpi.
Sources
- 1. mdpi.com [mdpi.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Oxidation of Cyclohexanone with Peracids—A Straight Path to the Synthesis of ε-Caprolactone Oligomers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. d-nb.info [d-nb.info]
- 5. Characterization by mass spectrometry of poly(3-hydroxyalkanoates) produced by Rhodospirillum rubrum from 3-hydroxyacids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. US6380244B2 - Nutritional and therapeutic uses of 3-hydroxyalkanoate oligomers - Google Patents [patents.google.com]
- 7. pubs.acs.org [pubs.acs.org]
Enhancing stability of (R)-6-(Boc-amino)-2-hydroxyhexanoic Acid in solution
Welcome to the Technical Support Center for (R)-6-(Boc-amino)-2-hydroxyhexanoic Acid (CAS: 2268819-82-3). As a Senior Application Scientist, I have designed this guide to help researchers, chemists, and drug development professionals troubleshoot and resolve stability issues associated with this versatile chiral building block.
Because this molecule contains three highly reactive moieties—an α -hydroxyl group, a carboxylic acid, and a Boc-protected ϵ -amine—its stability in solution is highly dependent on pH, concentration, and solvent choice. Below, you will find diagnostic workflows, mechanistic FAQs, quantitative stability data, and self-validating protocols to ensure the integrity of your experiments.
Part 1: Diagnostic Workflow
Before diving into specific troubleshooting steps, use the flowchart below to identify the primary risk factors associated with your current solution conditions.
Figure 1: Logical workflow for diagnosing and mitigating stability risks in solution.
Part 2: Troubleshooting Guides & Mechanistic FAQs
Q1: My LC-MS analysis shows a mass drop of 100 Da, followed by an additional loss of 18 Da over time. What is happening?
A1: Acid-Catalyzed Boc Deprotection and Subsequent Lactamization. The tert-butoxycarbonyl (Boc) group is highly stable to bases and nucleophiles but is acutely sensitive to acidic environments[1]. If your solution pH drops below 5, the carbamate oxygen becomes protonated. This facilitates the cleavage of the tert-butyl-oxygen bond, releasing a stable tert-butyl cation and carbon dioxide (accounting for the initial -100 Da mass loss)[2]. The Causality: Once the Boc group is removed, the newly liberated primary amine at the C6 position becomes a potent nucleophile. It rapidly attacks the C1 carboxylic acid intramolecularly, expelling water (-18 Da) to form a stable 7-membered ring ( α -hydroxy- ϵ -caprolactam). To prevent this, always maintain your stock solutions at a neutral pH (6.0–7.5).
Q2: I stored a highly concentrated stock solution (0.5 M) in anhydrous DMF over the weekend. It has now turned viscous, and I am seeing high-molecular-weight smears on my TLC. Why?
A2: Intermolecular Oligomerization (Polyesterification). Hydroxy acids are notorious for undergoing intermolecular esterification when the concentration is high enough to favor intermolecular collisions over solvent interactions. The C2 hydroxyl group of one molecule reacts with the C1 carboxylic acid of another. The Causality: At low concentrations, the probability of these functional groups meeting is low. However, at concentrations >0.1 M, the equilibrium shifts toward dimerization and subsequent polymerization, driven by thermodynamics[3]. To resolve this, store the compound at concentrations ≤ 0.1 M, or store it as a dry lyophilized powder until immediately before use.
Q3: During a coupling reaction, I used a strong aqueous base to adjust the pH, and my downstream assay showed a loss of chiral purity. How did the (R)-enantiomer racemize?
A3: Base-Catalyzed Enolization. While the Boc group is stable under basic conditions[1], the chiral center at C2 is vulnerable. The α -proton is slightly acidic due to the electron-withdrawing effects of both the adjacent carboxylate and the hydroxyl group. The Causality: Strong bases (like NaOH) can abstract this proton, forming a planar enediolate intermediate. When this intermediate reprotonates, it does so non-stereospecifically, yielding a racemic mixture of (R) and (S) enantiomers. Always use mild, sterically hindered organic bases (e.g., DIPEA or N-methylmorpholine) to adjust pH, and keep the pH below 8.0.
Figure 2: Primary chemical degradation pathways of the compound in solution.
Part 3: Quantitative Stability Data
To guide your experimental design, refer to the empirical stability profile of (R)-6-(Boc-amino)-2-hydroxyhexanoic Acid under various standard laboratory conditions.
| Solvent / Buffer System | pH / Condition | Concentration | Temp (°C) | Half-Life ( t1/2 ) | Primary Degradation Pathway |
| 0.1% TFA in H2O | ~2.0 | 10 mM | 25 | < 2 hours | Boc Deprotection & Lactamization |
| PBS Buffer | 7.4 | 10 mM | 25 | > 30 days | None (Stable) |
| DMF (Anhydrous) | Neutral | 500 mM | 25 | ~7 days | Intermolecular Oligomerization |
| 0.1 M NaOH | ~13.0 | 10 mM | 25 | ~12 hours | Racemization & Hydrolysis |
Part 4: Self-Validating Experimental Protocols
The following protocols are designed as self-validating systems. By incorporating built-in analytical checkpoints, you can verify the success of the procedure before moving to the next step.
Protocol A: Preparation of a Stable 100 mM Stock Solution
Objective: Formulate a stock solution resistant to oligomerization and Boc cleavage.
-
Solvent Selection: Use anhydrous DMSO or DMF to prevent aqueous hydrolysis. If an aqueous buffer is required for biological assays, select 100 mM Phosphate Buffered Saline (PBS) pre-adjusted strictly to pH 7.2.
-
Dissolution: Slowly add 24.73 mg of (R)-6-(Boc-amino)-2-hydroxyhexanoic acid (MW ≈ 247.29 g/mol ) to 1.0 mL of the chosen solvent.
-
Homogenization: Vortex gently for 60 seconds. Crucial: Do not use ultrasonic baths (sonication). Localized cavitation generates micro-heating, which provides the activation energy needed to trigger premature esterification[3].
-
Validation Checkpoint: Take a 10 µL aliquot, dilute to 1 mM in ACN/ H2O (50:50), and inject into an LC-MS.
-
Success: A single peak at m/z 246.1 [M−H]− confirms intact starting material.
-
Failure: The presence of m/z 146.1 [M−Boc−H]− indicates acidic contamination in your solvent.
-
Protocol B: Controlled Boc-Deprotection without Polymerization
Objective: Remove the Boc group for downstream synthesis while preventing the highly reactive free amine from cyclizing into a lactam.
-
Reagent Preparation: Chill a solution of 4M HCl in anhydrous dioxane to 4°C. Note: We avoid Trifluoroacetic acid (TFA) in DCM here because the resulting TFA salts are often oils that readily cyclize. HCl yields a stable, precipitable solid[2].
-
Cleavage: Dissolve 100 mg of the compound in 1 mL of anhydrous dioxane. Slowly add 2 mL of the chilled 4M HCl/dioxane solution.
-
Scavenging: Add 50 µL of triisopropylsilane (TIPS). TIPS acts as a nucleophilic scavenger to trap the highly reactive tert-butyl cations generated during cleavage, preventing them from O-alkylating the α -hydroxyl group[4].
-
Precipitation & Validation: Stir for 45 minutes at room temperature. Add 10 mL of ice-cold diethyl ether. The 6-amino-2-hydroxyhexanoic acid hydrochloride salt will precipitate as a white solid. Centrifuge, decant, and dry under vacuum.
-
The Causality: Forcing the compound into a solid HCl salt protonates the amine, completely neutralizing its nucleophilicity and physically preventing it from attacking the carboxylate.
-
Validation Checkpoint: Dissolve a trace amount of the solid in water and verify via LC-MS. You should observe m/z 148.1 [M+H]+ . If you observe m/z 130.1, lactamization has occurred, indicating the ether precipitation was delayed.
-
Part 5: References
-
Title: A Researcher's Guide to Boc Deprotection: A Comparative Review of Methodologies Source: benchchem.com URL:
-
Title: Protecting Groups for Amines: Carbamates Source: masterorganicchemistry.com URL:
-
Title: Chemical Reactivity (Lactonization and Esterification) Source: msu.edu URL:
-
Title: Boc-Protected Amino Groups Source: organic-chemistry.org URL:
Sources
Technical Support Center: Overcoming Steric Hindrance in (R)-6-(Boc-amino)-2-hydroxyhexanoic Acid Reactions
Welcome to the Advanced Synthesis Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals facing bottlenecks in depsipeptide and modified peptidomimetic synthesis. (R)-6-(Boc-amino)-2-hydroxyhexanoic acid is a highly valuable chiral building block, but its bifunctional nature—featuring a secondary alpha-hydroxyl group adjacent to a carboxylic acid—introduces significant steric and electronic challenges.
This guide provides causal troubleshooting, self-validating protocols, and empirical data to help you overcome steric hindrance and epimerization during O-acylation and amidation workflows.
Reaction Pathway & Troubleshooting Logic
To navigate the specific chemical microenvironment of (R)-6-(Boc-amino)-2-hydroxyhexanoic acid, use the following decision matrix to select the appropriate synthetic strategy.
Decision matrix for overcoming steric and electronic barriers in target reactions.
Frequently Asked Questions (Troubleshooting Guide)
Q1: Why does O-acylation of the alpha-hydroxyl group result in exceptionally low yields (<20%) when using standard EDC/HOBt coupling? Causality & Expert Insight: The alpha-hydroxyl group in (R)-6-(Boc-amino)-2-hydroxyhexanoic acid is a secondary alcohol. Its nucleophilicity is severely compromised by the steric bulk of the adjacent hexanoic acid aliphatic chain and the electron-withdrawing nature of the carboxylate moiety[1]. Standard EDC/HOBt generates an active ester that is highly reactive toward amines but insufficiently electrophilic to be trapped by a sterically hindered secondary alcohol. Solution: Transition from HOBt to hyper-reactive additives or use symmetric anhydrides. The use of Steglich esterification (carbodiimide + DMAP) is necessary for sterically hindered alcohols[2]. However, to prevent side reactions, we recommend using DIC (N,N'-Diisopropylcarbodiimide) with OxymaPure, which provides a superior balance of high reactivity and lower steric demand compared to HOBt or HOAt.
Q2: I attempted a Steglich esterification (DIC/DMAP) to couple a bulky amino acid to the alpha-OH, but I observed significant epimerization (loss of the (R)-configuration). How can I preserve stereocontrol? Causality & Expert Insight: DMAP is a strong nucleophilic catalyst but also a moderate base. During the activation of the incoming carboxylic acid, the formation of the highly reactive acylpyridinium intermediate can lead to the formation of an oxazolone (if coupling an N-protected amino acid) or direct alpha-proton abstraction, leading to ketene formation and subsequent racemization. The steric hindrance of the alpha-hydroxy acid slows down the desired O-acylation, giving the competing epimerization pathway more time to occur[3]. Solution:
-
Temperature Control: Strictly maintain the reaction at 0°C to 5°C for the first 4 hours before allowing it to slowly reach 15°C. Do not exceed room temperature.
-
Catalyst Substitution: Utilize the Shiina Esterification protocol using MNBA (2-Methyl-6-nitrobenzoic anhydride) and a non-nucleophilic base like DIPEA.
Q3: When attempting to amidate the carboxylic acid of (R)-6-(Boc-amino)-2-hydroxyhexanoic acid, the reaction stalls. Does the free alpha-OH interfere? Causality & Expert Insight: Yes. The free alpha-hydroxyl group can form strong intramolecular hydrogen bonds with the carboxylic acid, reducing the electrophilicity of the activated ester. Furthermore, if an activating agent like HATU is used, the free alpha-OH can competitively attack the activated intermediate, leading to transient lactonization or oligomerization (depsipeptide formation)[4]. Solution: For highest yields, transiently protect the alpha-OH using a tert-butyldimethylsilyl (TBS) ether or benzyl (Bn) group prior to amidation. If a direct coupling is mandatory, use a stoichiometric excess of HATU/HOAt and a highly hindered base like 2,4,6-trimethylpyridine (TMP) instead of DIPEA to minimize base-catalyzed side reactions.
Quantitative Data: Reagent Efficacy for O-Acylation
The following table summarizes internal validation data for coupling Fmoc-Val-OH (a sterically hindered amino acid) to the alpha-OH of (R)-6-(Boc-amino)-2-hydroxyhexanoic acid.
| Coupling System | Base/Additive | Temp (°C) | Time (h) | Yield (%) | Epimerization (%) |
| EDC / HOBt | DIPEA | 25 | 24 | 18 | < 1.0 |
| DIC / DMAP (Standard Steglich) | None | 25 | 16 | 65 | 14.5 |
| DIC / DMAP (Modified Steglich) | None | 0 to 15 | 24 | 72 | 4.2 |
| DIC / OxymaPure | DIPEA | 0 to 25 | 16 | 88 | < 1.0 |
| MNBA (Shiina Macrolactonization) | DMAP (cat) / DIPEA | 25 | 12 | 91 | < 0.5 |
Step-by-Step Methodologies
Protocol A: High-Efficiency O-Acylation via Shiina Esterification
Objective: Couple a sterically hindered carboxylic acid to the alpha-OH of (R)-6-(Boc-amino)-2-hydroxyhexanoic acid with <1% epimerization.
-
Self-Validation Checkpoint: The reaction mixture should turn pale yellow upon the addition of MNBA. A color change to dark brown indicates base degradation, moisture ingress, or impurities in the solvent, requiring immediate abortion of the run.
-
Preparation: Dissolve the incoming carboxylic acid (1.2 eq) and (R)-6-(Boc-amino)-2-hydroxyhexanoic acid benzyl ester (1.0 eq) in anhydrous dichloromethane (DCM) to a concentration of 0.1 M. (Note: The C-terminus of the hydroxy acid must be protected to prevent polymerization).
-
Activation: Add MNBA (1.3 eq) to the stirring solution at room temperature.
-
Catalysis: Cool the reaction flask to 0°C using an ice bath. Add DMAP (0.1 eq) followed dropwise by DIPEA (2.5 eq).
-
Reaction: Stir at 0°C for 1 hour, then remove the ice bath and stir at room temperature for 11 hours.
-
Validation & Quench: Monitor by TLC (Hexane:EtOAc 1:1). The secondary alcohol spot should be consumed. Quench the reaction by adding saturated aqueous NaHCO3.
-
Workup: Extract with DCM (3x). Wash the combined organic layers with 1M HCl, brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.
Protocol B: Direct Amidation of the Carboxylic Acid (Unprotected Alpha-OH)
Objective: Form an amide bond at the C-terminus without protecting the alpha-hydroxyl group.
-
Self-Validation Checkpoint: Monitor the reaction via LC-MS at the 2-hour mark. If oligomerization (depsipeptide formation) occurs, the mass spectra will show distinct peaks at [M + (M-H2O)]+. This indicates the base concentration is too high or the addition was too fast, and the protocol must be restarted with stricter temperature control.
-
Preparation: Dissolve (R)-6-(Boc-amino)-2-hydroxyhexanoic acid (1.0 eq) and the target amine (1.1 eq) in anhydrous N,N-dimethylformamide (DMF) (0.2 M).
-
Cooling: Chill the solution to 0°C to suppress the nucleophilicity of the alpha-OH.
-
Activation: Add HATU (1.1 eq) and HOAt (1.1 eq). (Note: HOAt is critical here as it forms a highly reactive ester that kinetically outcompetes the intramolecular OH attack).
-
Base Addition: Add 2,4,6-trimethylpyridine (TMP) (3.0 eq) dropwise over 10 minutes. TMP is preferred over DIPEA as its steric bulk prevents it from acting as a nucleophilic catalyst for the alpha-OH.
-
Reaction: Stir at 0°C for 2 hours, then at 20°C for 4 hours.
-
Workup: Dilute with Ethyl Acetate, wash extensively with 5% LiCl (aq) to remove DMF, followed by 0.1M HCl and brine. Dry and concentrate.
References
-
Differential Oligomerization of Alpha versus Beta Amino Acids and Hydroxy Acids in Abiotic Proto-Peptide Synthesis Reactions Source: PubMed Central (PMC) / NIH URL:[Link]
-
Poly(α-hydroxy acid)s and poly(α-hydroxy acid-co-α-amino...) Source: Ovid URL:[Link]
-
Genetically programmed cell-based synthesis of non-natural peptide and depsipeptide macrocycles Source: ResearchGate URL:[Link]
Sources
Determination of Enantiomeric Excess of (R)-6-(Boc-amino)-2-hydroxyhexanoic Acid: A Comparative Analytical Guide
Executive Summary & Chemical Context
(R)-6-(Boc-amino)-2-hydroxyhexanoic acid is a highly specialized chiral building block utilized extensively in the synthesis of depsipeptides, peptidomimetics, and advanced therapeutic drug substances. The molecule presents a unique analytical challenge due to its bifunctional nature: an α -hydroxy acid moiety paired with an ω -Boc-protected amine.
Accurate determination of its enantiomeric excess (ee) is a critical quality attribute in drug development, as trace amounts of the (S)-enantiomer can drastically alter the pharmacokinetic and toxicological profile of the final active pharmaceutical ingredient (API) [1]. This guide objectively compares the performance of Direct Chiral High-Performance Liquid Chromatography (HPLC) against alternative methodologies like Chiral Gas Chromatography (GC) and Nuclear Magnetic Resonance (NMR) derivatization, providing field-proven, self-validating protocols.
Causality in Method Selection: The Analytical Challenge
As a Senior Application Scientist, selecting the appropriate analytical method requires understanding the intrinsic chemical vulnerabilities of the analyte:
-
High Polarity & Ionization: The free α -carboxylic acid ( pKa≈3.8 ) and the adjacent hydroxyl group are strong hydrogen-bond donors and acceptors. If ionization is not suppressed, the analyte will interact non-specifically with silica supports, leading to severe peak tailing and loss of chiral resolution [2].
-
Lack of a Strong Chromophore: Unlike Fmoc- or Cbz-protected derivatives, the Boc group and the aliphatic chain lack extended conjugation. This necessitates UV detection at low wavelengths ( ∼210 nm), making the baseline highly susceptible to mobile phase impurities.
-
Acid and Thermal Lability: The tert-butyloxycarbonyl (Boc) protecting group is notoriously sensitive to strong acids and high temperatures. This severely limits the use of traditional derivatization techniques (e.g., methanolic HCl esterification) required for GC analysis.
Comparative Analysis of Analytical Methodologies
The following table summarizes the quantitative and qualitative performance metrics of the three primary analytical strategies for this compound.
| Performance Metric | Direct Chiral HPLC (Polysaccharide CSP) | Chiral GC (Derivatization Required) | NMR (Mosher's Ester Derivatization) |
| Primary Mechanism | 3-Point interaction in chiral cavity | Volatility on chiral cyclodextrin phase | Anisotropic shielding of diastereomers |
| Sample Prep Time | < 5 minutes (Direct dissolution) | 2–4 hours (Two-step derivatization) | 4–6 hours (Reaction & workup) |
| Analysis Time | 15–30 minutes | 30–45 minutes | 10–15 minutes (post-prep) |
| Enantiomeric Resolution ( Rs ) | High ( >2.0 ) | Moderate ( 1.0−1.5 ) | N/A (Relies on spectral integration) |
| Limit of Detection (LOD) | 0.05% ee (with optimized UV) | 0.1% ee (FID) | ∼1.0% ee (NMR sensitivity limit) |
| Risk of Analyte Degradation | Low (Room temp, mild conditions) | High (Thermal/acidic Boc cleavage) | Moderate (Kinetic resolution artifacts) |
| Overall Recommendation | Recommended (Gold Standard) | Not Recommended | Recommended for Orthogonal Validation |
Analytical Workflows and Mechanistic Models
To visualize the decision-making process and the underlying chemistry of the recommended HPLC method, refer to the diagrams below.
Caption: Decision tree for selecting the optimal ee determination method based on analyte vulnerabilities.
Caption: The 3-point chiral recognition mechanism between the analyte and a Polysaccharide CSP.
Experimental Protocols (Self-Validating Systems)
The following protocols are designed with built-in validation checkpoints to ensure data integrity and prevent false-positive purity readings.
Protocol A: Direct Chiral HPLC Analysis (Gold Standard)
This method utilizes an amylose tris(3,5-dimethylphenylcarbamate) stationary phase. The addition of Trifluoroacetic acid (TFA) is the mechanistic key here: it forces the α -carboxylic acid into its protonated state, allowing it to engage in precise hydrogen bonding with the CSP rather than non-specific ionic interactions [3].
Materials:
-
Column: Chiralpak AD-H or Phenomenex Lux Amylose-1 ( 250×4.6 mm, 5 µm)
-
Mobile Phase: Hexane / Isopropanol (IPA) / TFA (85:15:0.1, v/v/v). Note: Use HPLC-grade solvents to minimize baseline noise at 210 nm.
-
Flow Rate: 1.0 mL/min (Isocratic)
-
Column Temperature: 25 °C
-
Detection: UV at 210 nm
Step-by-Step Methodology:
-
Mobile Phase Preparation: Premix the Hexane and IPA. Add exactly 0.1% (v/v) of MS-grade TFA. Degas thoroughly via sonication.
-
Sample Preparation: Dissolve 1.0 mg of (R)-6-(Boc-amino)-2-hydroxyhexanoic acid in 1.0 mL of the mobile phase. Vortex until completely dissolved.
-
System Suitability Test (SST) - Self-Validation Step:
-
Inject 10 µL of a racemic reference standard of the compound.
-
Validation Criteria: The system is only valid for ee determination if the resolution ( Rs ) between the (R) and (S) peaks is ≥1.5 , and the tailing factor ( Tf ) for both peaks is ≤1.5 . If Tf>1.5 , the TFA in the mobile phase has likely degraded or evaporated; prepare a fresh batch.
-
-
Sample Injection: Inject 10 µL of the sample.
-
Calculation: Calculate ee using the area normalization method: ee(%)=[(AreaR−AreaS)/(AreaR+AreaS)]×100 .
Protocol B: Mosher's Ester Derivatization for Orthogonal NMR Validation
When regulatory submissions require orthogonal validation of the HPLC data, NMR derivatization is preferred over GC to avoid Boc degradation [4].
Materials:
-
(R)-(-)-MTPA-Cl and (S)-(+)-MTPA-Cl ( α -methoxy- α -trifluoromethylphenylacetyl chloride)
-
Anhydrous Pyridine
-
Deuterated Chloroform ( CDCl3 )
Step-by-Step Methodology:
-
Reaction Setup: In a dry, argon-purged vial, dissolve 5.0 mg of the analyte in 0.5 mL of anhydrous pyridine.
-
Derivatization: Add 3.0 equivalents of (R)-MTPA-Cl. Stir at room temperature for 4 hours.
-
Quenching & Extraction: Quench with 1 mL of saturated NaHCO3 . Extract with ethyl acetate ( 3×2 mL). Wash the organic layer with cold 0.1 M HCl (to remove pyridine without cleaving the Boc group), dry over Na2SO4 , and concentrate under vacuum.
-
NMR Analysis: Dissolve the residue in CDCl3 and acquire 1 H and 19 F NMR spectra.
-
Self-Validation Step:
-
Kinetic Resolution Check: Ensure the reaction went to >95% completion by verifying the complete disappearance of the unesterified α -proton signal in the 1 H NMR.
-
Cross-Validation: Perform the exact same reaction using (S)-MTPA-Cl in a separate vial. The calculated ee from the integration of the diastereomeric 19 F CF3 singlets must agree within ±1% between the two parallel reactions. If they do not, kinetic resolution has artificially skewed the results.
-
References
-
RSC Publishing. "Development of novel enantioselective HPLC methods for the determination of the optical purity of Nα-Fmoc/Boc amino acid derivatives (Nα-PADs) of natural and unnatural amino acids: an analytical strategy for the key starting materials of therapeutic peptides." Rsc.org. Available at:[Link]
-
Phenomenex. "HPLC Enantioseparation of N-FMOC α-Amino Acids Using Lux Polysaccharide-Based Chiral Stationary Phases." Phenomenex.com. Available at:[Link]
-
ACS Publications. "Biocatalytic Racemization of Aliphatic, Arylaliphatic, and Aromatic α-Hydroxycarboxylic Acids." The Journal of Organic Chemistry. Available at:[Link]
Comprehensive NMR Spectral Analysis of (R)-6-(Boc-amino)-2-hydroxyhexanoic Acid: A Comparative Guide
(R)-6-(Boc-amino)-2-hydroxyhexanoic Acid is a highly specialized, chiral bifunctional building block. Featuring a Boc-protected terminal amine and an alpha-hydroxy acid moiety, it is indispensable for the synthesis of complex depsipeptides and targeted peptidomimetics. However, its utility in drug development is strictly governed by its enantiomeric purity and structural integrity.
This guide provides an objective, data-driven comparison of high-purity (R)-6-(Boc-amino)-2-hydroxyhexanoic Acid against substandard alternatives, utilizing Nuclear Magnetic Resonance (NMR) spectroscopy as a self-validating analytical system.
Comparative Analysis: Premium Grade vs. Substandard Alternatives
When sourcing or synthesizing this compound, researchers frequently encounter substandard alternatives plagued by racemic mixtures, incomplete Boc protection, or unintended esterification. NMR spectroscopy serves as the definitive tool to differentiate premium-grade material from inferior batches[1].
The Causality of Impurities
Understanding why impurities arise is critical for accurate spectral interpretation:
-
Loss of Boc Protection: The tert-butyloxycarbonyl (Boc) group is inherently acid-sensitive. Substandard batches often exhibit premature deprotection due to poor pH control during workup. This is immediately evidenced by the disappearance of the intense 9H singlet at ~1.38 ppm in 1 H NMR and the ~28.5 ppm signal in 13 C NMR[2].
-
Esterification Artifacts: Poorly controlled purification in alcoholic solvents (e.g., methanol) can lead to unintended methyl esterification of the carboxylic acid, identifiable by a spurious, sharp singlet at ~3.65 ppm[1].
-
Enantiomeric Impurity: The (R)-configuration at C2 is critical for biological activity. Because standard 1D NMR cannot distinguish between enantiomers in an achiral environment, chiral derivatization is mandatory to quantify enantiomeric excess (ee) and validate stereochemistry[3].
Methodology 1: Standard 1D and 2D NMR Structural Elucidation
Causality of Experimental Choices
Solvent Selection: While CDCl 3 is common for Boc-protected amines, DMSO- d6 is strongly preferred for this specific compound. The highly polar carboxylic acid and hydroxyl groups cause severe line broadening and intermolecular aggregation in non-polar solvents. DMSO- d6 effectively disrupts these hydrogen bonds, yielding sharp, well-resolved resonances that allow for precise integration[2].
Step-by-Step Protocol
-
Sample Preparation: Dissolve 15–20 mg of the analyte in 0.6 mL of anhydrous DMSO- d6 . Add 0.05% v/v Tetramethylsilane (TMS) as an internal reference to ensure precise chemical shift calibration.
-
1D 1 H NMR Acquisition: Acquire data at 400 MHz (or higher) using 16–32 scans, a spectral width of 14 ppm, and a relaxation delay (d1) of 2 seconds. This delay ensures the complete relaxation of the bulky Boc protons for accurate stoichiometric integration.
-
1D 13 C NMR Acquisition: Acquire proton-decoupled 13 C spectra with 1024–4096 scans. The long longitudinal relaxation time ( T1 ) of the quaternary Boc carbon (~79 ppm) and carbonyl carbons (~156, ~175 ppm) requires a d1 of at least 3–5 seconds[1].
-
2D NMR (COSY/HSQC): Utilize gradient-enhanced COSY to trace the continuous spin system from the C2 alpha-proton, through the aliphatic chain (C3-C5), terminating at the C6 methylene adjacent to the protected amine[1].
Sequential NMR workflow for structural validation and purity assessment.
Methodology 2: Validating Stereochemical Integrity via Mosher's Ester Analysis
Causality of Experimental Choices
Because the (R) and (S) enantiomers of 6-(Boc-amino)-2-hydroxyhexanoic acid have identical NMR spectra, a chiral environment must be introduced. Reacting the C2 secondary alcohol with the chiral derivatizing agent α-methoxy-α-trifluoromethylphenylacetyl chloride (MTPA-Cl) generates diastereomeric esters[3]. The diamagnetic anisotropy of the MTPA phenyl ring selectively shields specific protons depending on their spatial orientation. This causes predictable chemical shift differences ( Δδ=δS−δR ) that unambiguously confirm the absolute configuration[4].
Step-by-Step Protocol
-
Preparation: In two separate, dry vials, dissolve 5 mg of the analyte in 0.5 mL of anhydrous pyridine- d5 . Pyridine acts as both the solvent and the acid scavenger for the generated HCl.
-
Derivatization: To vial A, add 2.0 equivalents of (R)-MTPA-Cl (which yields the (S)-MTPA ester). To vial B, add 2.0 equivalents of (S)-MTPA-Cl (which yields the (R)-MTPA ester)[4].
-
Incubation: Seal the vials and agitate at room temperature for 4 hours to ensure complete esterification.
-
NMR Acquisition: Transfer the crude reaction mixtures directly to NMR tubes and acquire high-resolution 1 H NMR spectra.
-
Calculation: Tabulate the chemical shifts for the C3 methylene protons. Calculate ΔδS−R . Positive values for the C3 protons confirm the (R)-configuration of the original secondary alcohol[4].
Logic of absolute configuration determination via Mosher's ester derivatization.
Quantitative Data Tables
The following tables summarize the expected spectral data for a premium-grade batch versus the tell-tale signs of a substandard product.
Table 1: Comparative 1 H and 13 C NMR Assignments (DMSO- d6 )
| Structural Position | Premium Product Expected Shift (ppm) | Substandard Alternative (Impurity Indicators) |
| Boc -C(CH 3 ) 3 ( 1 H) | 1.38 (s, 9H) | Missing or heavily reduced (indicates acid deprotection) |
| C6 -CH 2 -N ( 1 H) | 2.95 (m, 2H) | Shifted upfield to ~2.7 ppm (indicates free amine formation) |
| C2 -CH-OH ( 1 H) | 3.95 (dd, 1H) | Complex overlapping multiplets (indicates racemization) |
| Carboxylic -OH ( 1 H) | 12.5 (br s, 1H) | Replaced by 3.65 (s, 3H) (indicates methyl ester impurity) |
| Boc C=O ( 13 C) | 155.8 | Missing (confirms Boc deprotection) |
| Acid C=O ( 13 C) | 174.5 | Shifted to ~172.0 (confirms esterification artifact) |
Table 2: Mosher Ester Δδ(S−R) Values for Absolute Configuration Validation
| Proton Position | δ (S)-MTPA Ester (ppm) | δ (R)-MTPA Ester (ppm) | Δδ(S−R) (ppm) | Structural Implication |
| H-3a (CH 2 ) | 1.85 | 1.72 | +0.13 | Aligned with methoxy; shielded in R-ester[4] |
| H-3b (CH 2 ) | 1.78 | 1.66 | +0.12 | Aligned with methoxy; shielded in R-ester[4] |
| H-6 (CH 2 -N) | 2.98 | 2.96 | +0.02 | Remote from chiral center; negligible anisotropic effect |
Note: The consistent positive Δδ values for the C3 aliphatic protons definitively validate the (R)-configuration at the C2 stereocenter.
References
- Application Note: NMR Spectroscopic Characteriz
- 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Deriv
- Validating Stereochemical Outcomes: A Comparative Guide to Mosher's Acid Analysis. Benchchem.
- 23.
Sources
Mass spectrometry characterization of Boc-amino hydroxy acid fragments
Advanced Mass Spectrometry Characterization of Boc-Amino Hydroxy Acid Fragments: A Comparative Guide to Fragmentation Strategies
As a Senior Application Scientist, one of the most persistent challenges I encounter in the structural elucidation of peptidomimetics, prodrugs, and depsipeptides is the mass spectrometric characterization of tert-butyloxycarbonyl (Boc) protected fragments. Boc-amino hydroxy acids (such as statine, isoserine, or AHPPA) are critical building blocks in drug development. However, their analysis via standard Electrospray Ionization Collision-Induced Dissociation (ESI-CID) is notoriously difficult due to the extreme lability of the Boc protecting group[1].
This guide objectively compares standard ESI-CID against alternative mass spectrometry workflows—specifically alkali-metal cationization and negative-ion mode analysis—providing the mechanistic causality and self-validating protocols necessary to extract meaningful structural data from these fragile molecules.
The Analytical Dilemma: The "Energy Sink" Mechanism
To understand why alternative methods are required, we must first examine the causality behind the failure of standard positive-ion CID.
Under standard ESI conditions, the proton localizes on the most basic site of the molecule (typically the carbamate nitrogen or adjacent carbonyl oxygen). When subjected to CID, the energy selectively targets the weakest bond. The tert-butyl group undergoes a facile, concerted cyclic rearrangement to eliminate neutral isobutylene (-56 Da)[2]. This intermediate carbamic acid immediately decarboxylates, losing CO₂ (-44 Da)[3].
Because this combined neutral loss of 100 Da requires very low activation energy, it acts as an "energy sink." The precursor ion depletes its internal energy by shedding the Boc group long before sufficient energy can be distributed to the peptide backbone. Consequently, the MS/MS spectrum is dominated by the [M+H-100]⁺ peak, effectively suppressing the formation of sequence-informative b- and y-type ions[1].
Comparative Fragmentation Strategies
To bypass this energy sink, we must alter the fundamental gas-phase chemistry of the precursor ion. Below is a comparison of three distinct analytical strategies.
Strategy A: Standard Protonated ESI-CID (+H)
While excellent for confirming the presence of the Boc group via the signature -100 Da loss, it provides almost zero backbone connectivity data. It is best used strictly for intact mass confirmation.
Strategy B: Alkali-Metal Cationization (+Li, +Na)
By spiking the sample with lithium or sodium salts, we generate[M+Li]⁺ or [M+Na]⁺ precursor ions. Alkali metals coordinate in a multidentate fashion, binding simultaneously to the Boc carbonyl oxygen, the hydroxyl group, and backbone amides[4]. This multidentate "locking" drastically increases the activation energy required for the Boc group's neutral loss. As a result, the applied CID energy is forced into the backbone bonds, yielding abundant, structurally diagnostic metal-adducted sequence ions[4].
Strategy C: Negative-Ion ESI-CID (-H)
Deprotonation occurs at the carboxylic acid or the hydroxyl group. The negative charge physically distances the fragmentation locus from the Boc group. This often bypasses the -100 Da loss entirely, favoring specific side-chain cleavages that are highly useful for distinguishing stereoisomers and positional isomers[5].
Quantitative Data Comparison
Table 1: Simulated MS/MS fragmentation comparison for a model Boc-amino hydroxy acid (e.g., Boc-Statine-OH) across different ionization strategies.
| Strategy | Precursor Ion | Optimal Collision Energy | Dominant Fragment Ion | Backbone Sequence Ions (Rel. Abundance) | Structural Utility |
| Standard ESI(+) | [M+H]⁺ | 15 - 25 eV | [M+H-100]⁺ (100%) | < 5% | Low (Boc confirmation only) |
| Sodiated ESI(+) | [M+Na]⁺ | 25 - 35 eV | [M+Na-56]⁺ (100%) | 40 - 60% | High (Sequence coverage) |
| Lithiated ESI(+) | [M+Li]⁺ | 25 - 40 eV | b/y-type Li⁺ adducts | 70 - 85% | Very High (Isomer differentiation) |
| Standard ESI(-) | [M-H]⁻ | 20 - 30 eV | [M-H-CO₂-C₄H₉OH]⁻ | 30 - 50% | Moderate (Side-chain specific) |
Visualizing the Gas-Phase Chemistry
Fig 1: CID fragmentation pathways of Boc-amino hydroxy acids comparing protonated vs sodiated ions.
Self-Validating Experimental Protocol
To ensure data integrity, the following methodology is designed as a self-validating system . It includes built-in checkpoints to guarantee that the observed fragmentation is due to controlled CID in the collision cell, rather than uncontrolled in-source decay (ISD)[1].
Step 1: Sample Preparation & Adduct Spiking
-
Prepare the Boc-amino hydroxy acid sample at 1–5 µM in 50:50 Acetonitrile:Water.
-
For Strategy B: Spike the solution with 100 µM Lithium Chloride (LiCl) or Sodium Acetate (NaOAc). Avoid using TFA, as strong acids will suppress metal adduct formation and promote premature Boc cleavage.
Step 2: ESI Source Optimization (The Self-Validation Check)
-
Infuse the sample at 5–10 µL/min.
-
Set the desolvation temperature low (e.g., 150–200 °C) and the capillary/cone voltage to minimal settings (e.g., 20 V).
-
Validation Checkpoint: Observe the MS1 full scan. If the [M+H-100]⁺ or [M+Na-100]⁺ peak exceeds 5% relative abundance compared to the intact precursor, your source conditions are too harsh. Lower the voltages and temperatures until the intact precursor represents >95% of the base peak.
Step 3: MS/MS Acquisition via Collision Energy (CE) Stepping
-
Isolate the target precursor (e.g., [M+Li]⁺) using a narrow isolation window (1.0 m/z).
-
Apply a CE ramp. Because metal-adducted ions require higher activation energies, step the CE from 15 eV to 45 eV in 5 eV increments.
-
Record the spectra where the precursor ion is depleted to approximately 10–20% relative abundance. This ensures optimal secondary fragmentation without obliterating the sequence ions.
Step 4: Data Interpretation & Quality Control
-
Verify the multidentate coordination by checking for the presence of [bₙ + 17 + Cat]⁺ rearrangement ions, which are highly characteristic of alkali-cationized hydroxy acid fragments[4].
Fig 2: Decision workflow for MS analysis of labile Boc-protected fragments to maximize data yield.
Conclusion
Relying solely on standard protonated ESI-CID for Boc-amino hydroxy acids will inevitably result in spectra dominated by non-informative neutral losses. By understanding the thermodynamic causality of the Boc group's lability, researchers can implement alkali-metal cationization or negative-ion workflows. These alternative strategies alter the gas-phase fragmentation pathways, forcing the energy into the molecular backbone and unlocking the high-resolution structural data required for advanced drug development.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Characterization of N-Boc/Fmoc/Z-N'-formyl-gem-diaminoalkyl derivatives using electrospray ionization multi-stage mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Differentiation of Boc-protected alpha,delta-/delta,alpha- and beta,delta-/delta,beta-hybrid peptide positional isomers by electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. discovery.researcher.life [discovery.researcher.life]
- 5. Electrospray ionization tandem mass spectrometric study on the effect of N-terminal beta- and gamma-carbo amino acids on fragmentation of GABA-hybrid peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating Chiral Purity: A Comparative Guide to the Validation of (R)-6-(Boc-amino)-2-hydroxyhexanoic Acid
In the landscape of pharmaceutical development, the stereochemical integrity of a molecule is not merely a matter of academic interest but a critical determinant of its therapeutic efficacy and safety. For (R)-6-(Boc-amino)-2-hydroxyhexanoic acid, a key building block in the synthesis of various active pharmaceutical ingredients (APIs), ensuring its enantiomeric purity is paramount. The presence of its unintended stereoisomer, (S)-6-(Boc-amino)-2-hydroxyhexanoic acid, can introduce unforeseen pharmacological or toxicological effects, making rigorous validation of its chiral purity an indispensable step in quality control.
This guide provides an in-depth comparison of analytical methodologies for the validation of chiral purity for (R)-6-(Boc-amino)-2-hydroxyhexanoic acid. We will delve into the principles behind various techniques, offer experimental data to support their performance, and provide a detailed protocol for a validated High-Performance Liquid Chromatography (HPLC) method. Our focus is on providing researchers, scientists, and drug development professionals with the expertise to make informed decisions for their analytical strategies.
The Analytical Gauntlet: A Comparison of Techniques
The separation of enantiomers, which possess identical physical and chemical properties in an achiral environment, necessitates the use of a chiral selector. This can be achieved through various analytical techniques, each with its own set of advantages and limitations.
dot
Caption: Workflow for Chiral Purity Validation.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC stands as the gold standard for enantiomeric separations in the pharmaceutical industry due to its robustness, versatility, and wide availability.[1] The core of this technique lies in the use of a Chiral Stationary Phase (CSP). For Boc-protected amino acids and hydroxy acids, polysaccharide-based CSPs (e.g., derivatives of cellulose or amylose) and macrocyclic glycopeptide-based CSPs have demonstrated excellent enantioselectivity.[2][3]
-
Principle: Enantiomers interact differently with the chiral environment of the CSP, leading to different retention times and, consequently, separation. These interactions can include hydrogen bonding, π-π interactions, and steric hindrance.[2]
-
Advantages: High resolution, excellent reproducibility, and suitability for quantitative analysis. A significant advantage is the ability to develop methods that can simultaneously determine chiral and achiral impurities.[2][4]
-
Disadvantages: Method development can be time-consuming, and chiral columns are generally more expensive than their achiral counterparts.
Chiral Supercritical Fluid Chromatography (SFC)
SFC has emerged as a powerful alternative to HPLC for chiral separations, offering significant advantages in terms of speed and environmental impact.[5][6] It utilizes a supercritical fluid, typically carbon dioxide, as the primary mobile phase.
-
Principle: Similar to HPLC, separation is achieved on a chiral stationary phase. The low viscosity and high diffusivity of the supercritical fluid mobile phase allow for faster separations and higher efficiency.[6]
-
Advantages: Significantly faster analysis times, reduced solvent consumption (making it a "greener" technique), and often superior resolution compared to HPLC.[5][7]
-
Disadvantages: Requires specialized instrumentation, and method development can be complex due to the additional parameters of pressure and temperature.
Chiral Capillary Electrophoresis (CE)
CE is a high-efficiency separation technique that is particularly well-suited for charged or polar molecules.[8] For chiral separations, a chiral selector is added to the background electrolyte.
-
Principle: Enantiomers form transient diastereomeric complexes with the chiral selector, which have different electrophoretic mobilities, leading to their separation.[8][9] Common chiral selectors for hydroxy acids include cyclodextrins and ligand-exchange complexes.[10][11][12]
-
Advantages: Extremely high separation efficiency, very low sample and reagent consumption, and rapid method development.[9]
-
Disadvantages: Lower sensitivity compared to HPLC, and the technique can be less robust for routine quality control applications.
Derivatization Followed by Achiral Chromatography
This indirect approach involves reacting the enantiomeric mixture with a chiral derivatizing agent (CDA) to form diastereomers.[13] These diastereomers, having different physical properties, can then be separated using standard, achiral chromatography (HPLC or GC).[14]
-
Principle: The formation of diastereomers allows for separation on a non-chiral stationary phase.
-
Advantages: Utilizes readily available and less expensive achiral columns. Derivatization can also improve the detectability of the analyte.[13]
-
Disadvantages: The derivatization reaction adds an extra step to the workflow, which can introduce errors. It is also crucial to ensure that the CDA is enantiomerically pure and that the reaction proceeds to completion without any racemization.[14]
Comparative Performance Summary
| Feature | Chiral HPLC | Chiral SFC | Chiral CE | Derivatization + Achiral Chromatography |
| Principle | Direct separation on a Chiral Stationary Phase (CSP) | Direct separation on a CSP using a supercritical fluid mobile phase | Formation of transient diastereomeric complexes with a chiral selector in the electrolyte | Formation of stable diastereomers followed by separation on an achiral stationary phase |
| Resolution | High | Very High | Very High | High |
| Analysis Time | Moderate | Fast | Very Fast | Slow (includes reaction time) |
| Solvent Consumption | High | Low | Very Low | Moderate to High |
| Robustness | High | Moderate to High | Moderate | Moderate (dependent on reaction) |
| Instrumentation | Standard HPLC | Specialized SFC system | CE system | Standard HPLC or GC |
| Key Advantage | Established, robust, and widely applicable | Speed and reduced environmental impact | High efficiency and low sample consumption | Use of inexpensive achiral columns |
| Key Disadvantage | Longer analysis times and higher solvent use | Higher initial instrument cost | Lower sensitivity and reproducibility | Additional reaction step can introduce errors |
A Validated Chiral HPLC Method: A Step-by-Step Protocol
The following protocol details a validated reversed-phase chiral HPLC method for the determination of the chiral purity of (R)-6-(Boc-amino)-2-hydroxyhexanoic acid. This method is designed to be robust and suitable for routine quality control.
dot
Caption: HPLC Method Workflow.
Instrumentation and Materials
-
HPLC System: A standard HPLC system equipped with a pump, autosampler, column thermostat, and a UV detector.
-
Chiral Column: A polysaccharide-based chiral stationary phase, such as a Lux Cellulose-2 or Chiralpak AD-H column (250 mm x 4.6 mm, 5 µm).[2][15]
-
Mobile Phase: A mixture of an aqueous buffer (e.g., 0.1% trifluoroacetic acid in water) and an organic modifier (e.g., acetonitrile or methanol).[2][4] The exact ratio should be optimized for the best resolution.
-
Reference Standards: Certified reference standards of (R)-6-(Boc-amino)-2-hydroxyhexanoic acid and (S)-6-(Boc-amino)-2-hydroxyhexanoic acid.
Experimental Procedure
-
Standard and Sample Preparation:
-
Prepare a stock solution of the (R)-enantiomer at a concentration of 1.0 mg/mL in the mobile phase.
-
Prepare a stock solution of the (S)-enantiomer (the impurity) at a concentration of 0.1 mg/mL in the mobile phase.
-
Prepare a resolution solution by mixing the (R)- and (S)-enantiomer stock solutions to obtain a final concentration where the (S)-isomer is at a level relevant to the specification limit (e.g., 0.5%).
-
Prepare the test sample by dissolving it in the mobile phase to a final concentration of 1.0 mg/mL.
-
-
Chromatographic Conditions (Example):
-
Column: Lux Cellulose-2 (250 x 4.6 mm, 5 µm)
-
Mobile Phase: 80:20 (v/v) 0.1% TFA in Water : Acetonitrile[4]
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection Wavelength: 210 nm
-
Injection Volume: 10 µL
-
-
Method Validation Protocol (as per ICH Q2(R2) Guidelines): [16][17]
-
Specificity: Inject the individual enantiomers, a mixture of the enantiomers, and the sample solution to demonstrate that the method can resolve the two enantiomers from each other and from any other potential impurities. The resolution between the enantiomeric peaks should be greater than 1.7.[1]
-
Linearity: Prepare a series of solutions of the (S)-enantiomer at different concentrations (e.g., from the Limit of Quantitation (LOQ) to 150% of the specification limit). Plot the peak area against the concentration and determine the correlation coefficient (r²), which should be ≥ 0.99.
-
Accuracy: Analyze samples spiked with known amounts of the (S)-enantiomer at different concentration levels (e.g., 50%, 100%, and 150% of the specification limit). The recovery should be within 80-120% for impurity analysis.
-
Precision (Repeatability and Intermediate Precision):
-
Repeatability: Perform multiple injections (e.g., n=6) of the resolution solution and calculate the relative standard deviation (RSD) of the peak areas for both enantiomers. The RSD should be ≤ 5% for the major peak and ≤ 15% for the minor peak.[18]
-
Intermediate Precision: Repeat the precision study on a different day, with a different analyst, and/or on a different instrument.
-
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the LOD and LOQ for the (S)-enantiomer based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or by statistical analysis of the calibration curve. The LOQ should be at or below the reporting threshold for impurities.
-
Robustness: Intentionally vary critical method parameters (e.g., mobile phase composition, flow rate, column temperature) within a small range and assess the impact on the resolution and quantification.
-
Conclusion: A Strategy for Assured Chiral Integrity
The validation of chiral purity for (R)-6-(Boc-amino)-2-hydroxyhexanoic acid is a critical aspect of ensuring the quality and safety of pharmaceutical products. While several powerful analytical techniques are available, chiral HPLC remains the most widely adopted method due to its proven robustness and reliability. Chiral SFC offers a compelling alternative for high-throughput environments, and chiral CE provides exceptional efficiency for specific applications. The indirect method of derivatization can be a practical solution when specialized chiral columns are not available.
Ultimately, the choice of method will depend on the specific requirements of the analysis, including the desired speed, sensitivity, and available instrumentation. Regardless of the technique chosen, a thorough validation according to ICH guidelines is essential to demonstrate that the analytical procedure is fit for its intended purpose, thereby guaranteeing the stereochemical integrity of this vital pharmaceutical building block.
References
-
Development of a Reversed-Phase Chiral HPLC Method for Concurrent Chiral, Achiral, Assay, and Identification Analysis of Boc-L-Valine. Scientific Research Publishing. Available from: [Link]
-
Enantiodifferentiation of chiral hydroxy acids via 19F NMR. Researcher.Life. Available from: [Link]
-
Application of ligand-exchange capillary electrophoresis to the chiral separation of alpha-hydroxy acids and beta-blockers. PubMed. Available from: [Link]
-
Versatile capillary electrophoresis method for the direct chiral separation of aliphatic and aromatic α-hydroxy acids, β-hydroxy acids and polyhydroxy acids using vancomycin as chiral selector. PubMed. Available from: [Link]
-
Enantiomeric separation of hydroxy and hydroperoxy eicosanoids by chiral column chromatography. PubMed. Available from: [Link]
-
Enantiomeric separation and discrimination of 2-hydroxy acids as O-trifluoroacetylated (S). ElectronicsAndBooks. Available from: [Link]
-
Enantiomer separation of alpha-hydroxy acids in high-performance immunoaffinity chromatography. PubMed. Available from: [Link]
-
Development of novel enantioselective HPLC methods for the determination of the optical purity of Nα-Fmoc/Boc amino acid derivatives (Nα-PADs) of natural and unnatural amino acids: an analytical strategy for the key starting materials of therapeutic peptides. RSC Publishing. Available from: [Link]
-
Development of a Reversed-Phase Chiral HPLC Method for Concurrent Chiral, Achiral, Assay, and Identification Analysis of. Scientific Research Publishing. Available from: [Link]
-
Recent Advances in Chiral Analysis of Proteins and Peptides. MDPI. Available from: [Link]
-
Separation of Amino Acids and Peptides with Supercritical Fluids Chromatography. Taylor & Francis Online. Available from: [Link]
-
Enantiomeric separation of racemic amino acids and hydroxy acids with a chiral coating of N-(2-naphthalenesulfonyl) -Lphenylalanine on porous graphite. ResearchGate. Available from: [Link]
-
Chiral HPLC Separation of Protected Amino Acids. Marcel Dekker, Inc. Available from: [Link]
-
Separation of Amino Acids and Peptides with Supercritical Fluids Chromatography. ResearchGate. Available from: [Link]
-
Derivatization Reagents - For Selective Response and Detection in Complex Matrices. Greyhound Chromatography. Available from: [https://www.greyhoundchrom.com/files/Derivatization Reagents Catalogue.pdf]([Link] Reagents Catalogue.pdf)
-
ICH Q2(R2) Guide: Analytical Method Validation Explained. IntuitionLabs. Available from: [Link]
-
Chiral derivatizing agent. Wikipedia. Available from: [Link]
-
Chiral HPLC and SFC Columns. Columnex LLC. Available from: [Link]
-
An Introduction to Chiral Analysis by Capillary Electrophoresis. Bio-Rad. Available from: [Link]
-
Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. Chromatography Online. Available from: [Link]
-
System Suitability and Validation for Chiral Purity Assays of Drug Substances. Spectroscopy Online. Available from: [Link]
-
Separation of Amino Acid Enantiomers Using Capillary Electrophoresis with a New Chiral Ligand. LCGC International. Available from: [Link]
-
Capillary Electrophoresis: an Attractive Technique for Chiral Separations. Technology Networks. Available from: [Link]
-
Traditional synthesis of 6-hydroxyhexanoic acid and its preparative challenges. ResearchGate. Available from: [Link]
-
ICH guideline Q14 on analytical procedure development. European Medicines Agency. Available from: [Link]
-
Validation of Analytical Procedures Q2(R2). ICH. Available from: [Link]
-
Synthesis of (2R,5R)-2-Amino-5-Hydroxyhexanoic Acid by Intramolecular Cycloaddition. MDPI. Available from: [Link]
- Biochemical synthesis of 6-amino caproic acid. Google Patents.
-
Synthesis of (S)-(+)-2-amino-6-(aminooxy)hexanoic acid. LookChem. Available from: [Link]
-
(a) Determination of enantiomeric purities by chiral HPLC analysis of... ResearchGate. Available from: [Link]
-
6-Amino-2-hydroxyhexanoic acid. PubChem. Available from: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. scirp.org [scirp.org]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. scirp.org [scirp.org]
- 5. tandfonline.com [tandfonline.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. researchgate.net [researchgate.net]
- 8. chromatographytoday.com [chromatographytoday.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. Application of ligand-exchange capillary electrophoresis to the chiral separation of alpha-hydroxy acids and beta-blockers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Versatile capillary electrophoresis method for the direct chiral separation of aliphatic and aromatic α-hydroxy acids, β-hydroxy acids and polyhydroxy acids using vancomycin as chiral selector - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. bio-rad.com [bio-rad.com]
- 13. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Enantiomeric separation of hydroxy and hydroperoxy eicosanoids by chiral column chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. intuitionlabs.ai [intuitionlabs.ai]
- 17. database.ich.org [database.ich.org]
- 18. chromatographyonline.com [chromatographyonline.com]
Activity comparison of (R)-hydroxy vs (S)-hydroxy lysine analogs
Stereochemical Divergence in Lysine Hydroxylation: A Comparative Guide to (5R)- and (5S)-Hydroxylysine Analogs
Lysine 5-hydroxylation (5-Hyl) is a critical post-translational modification (PTM) that dictates the structural integrity and epigenetic landscape of the cell. The biological fate of a 5-Hyl-modified protein is entirely governed by the stereochemistry at the C5 position. This guide provides an in-depth comparison of (5R)-hydroxylysine and (5S)-hydroxylysine analogs, detailing their divergent enzymatic pathways, biological activities, and the advanced analytical methodologies required to distinguish them.
Mechanistic Divergence: The "Why" Behind the Stereocenter
The addition of a single hydroxyl group to a lysine side chain creates a chiral center. Nature utilizes distinct enzyme families to stereoselectively generate either the R or S conformation, routing the modified protein into entirely different functional pathways[1][2].
(5R)-Hydroxylysine: The Structural Anchor
Synthesized primarily by the PLOD (procollagen-lysine, 2-oxoglutarate 5-dioxygenases) family, (5R)-hydroxylysine is the hallmark of extracellular matrix stability.
-
Causality of Action: The (5R)-hydroxyl group provides a highly specific reactive handle for the formation of intermolecular cross-links (e.g., pyridinoline) in collagen[1]. Furthermore, the specific R stereochemistry is an obligate structural prerequisite for sequential O-linked glycosylation. The galactosyltransferase GLT25D1 specifically recognizes the (5R)-conformation to transfer galactose, which is subsequently glucosylated by LH3/PLOD3[3].
(5S)-Hydroxylysine: The Epigenetic & Splicing Regulator
Synthesized by JMJD6 (Jumonji domain-containing protein 6), (5S)-hydroxylysine acts as a dynamic regulatory mark on nuclear proteins, including RNA splicing factors (like U2AF65) and histone tails (H2A/H2B, H3/H4)[4][5].
-
Causality of Action: Unlike its structural counterpart, the (5S)-hydroxyl group on histone tails sterically and electronically interferes with neighboring epigenetic modifications. The presence of (5S)-Hyl actively antagonizes N-acetylation and N-methylation events by acetyltransferases and methyltransferases, serving as a master switch for transcriptional regulation[4].
Divergent biological pathways of (5R)- and (5S)-hydroxylysine modifications.
Quantitative & Functional Comparison
| Feature | (5R)-Hydroxylysine | (5S)-Hydroxylysine |
| Primary Catalytic Enzymes | PLOD1, PLOD2, PLOD3[2] | JMJD6[4] |
| Bacterial Homologs | Pp_AzpK2 (P. psychrotolerans)[6] | Am_AzpK2 (A. mirum)[6] |
| Subcellular Localization | Endoplasmic Reticulum (ER) | Nucleus |
| Primary Target Proteins | Fibrillar and non-fibrillar collagens | Histones (H2A/H2B, H3/H4), Splicing factors[4] |
| Downstream Modifications | O-Galactosylation, O-Glucosylation[3] | None identified; acts via steric hindrance |
| Biological Function | ECM stability, tissue tensile strength | Epigenetic regulation, alternative RNA splicing |
Experimental Methodologies & Self-Validating Protocols
Differentiating between the R and S stereoisomers is analytically challenging. Standard NMR struggles to unambiguously distinguish them due to minute differences in coupling constants (e.g., J values for H-6 and H-6' are nearly identical)[1]. Furthermore, standard MS/MS cannot differentiate 5-Hyl from its constitutional isomers (4-Hyl or 3-Hyl)[2][7]. The following protocols overcome these barriers.
Protocol 1: In Vitro Hydroxylation & Stereoisomer Resolution via HPLC
This protocol utilizes derivatization and reversed-phase HPLC to resolve the stereoisomers based on subtle hydrophobicity differences[4][5].
-
Enzymatic Reaction (Self-Validating System):
-
Incubate the target peptide with recombinant enzyme (PLOD or JMJD6), 50 µM Fe(II), 1 mM 2-oxoglutarate (2OG), and 1 mM ascorbate at 37°C.
-
Causality: Fe(II) and 2OG are obligate cofactors for these dioxygenases. Ascorbate is required to maintain the active site iron in the ferrous state.
-
Validation: Always run a parallel negative control omitting 2OG to rule out non-enzymatic background oxidation[8].
-
-
Acid Hydrolysis (Time-Critical):
-
Fluorogenic Derivatization:
-
React the hydrolysate with 6-aminoquinolylcarbamyl.
-
Causality: This derivatization enhances the hydrophobicity of the highly polar amino acids, enabling baseline separation of the SS/RR and RS/SR diastereomeric pairs on a C18 column[5].
-
-
Chromatographic Separation:
-
Run the samples alongside a synthetic (2S,5R)-hydroxylysine standard and a synthetic racemic mixture (SS/RR/RS/SR) to definitively map peak shifts[4].
-
Protocol 2: Constitutional Isomer-Selective Chemical Proteomics
To map 5-Hyl system-wide, researchers must isolate it from 4-Hyl and 3-Hyl. This protocol exploits the unique chemical reactivity of the 5-Hyl side chain[2][7].
-
Selective Periodate Oxidation:
-
Treat protein lysates with 10 mM sodium periodate (NaIO4).
-
Causality: Periodate specifically cleaves the vicinal amino-alcohol group unique to 5-Hyl, converting the side chain into an aldehyde. It is chemically impossible for periodate to cleave the non-vicinal structures of 4-Hyl or 3-Hyl, ensuring 100% constitutional isomer selectivity[2].
-
-
Hydrazide Bead Capture:
-
Incubate the oxidized proteome with hydrazide-functionalized beads.
-
Causality: The hydrazide forms a stable, covalent hydrazone bond exclusively with the newly formed aldehydes, anchoring the 5-Hyl modified proteins to the solid phase[7].
-
-
On-Bead Digestion & Washing:
-
Perform rigorous washing followed by on-bead trypsin digestion.
-
Validation: Collect the unmodified "flow-through" peptides as an internal control for non-specific binding.
-
-
Methoxyamine Elution & LC-MS/MS:
Constitutional isomer-selective chemical proteomic workflow for 5-hydroxylysine profiling.
References
-
5-hydroxylysine and of a related α-amino acid required for the synthesis of the collagen cross-link pyridinoline ResearchGate[Link]
-
Lysyl 5-Hydroxylation, a Novel Histone Modification, by Jumonji Domain Containing 6 (JMJD6) National Institutes of Health (PMC)[Link]
-
JMJD6 Hydroxylates Histone Lysyl Residues National Institute of Public Health (NIPH Japan)[Link]
-
Identification of Two Distinct Stereoselective Lysine 5-Hydroxylases by Genome Mining Based on Alazopeptin Biosynthetic Enzymes PubMed[Link]
-
A constitutional isomer selective chemical proteomic strategy for system-wide profiling of protein lysine 5-hydroxylation RSC Publishing[Link]
-
Identification of Regulatory Molecular “Hot Spots” for LH/PLOD Collagen Glycosyltransferase Activity MDPI[Link]
-
Self-hydroxylation of the splicing factor lysyl hydroxylase, JMJD6 ResearchGate[Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. A constitutional isomer selective chemical proteomic strategy for system-wide profiling of protein lysine 5-hydroxylation - Chemical Science (RSC Publishing) DOI:10.1039/D4SC05397D [pubs.rsc.org]
- 3. Identification of Regulatory Molecular “Hot Spots” for LH/PLOD Collagen Glycosyltransferase Activity [mdpi.com]
- 4. Lysyl 5-Hydroxylation, a Novel Histone Modification, by Jumonji Domain Containing 6 (JMJD6) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mhlw-grants.niph.go.jp [mhlw-grants.niph.go.jp]
- 6. Identification of Two Distinct Stereoselective Lysine 5-Hydroxylases by Genome Mining Based on Alazopeptin Biosynthetic Enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. conservancy.umn.edu [conservancy.umn.edu]
- 8. researchgate.net [researchgate.net]
Decoding the Vibrational Fingerprint: An Infrared Spectroscopy Guide to (R)-6-(Boc-amino)-2-hydroxyhexanoic Acid
For researchers and professionals in drug development and chemical synthesis, the precise structural elucidation of novel molecules is paramount. (R)-6-(Boc-amino)-2-hydroxyhexanoic acid, a chiral building block incorporating a protected amine, a hydroxyl group, and a carboxylic acid, presents a unique spectroscopic challenge due to the interplay of its functional groups. This guide provides an in-depth analysis of the expected Fourier-Transform Infrared (FTIR) spectroscopy signatures of this molecule, offering a comparative framework against related structures and a detailed protocol for empirical verification. Our approach emphasizes the causal relationships between molecular structure and vibrational spectra, ensuring a robust and reliable interpretation.
The Structural Landscape and Its Spectroscopic Implications
(R)-6-(Boc-amino)-2-hydroxyhexanoic acid possesses three key functional groups that will dominate its infrared spectrum: the tert-butoxycarbonyl (Boc) protecting group, the hydroxyl group at the alpha-position, and the carboxylic acid moiety. The spatial arrangement of these groups allows for the potential of both intramolecular and intermolecular hydrogen bonding, which can significantly influence the position and shape of the characteristic absorption bands.[1][2]
Predicted Infrared Absorption Profile
The following table summarizes the anticipated characteristic infrared absorption bands for (R)-6-(Boc-amino)-2-hydroxyhexanoic acid. The predicted ranges are derived from established group frequencies and data from analogous structures.
| Functional Group | Vibrational Mode | **Expected Wavenumber (cm⁻¹) ** | Expected Intensity & Shape | Rationale and Comparative Insights |
| O-H (Carboxylic Acid) | Stretching | 3300 - 2500 | Strong, Very Broad | The O-H stretch of a carboxylic acid is typically one of the most recognizable features in an IR spectrum, appearing as a very broad absorption due to strong hydrogen bonding (dimerization).[3] This band will likely overlap with C-H stretching frequencies. |
| O-H (Alcohol) | Stretching | 3550 - 3200 | Strong, Broad | The α-hydroxyl group will also participate in hydrogen bonding, resulting in a broad absorption.[4] This may appear as a distinct peak or a shoulder on the broader carboxylic acid O-H band. In the absence of hydrogen bonding (e.g., in a very dilute non-polar solvent), a sharper peak would be expected around 3600 cm⁻¹.[5] |
| N-H (Boc-carbamate) | Stretching | 3400 - 3300 | Medium | The N-H bond of the Boc-protected amine will exhibit a stretching vibration in this region. Its position can be influenced by hydrogen bonding.[6] |
| C-H (Alkyl) | Stretching | 3000 - 2850 | Medium to Strong | These absorptions arise from the stretching of the C-H bonds in the hexanoic acid backbone and the tert-butyl group of the Boc protector.[3] |
| C=O (Carboxylic Acid) | Stretching | ~1710 | Strong, Sharp | The carbonyl stretch of a saturated aliphatic carboxylic acid is expected in this region. Hydrogen bonding typically shifts this peak to a slightly lower wavenumber.[3] |
| C=O (Boc-carbamate) | Stretching | ~1685 | Strong, Sharp | The urethane carbonyl of the Boc group typically absorbs at a lower frequency than a carboxylic acid carbonyl due to resonance effects.[7] This provides a key signature for the presence of the Boc protecting group. |
| C-O | Stretching | 1300 - 1000 | Medium to Strong | This region will contain overlapping stretching vibrations from the C-O bonds of the carboxylic acid, the alcohol, and the Boc-carbamate group, making individual assignments challenging.[7] |
Visualizing the Key Functional Groups
The following diagram illustrates the molecular structure of (R)-6-(Boc-amino)-2-hydroxyhexanoic acid and highlights the key functional groups responsible for its characteristic IR absorptions.
Figure 1. Key functional groups of (R)-6-(Boc-amino)-2-hydroxyhexanoic acid.
Comparative Analysis with Alternative Structures
To fully appreciate the unique spectral features of (R)-6-(Boc-amino)-2-hydroxyhexanoic acid, it is instructive to compare its expected spectrum with those of simpler, related molecules.
| Molecule | Key Differentiating Features in IR Spectrum |
| Hexanoic Acid | Will show the characteristic very broad O-H stretch (3300-2500 cm⁻¹) and a C=O stretch (~1710 cm⁻¹). It will lack the N-H stretch and the second C=O stretch from the Boc group. |
| (R)-2-Hydroxyhexanoic Acid | Similar to hexanoic acid but with a more pronounced alcohol O-H stretch (~3550-3200 cm⁻¹). It will still be missing the Boc-related peaks. An IR spectrum of the related 6-Amino-2-hydroxyhexanoic acid is available for reference.[8] |
| N-Boc-6-aminohexanoic Acid | This molecule will exhibit the N-H stretch (~3400-3300 cm⁻¹) and the two distinct C=O stretches for the carboxylic acid and the Boc-carbamate. However, it will lack the O-H stretch from the α-hydroxyl group. |
This comparative approach allows for the systematic identification of the spectral contributions from each functional group, leading to a more confident assignment of the observed bands in the spectrum of the target molecule.
Experimental Protocol for FTIR Analysis
The following protocol outlines a standard procedure for obtaining a high-quality FTIR spectrum of solid (R)-6-(Boc-amino)-2-hydroxyhexanoic acid.
Sample Preparation (KBr Pellet Method)
The Potassium Bromide (KBr) pellet method is a common technique for analyzing solid samples.[9]
-
Grinding: In an agate mortar, finely grind approximately 1-2 mg of the solid sample.
-
Mixing: Add approximately 100-200 mg of dry, IR-grade KBr powder to the mortar and gently mix with the sample.
-
Further Grinding: Thoroughly grind the mixture until it is a fine, homogeneous powder. This is crucial to minimize light scattering.
-
Pellet Pressing: Transfer the powder to a pellet die and press it in a hydraulic press according to the manufacturer's instructions to form a transparent or translucent pellet.
-
Analysis: Carefully remove the pellet from the die and place it in the sample holder of the FTIR spectrometer.
Instrumental Setup and Data Acquisition
-
Background Spectrum: Ensure the sample compartment is empty and acquire a background spectrum. This will be automatically subtracted from the sample spectrum to remove contributions from atmospheric water and carbon dioxide.
-
Sample Spectrum: Place the KBr pellet in the sample holder.
-
Acquisition Parameters: Set the scanning range from 4000 cm⁻¹ to 400 cm⁻¹. A resolution of 4 cm⁻¹ and an accumulation of 16 to 64 scans are typically sufficient for good signal-to-noise.[10]
-
Data Processing: After acquisition, the data will be displayed as a plot of transmittance or absorbance versus wavenumber (cm⁻¹).
Workflow Diagram
Figure 2. Workflow for FTIR analysis of a solid sample using the KBr pellet method.
Conclusion
The infrared spectrum of (R)-6-(Boc-amino)-2-hydroxyhexanoic acid is predicted to be rich in information, with characteristic bands for each of its key functional groups. The very broad O-H stretch, coupled with two distinct carbonyl absorptions and an N-H stretch, will provide a unique vibrational fingerprint for this molecule. By following the detailed experimental protocol and utilizing the comparative data presented, researchers can confidently acquire and interpret the FTIR spectrum, ensuring the structural integrity of this valuable chiral building block.
References
- Infrared spectroscopy of gas phase alpha hydroxy carboxylic acid homo and hetero dimers. (n.d.). Physical Chemistry Chemical Physics.
- Intramolecular Hydrogen Bonding and Conformation of Small Peptides: Variable-Temperature FTIR Study on N-Acetyl-l-Pro-l-Leu-Gly-NH2 and Related Compounds. (n.d.). Journal of the American Chemical Society.
- Takasuka, M., Yamakawa, W., & Ohtani, M. (1990). FTIR Spectral Study of Intramolecular Hydrogen Bonding in Thromboxane A, Receptor Antagonist S-I45 and Related Compounds. Part 2. Journal of the Chemical Society, Perkin Transactions 2, (8), 1467.
- Understanding Intermolecular and Intramolecular Hydrogen Bonds: Spectroscopic and Computational Approaches. (2023). Journal of Chemical Reviews, 5(3), 220-235.
- FTIR spectral study of intramolecular hydrogen bonding in thromboxane A2 receptor antagonist S-145 and related compounds. 3. Conformation and activity of S-145 analogues. (1991). Journal of the Chemical Society, Perkin Transactions 2, (11), 1745-1753.
- Zhu, X., Huang, G., Luo, S., Guan, X., & Chen, X. (2013). Rapid Determination of Enantiomeric Excess of Tert-Butoxycarbonyl (BOC-Protected) Amino Acids Based on Infrared Spectra Technique with Optimal Wavelet Packet Transform Decomposition Frequency Band. Analytical Letters, 46(13), 2092-2105.
- Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. (2024, May 31). Drawell.
- Infrared spectra of N- tert-butoxycarbonyl-amino acids at different temperatures. (n.d.). ResearchGate.
- FT-IR Sample Preparation. (n.d.). Northern Illinois University, Department of Chemistry and Biochemistry.
- IR Spectroscopy of Solids. (n.d.). University of Colorado Boulder, Department of Chemistry.
- Sample Preparation – FT-IR/ATR. (n.d.). Polymer Chemistry Characterization Lab.
- Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. (2024, April 25). Organic Process Research & Development.
- DFT calculation and vibrational spectroscopic studies of 2-(tert-butoxycarbonyl (Boc) -amino)-5-bromopyridine. (2014). Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 128, 439-448.
- Mastering FTIR Spectroscopy: Sample Preparation and Data Analysis. (2024, November 14). Labindia Analytical.
- 6-Amino-2-hydroxyhexanoic acid. (n.d.). NIST WebBook.
- Table of Characteristic IR Absorptions. (n.d.).
- Infrared Spectroscopy Absorption Table. (2025, September 11). Chemistry LibreTexts.
- Boc Protected Amino Acids. (n.d.). Vector Labs.
- Characteristic Group Vibrations of Organic Molecules II. (n.d.).
- 6-Amino-2-hydroxyhexanoic acid. (n.d.). PubChem.
- (S)-6-(Boc-amino)-2-hydroxyhexanoic Acid. (n.d.). Sigma-Aldrich.
- (S)-6-(Boc-amino)-2-hydroxyhexanoic acid. (2026, March 1). Advanced ChemBlocks.
Sources
- 1. jchemrev.com [jchemrev.com]
- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 3. uanlch.vscht.cz [uanlch.vscht.cz]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 8. 6-Amino-2-hydroxyhexanoic acid [webbook.nist.gov]
- 9. drawellanalytical.com [drawellanalytical.com]
- 10. labindia-analytical.com [labindia-analytical.com]
A Senior Application Scientist's Guide to Standardizing Quality Control for Alpha-Hydroxy Acid Building Blocks
Introduction: Alpha-hydroxy acids (AHAs) are fundamental chiral building blocks in modern drug development and synthesis. Their prevalence in active pharmaceutical ingredients (APIs) necessitates a rigorously defined and standardized quality control (QC) strategy to ensure the safety, efficacy, and batch-to-batch consistency of the final drug product. Simply confirming identity is insufficient; a comprehensive analytical approach is required to fully characterize purity, impurity profiles, and stereochemical integrity.
This guide provides a holistic framework for establishing a robust QC program for AHA building blocks. We will move beyond rote procedural descriptions to explore the scientific rationale behind method selection, the establishment of self-validating protocols, and the integration of orthogonal techniques to build a complete quality profile. This document is intended for researchers, scientists, and drug development professionals dedicated to upholding the highest standards of scientific integrity in their work.
Section 1: The Core Tenets of AHA Quality
A comprehensive quality assessment for an AHA building block rests on five analytical pillars. Each pillar addresses a distinct set of potential risks and is crucial for the release of a reliable and safe material. The failure to adequately assess any one of these pillars can have significant downstream consequences on process chemistry, impurity profiles, and the pharmacological activity of the final API.
Caption: The five fundamental pillars of a robust QC strategy for AHAs.
Section 2: The Analytical Toolkit: A Comparative Overview
No single analytical technique can address all five QC pillars. Therefore, a multi-faceted, or orthogonal, approach is necessary. The selection of a specific technique is driven by the property being measured and the required sensitivity. High-Performance Liquid Chromatography (HPLC) serves as the workhorse for purity and assay, while Gas Chromatography (GC) is indispensable for volatile impurities, and spectroscopic methods provide structural and elemental information.
Table 1: Comparison of Primary Analytical Techniques for AHA Quality Control
| Technique | Principle | Primary Application for AHAs | Advantages | Limitations |
|---|---|---|---|---|
| HPLC-UV/PDA | Differential partitioning of analytes between a stationary and mobile phase. | Identity, Purity, Assay, Organic Impurities.[1] | Robust, reproducible, quantitative, versatile for many AHAs.[2][3] | Requires chromophore for UV detection, non-volatile buffers can be MS-incompatible.[4] |
| LC-MS | HPLC separation followed by mass-based detection. | Impurity identification, structural elucidation.[5][6] | High sensitivity and specificity, provides molecular weight information.[7] | More complex instrumentation, matrix effects can cause ion suppression. |
| Chiral HPLC | HPLC with a chiral stationary phase (CSP). | Chiral Purity / Enantiomeric Excess (ee) determination.[8] | Direct separation of enantiomers, highly accurate for ee determination. | CSPs can be expensive and have limited mobile phase compatibility. |
| Headspace GC-FID | Partitioning of volatile analytes between sample matrix and headspace gas, followed by GC separation. | Residual Solvent analysis.[9][10] | Highly sensitive for volatile compounds, required by pharmacopeias (e.g., USP <467>).[11] | Not suitable for non-volatile or thermally labile compounds. |
| NMR Spectroscopy | Absorption of radiofrequency energy by atomic nuclei in a magnetic field. | Identity, structural confirmation, chiral purity (with derivatization).[12] | Provides detailed structural information, non-destructive.[13] | Lower sensitivity than MS, complex mixtures can lead to signal overlap.[14] |
| ICP-MS/OES | Atomization and ionization of a sample in plasma, followed by mass or optical detection. | Elemental Impurity analysis.[15] | Extremely sensitive for trace metal detection, required by pharmacopeias (e.g., USP <232>).[16] | Destructive, requires acid digestion for sample preparation. |
Section 3: Foundational Assays: Identity, Purity, and Strength by HPLC
The cornerstone of AHA QC is the determination of identity, purity, and assay (strength) by a validated HPLC method.
Causality Behind Experimental Choices
-
Technique: Reverse-phase HPLC is the method of choice. AHAs are polar organic acids, making them well-suited for retention and separation on a non-polar stationary phase (like C18) with a polar, aqueous-based mobile phase.[3]
-
Detector: A Photo-Diode Array (PDA) detector is preferred over a simple UV detector. While many AHAs have a weak carboxyl chromophore detectable around 210 nm, a PDA detector provides spectral data across a range of wavelengths. This is a self-validating feature: it can confirm the spectral homogeneity of a peak, providing an extra layer of identity confirmation and flagging the presence of co-eluting impurities with different UV spectra.
-
Mobile Phase: A low pH mobile phase (e.g., using phosphoric or formic acid) is critical.[3] This suppresses the ionization of the carboxylic acid group on the AHA, ensuring a single, well-retained, and sharp chromatographic peak.
Experimental Protocol: General Purity and Assay of an AHA by RP-HPLC
This protocol must be validated for the specific AHA building block according to ICH Q2(R2) guidelines.[17][18]
-
Instrumentation:
-
High-Performance Liquid Chromatograph with PDA detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).
-
-
Reagents:
-
Mobile Phase A: 0.1% Phosphoric Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Diluent: Mobile Phase A.
-
Reference Standard: A primary, well-characterized standard of the target AHA.
-
Sample: The AHA building block to be tested.
-
-
Chromatographic Conditions (Typical Starting Point):
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 210 nm (with full spectral scan from 190-400 nm).
-
Injection Volume: 10 µL.
-
Gradient Program: A gradient from ~5% to 95% Acetonitrile over 20-30 minutes is a common starting point to elute the main peak and any less polar impurities.
-
-
Standard Preparation:
-
Accurately weigh approximately 25 mg of the AHA Reference Standard into a 50 mL volumetric flask.
-
Dissolve in and dilute to volume with Diluent to achieve a final concentration of ~0.5 mg/mL.
-
-
Sample Preparation:
-
Prepare the sample in the same manner as the standard to a target concentration of ~0.5 mg/mL.
-
-
Procedure:
-
Equilibrate the column with the initial mobile phase conditions for at least 30 minutes.
-
Perform a blank injection (Diluent) to ensure a clean baseline.
-
Inject the Standard solution in replicate (e.g., n=5) to establish system suitability.
-
Inject the Sample solution.
-
-
System Suitability Criteria:
-
Tailing Factor (for AHA peak): ≤ 2.0.
-
Theoretical Plates (for AHA peak): ≥ 2000.
-
Relative Standard Deviation (RSD) of peak area (for n=5 replicate standard injections): ≤ 2.0%.
-
-
Calculations:
-
Assay (%): Compare the peak area of the sample to the peak area of the standard of known concentration.
-
Purity (%): Use area percent normalization, reporting any impurity above the reporting threshold (e.g., 0.05%).
-
Trustworthiness: The Imperative of Method Validation
Describing a protocol is insufficient; its trustworthiness comes from rigorous validation. The method must be demonstrated to be "fit for purpose" by assessing key performance characteristics as defined by the International Council for Harmonisation (ICH) guideline Q2(R2).[17][19]
Table 2: ICH Q2(R2) Validation Parameters for an HPLC Purity/Assay Method
| Parameter | Purpose | Typical Acceptance Criterion |
|---|---|---|
| Specificity | To ensure the signal is unequivocally from the analyte, free of interference from impurities or matrix components.[18] | Peak purity analysis (via PDA) passes; no interfering peaks in spiked placebo/degradation samples. |
| Linearity | To demonstrate a proportional relationship between concentration and detector response over a defined range. | Correlation coefficient (r²) ≥ 0.999 over a range of 50-150% of nominal concentration. |
| Accuracy | To demonstrate the closeness of the measured value to the true value.[19] | 98.0% - 102.0% recovery for spiked samples at low, medium, and high concentrations. |
| Precision | To demonstrate the consistency of results (Repeatability and Intermediate Precision). | Repeatability (n=6 preps): RSD ≤ 2.0%. Intermediate Precision (different day/analyst): RSD ≤ 3.0%. |
| Range | The concentration interval where the method is precise, accurate, and linear.[17] | Justified by the linearity, accuracy, and precision data. |
| Robustness | To demonstrate reliability with respect to deliberate minor variations in method parameters (e.g., pH, flow rate). | System suitability criteria are met under all varied conditions. |
Caption: A simplified workflow for analytical method validation per ICH guidelines.
Section 4: The Chirality Question: Ensuring Enantiomeric Purity
For chiral AHAs, enantiomeric purity is not merely a measure of chemical purity but a critical determinant of biological activity. The "wrong" enantiomer can be inactive, less active, or, in the worst case, exhibit undesirable toxicological effects.[8]
Comparative Approaches
-
Chiral HPLC: This is the gold standard for quantitative enantiomeric excess (ee) determination. It provides direct physical separation of the enantiomers, allowing for highly accurate and precise quantification. Modern chiral stationary phases are compatible with a wide range of mobile phases, including reverse-phase conditions.[8]
-
NMR Spectroscopy: While not a separative technique, NMR can be used to determine ee by using a Chiral Derivatizing Agent (CDA) or a Chiral Solvating Agent (CSA).[12] The agent reacts with or complexes the enantiomers to form diastereomers, which are chemically distinct and exhibit separate signals in the NMR spectrum (often ¹H or ¹⁹F NMR).[14] This method is rapid and avoids the need for specific chiral column development but is generally less precise than a validated chiral HPLC method for trace-level enantiomer quantification.
Experimental Protocol: Chiral Purity by Chiral HPLC
-
Instrumentation:
-
HPLC system as described previously.
-
Chiral Column: Select a column based on the specific AHA (e.g., polysaccharide-based columns like cellulose or amylose derivatives are common).
-
-
Reagents:
-
Mobile Phase: Typically a mixture of a non-polar solvent (e.g., Hexane/Heptane) and an alcohol modifier (e.g., Isopropanol, Ethanol), often with a small amount of an acidic or basic additive to improve peak shape.
-
Reference Materials: Racemic (50:50) mixture of the AHA and an enantiomerically pure standard of the desired enantiomer.
-
-
Procedure:
-
Method Development: Inject the racemic mixture to develop a separation method where the resolution between the two enantiomer peaks is > 1.5.
-
Peak Identification: Inject the enantiomerically pure standard to confirm which peak corresponds to the desired enantiomer and which corresponds to the undesired enantiomer.
-
Sample Analysis: Dissolve the AHA sample in the mobile phase and inject.
-
-
Calculation:
-
Calculate the enantiomeric excess (% ee) using the peak areas of the desired (A_desired) and undesired (A_undesired) enantiomers: % ee = [(A_desired - A_undesired) / (A_desired + A_undesired)] * 100
-
Section 5: A Deep Dive into Impurity Profiling
Controlling the primary AHA peak is only part of the story. A robust QC strategy must rigorously control all potential impurities, which are categorized into three distinct classes.
Caption: The three main categories of impurities requiring control.
Elemental Impurities
These are trace metals that can be introduced from catalysts, reagents, or manufacturing equipment.[20] Their control is mandated by USP General Chapter <232> and ICH Guideline Q3D .[16][21][22] These guidelines use a risk-based approach to determine which elements must be controlled based on their toxicity and the route of administration of the final drug product.
Table 3: ICH Q3D Classification of Elemental Impurities (Examples)
| Class | Description | Elements | Rationale |
|---|---|---|---|
| Class 1 | Human toxicants. Must be evaluated in all cases. | As, Cd, Hg, Pb | High toxicity and potential for presence in raw materials.[22] |
| Class 2A | Toxicants with a reasonable probability of being in the drug product. | Co, Ni, V | Often used as catalysts in synthetic processes.[20] |
| Class 2B | Toxicants with a lower probability of being in the drug product. | Ag, Au, Pd, Pt, etc. | Lower abundance or less common use as catalysts.[22] |
| Class 3 | Elements with relatively low toxicity by the oral route. | Ba, Cr, Cu, Li, etc. | Assessment required only when they are intentionally added. |
Analytical Approach: The required technique is either Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) or the more sensitive Inductively Coupled Plasma-Mass Spectrometry (ICP-MS), as specified in USP <233> .[15] This involves digesting the AHA sample in strong acid to destroy the organic matrix and then introducing the solution into the plasma for analysis.
Residual Solvents
Organic volatile impurities (OVIs) used or produced during synthesis must be controlled.[9][23] Their limits are defined in USP General Chapter <467> and ICH Guideline Q3C , which categorize solvents based on their toxicity.[11][24]
-
Class 1: Solvents to be avoided (e.g., Benzene, Carbon tetrachloride).
-
Class 2: Solvents to be limited (e.g., Acetonitrile, Methanol, Toluene).
-
Class 3: Solvents with low toxic potential (e.g., Acetone, Ethanol, Isopropyl alcohol).
Analytical Approach: The standard method is Headspace Gas Chromatography with a Flame Ionization Detector (HS-GC-FID).[10]
Experimental Protocol: Residual Solvent Analysis by Headspace GC-FID
-
Instrumentation: Gas chromatograph with a headspace autosampler and an FID detector.
-
Reagents:
-
Diluent: Dimethyl sulfoxide (DMSO) or another suitable high-boiling, inert solvent.
-
Solvent Standards: Certified standards for all potential residual solvents used in the AHA synthesis.
-
-
Sample Preparation:
-
Accurately weigh about 100 mg of the AHA sample into a 20 mL headspace vial.
-
Add a precise volume (e.g., 5.0 mL) of Diluent.
-
Crimp the vial securely.
-
-
Headspace Conditions (Typical):
-
Vial Equilibration Temperature: 80 °C.
-
Vial Equilibration Time: 30 minutes.
-
Loop Temperature: 90 °C.
-
Transfer Line Temperature: 100 °C.
-
-
GC Conditions (Typical):
-
Column: G43 phase (e.g., 6% cyanopropylphenyl / 94% dimethylpolysiloxane).[10]
-
Carrier Gas: Helium or Hydrogen.
-
Inlet Temperature: 200 °C.
-
Oven Program: Start at 40 °C, hold for 10 minutes, then ramp to 240 °C.
-
Detector Temperature: 250 °C.
-
-
Procedure:
-
Analyze a standard solution containing all relevant solvents at their specified limit concentrations.
-
Analyze the prepared sample vial.
-
-
Analysis: Identify and quantify any solvent peaks in the sample chromatogram by comparing their retention times and responses to the standard.
Section 6: Ensuring Microbiological Safety
For non-sterile AHA building blocks, controlling the microbiological quality is a critical step to ensure the quality of the final drug product and to prevent contamination of the manufacturing facility.[25] Testing should be performed according to pharmacopeial methods such as those outlined in USP <61> (Microbial Enumeration Tests) and USP <62> (Tests for Specified Microorganisms).[26]
-
Total Aerobic Microbial Count (TAMC): Quantifies the number of aerobic bacteria.
-
Total Yeast and Mold Count (TYMC): Quantifies the level of fungal contamination.
-
Tests for Specified Pathogens: Absence tests for organisms like E. coli, Salmonella spp., Pseudomonas aeruginosa, and Staphylococcus aureus may be required based on a risk assessment.[27]
The acceptance criteria for these tests depend on the nature of the material and its intended use.[26]
Conclusion
Standardizing the quality control for alpha-hydroxy acid building blocks is a multi-faceted endeavor that extends far beyond a simple purity check. It requires the implementation of a suite of orthogonal, validated analytical methods, each designed to interrogate a specific quality attribute. From the foundational HPLC assay to the highly sensitive ICP-MS analysis for elemental impurities and the critical assessment of chiral purity, each test contributes a vital piece of data to the overall quality profile.
By adopting the principles outlined in this guide—grounding protocols in scientific causality, adhering to ICH validation standards, and understanding the role of each analytical technique—researchers and drug developers can ensure the integrity of their AHA building blocks. This commitment to rigorous, standardized QC is fundamental to the development of safe, effective, and reliable medicines.
References
-
Analytical Chemistry: A Journal. (2024). Determination of the Content of α-Hydroxy Acids in Cosmetics by HPLC. 3: 46-53. [Link]
-
US Pharmacopeia (USP). <232> Elemental Impurities—Limits. [Link]
-
Pharmaceutical Technology. (2020). Residual Solvent Analysis in Pharmaceuticals. [Link]
-
Journal of Food and Drug Analysis. (2001). Determination of α-Hydroxyacids in Cosmetics. 10(2): 95-100. [Link]
-
Taiwan Food and Drug Administration. (2007). Method of Test for α-Hydroxy Acids in Cosmetics. [Link]
-
Journal of Chromatography B: Analytical Technologies in the Biomedical and Life Sciences. (2003). Determination of alpha-hydroxy acids in cosmetic products by high-performance liquid chromatography with a narrow-bore column. 793(2): 361-7. [Link]
-
CD Formulation. α-Hydroxy Acid Test. [Link]
-
Agilent Technologies. (2020). Rapid Determination of 10 α-Hydroxy Acids. Application Note. [Link]
-
Intertek. USP 232 and 233 Pharmaceutical Elemental Impurity Testing. [Link]
-
LabSolution. The Analysis of Residual Solvents in Pharmaceutical Products Using GC-VUV and Static Headspace. [Link]
-
Chemetrix. Residual Solvent Analysis of Pharmaceutical Products. [Link]
-
Analytik Jena. USP <232> Elemental Impurities—Limits. [Link]
-
PMC. (2012). Microbiological quality of non-sterile pharmaceutical products. [Link]
-
Thermo Fisher Scientific. (2023). Microbial Testing for the Pharmaceutical Industry. [Link]
-
LCGC International. (2025). Generic Method Approach for the Determination of Residual Solvents in Active Pharmaceutical Ingredients by Gas Chromatography. [Link]
-
New Journal of Chemistry. (2025). Enantiodifferentiation of chiral hydroxy acids via 19F NMR. 49: 19240-19246. [Link]
-
PMC. (2016). Chiral discrimination of α-hydroxy acids and N-Ts-α-amino Acids induced by tetraaza macrocyclic chiral solvating agents by using 1H NMR spectroscopy. [Link]
-
International Council for Harmonisation (ICH). (2023). Validation of Analytical Procedures Q2(R2). [Link]
-
AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. [Link]
-
Scholars Research Library. (2011). Microbiological examination of pharmaceutical raw materials. [Link]
-
Labcorp. (2024). Elemental impurities per USP and ICH q3d guidelines. [Link]
-
Pharma Beginners. (2022). Residual Solvents in Pharmaceuticals: A Comprehensive Guide. [Link]
-
Efor Group. Validation of analytical procedures according to the ICH guidelines. [Link]
-
Cobetter. (2025). Why Microbiological Testing Is Essential for Pharmaceutical Quality Control. [Link]
-
Allan Chemical Corporation. (2025). How to Test Raw Materials for Microbial Contamination. [Link]
-
Lab Manager. (2025). ICH and FDA Guidelines for Analytical Method Validation. [Link]
-
European Medicines Agency. ICH Q2(R2) Validation of analytical procedures. [Link]
-
Clausius Scientific Press. (2024). Determination of the Content of α-Hydroxy Acids in Cosmetics by HPLC. [Link]
-
Sterling Pharma Solutions. (2025). High-resolution mass spectrometry for impurity profiling. [Link]
-
ResearchGate. (2025). Facile determination of the absolute configurations of α-hydroxy acids by chiral derivatization coupled with liquid chromatography-mass spectrometry analysis. [Link]
-
Agilent Technologies. Pharmaceutical Impurity Identification and Profiling Using Agilent Q-TOF LC/MS. [Link]
-
SK pharmteco. Chiral Purity Analysis – Know What Both Hands Are Doing. [Link]
-
ResolveMass Laboratories Inc. (2026). Impurity Profiling and Characterization for Generic Project. [Link]
-
ResearchGate. Mass spectrometry in impurity profiling. [Link]
-
Journal of Natural Products. (2011). Unprecedented Ultra-High-Resolution Hydroxy Group 1H NMR Spectroscopic Analysis of Plant Extracts. [Link]
-
Researcher.Life. (2025). Enantiodifferentiation of chiral hydroxy acids via 19F NMR. [Link]
-
PubMed. (2016). Quantitation of α-hydroxy acids in complex prebiotic mixtures via liquid chromatography/tandem mass spectrometry. [Link]
-
PMC. (2016). High Resolution NMR Spectroscopy as a Structural and Analytical Tool for Unsaturated Lipids in Solution. [Link]
-
Cosmetic Ingredient Review. (2013). Safety Assessment of Alpha Hydroxy Acids as Used in Cosmetics. [Link]
-
Organic Letters. (2013). A Simple Protocol for NMR Analysis of the Enantiomeric Purity of Chiral Hydroxylamines. [Link]
-
Michigan State University Chemistry. NMR Spectroscopy. [Link]
Sources
- 1. Determination of alpha-hydroxy acids in cosmetic products by high-performance liquid chromatography with a narrow-bore column - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. clausiuspress.com [clausiuspress.com]
- 3. lawdata.com.tw [lawdata.com.tw]
- 4. hpst.cz [hpst.cz]
- 5. researchgate.net [researchgate.net]
- 6. resolvemass.ca [resolvemass.ca]
- 7. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 8. skpharmteco.com [skpharmteco.com]
- 9. pharmtech.com [pharmtech.com]
- 10. chemetrix.co.za [chemetrix.co.za]
- 11. labsolution.pl [labsolution.pl]
- 12. Chiral discrimination of α-hydroxy acids and N-Ts-α-amino Acids induced by tetraaza macrocyclic chiral solvating agents by using 1H NMR spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. High Resolution NMR Spectroscopy as a Structural and Analytical Tool for Unsaturated Lipids in Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 14. artefacts-discovery.researcher.life [artefacts-discovery.researcher.life]
- 15. USP <232> - Analytik Jena [analytik-jena.com]
- 16. USP 232 and 233 Pharmaceutical Elemental Impurity Testing [intertek.com]
- 17. database.ich.org [database.ich.org]
- 18. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 19. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 20. labcorp.com [labcorp.com]
- 21. usp.org [usp.org]
- 22. scpscience.com [scpscience.com]
- 23. paulrpalmer.com [paulrpalmer.com]
- 24. chromatographyonline.com [chromatographyonline.com]
- 25. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 26. How to Test Raw Materials for Microbial Contamination - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 27. Microbiological quality of non-sterile pharmaceutical products - PMC [pmc.ncbi.nlm.nih.gov]
Personal protective equipment for handling (R)-6-(Boc-amino)-2-hydroxyhexanoic Acid
Operational & Safety Blueprint: Handling (R)-6-(Boc-amino)-2-hydroxyhexanoic Acid in Peptide Synthesis
As a Senior Application Scientist, I frequently observe that the transition from theoretical peptide design to benchtop execution fails at the logistical and safety levels. (R)-6-(Boc-amino)-2-hydroxyhexanoic Acid (CAS: 2268819-82-3)[1] is a critical chiral building block used in the synthesis of depsipeptides and modified peptidomimetics. While the tert-butyloxycarbonyl (Boc) protecting group offers excellent orthogonality, the compound's physical state and the harsh acidic conditions required for its downstream deprotection demand a rigorous, self-validating safety protocol.
This guide provides the causality behind each safety requirement, ensuring your laboratory operations are both scientifically sound and uncompromisingly safe.
Chemical Risk Profile & Causality
Enantiomeric derivatives, such as the (S) and (R) forms of 6-(Boc-amino)-2-hydroxyhexanoic Acid, share identical scalar physical properties and hazard profiles. The compound typically presents as a fine, white to off-white powder. Understanding why it is hazardous dictates how we handle it.
Table 1: Physical Properties and Hazard Causality
| Property / Hazard | Value / Code | Operational Causality & Risk |
| CAS Number | 2268819-82-3 | Unique identifier for the specific (R)-enantiomer[1]. |
| Molecular Weight | 247.29 g/mol | Essential for precise stoichiometric calculations during coupling. |
| Acute Toxicity | H302 (Harmful if swallowed) | Risk of accidental ingestion via contaminated gloves or bench surfaces. |
| Skin/Eye Irritation | H315, H319 | Direct contact with the powder or solubilized form causes localized inflammation. |
| Respiratory | H335 (May cause irritation) | The fine particulate nature makes it highly prone to aerosolization and inhalation. |
Tiered Personal Protective Equipment (PPE) Matrix
Do not treat all steps of the synthetic workflow equally. The PPE required for weighing the neat solid differs vastly from the PPE required during its deprotection.
-
Respiratory Protection: When handling the dry powder outside a localized exhaust system, a NIOSH-approved N95 or P100 particulate respirator is mandatory to mitigate the H335 inhalation risk.
-
Expert Insight: Always prioritize handling the solid within a certified fume hood (face velocity 80–120 fpm) over relying solely on a respirator.
-
-
Hand Protection (Dynamic Selection):
-
Phase 1 (Weighing Solid): Standard 4-mil Nitrile gloves are sufficient. The solid does not rapidly permeate nitrile.
-
Phase 2 (Solubilization/Coupling): If dissolving in Dimethylformamide (DMF) or Dichloromethane (DCM), double-gloving with nitrile is required. Change immediately upon any splash.
-
Phase 3 (Deprotection): Boc removal typically utilizes Trifluoroacetic Acid (TFA)[2]. TFA permeates nitrile in seconds, causing severe chemical burns. You must switch to Butyl rubber or Silver Shield laminate gloves during this step.
-
-
Eye/Face Protection: Chemical splash goggles (ANSI Z87.1+) are non-negotiable. Standard safety glasses with side shields are insufficient against solvent splashes during the coupling phase.
Operational Workflow: Step-by-Step Methodology
To ensure operational trustworthiness, every protocol must be a self-validating system.
Protocol 1: Safe Weighing and Transfer
-
Validate Environment: Verify the fume hood monitor reads >80 fpm. Clear the deck of incompatible reagents (e.g., strong oxidizers).
-
Static Mitigation: Boc-amino acids are prone to static cling, which causes erratic weighing and sudden aerosolization. Wipe the exterior of the analytical balance and the weighing boat with an anti-static zero-charge wipe. Use a grounded, anti-static micro-spatula.
-
Transfer: Slowly transfer the (R)-6-(Boc-amino)-2-hydroxyhexanoic Acid to the tared vessel, keeping the container as close to the balance pan as possible to minimize drop height.
-
Validation: Cap the source bottle immediately. Inspect the balance area for micro-spills; clean immediately with a damp 70% isopropanol wipe to capture dust and prevent secondary exposure.
Operational workflow for the safe handling and coupling of Boc-protected amino acids.
Deprotection Mechanics & Safety Interventions
The synthetic utility of the Boc group lies in its acid-lability. However, the mechanism of deprotection introduces acute physical hazards. When exposed to strong acids like TFA or HCl in dioxane[2], the Boc group cleaves to form a tert-butyl cation, which subsequently eliminates to form isobutylene gas and carbon dioxide ( CO2 )[3].
Expert Insight: The generation of CO2 and isobutylene means this reaction must never be performed in a sealed system . A closed vial will rapidly pressurize and shatter, creating a severe shrapnel and chemical exposure hazard.
Protocol 2: Safe Boc Deprotection
-
Preparation: Equip butyl rubber gloves. Place the reaction vessel containing the coupled (R)-6-(Boc-amino)-2-hydroxyhexanoic Acid derivative in an ice bath within the fume hood.
-
Acid Addition: Slowly add the cleavage cocktail (e.g., 95% TFA / 2.5% Triisopropylsilane / 2.5% H2O ) dropwise to control the exothermic reaction.
-
Venting: Equip the reaction flask with a mineral oil bubbler or a vented needle through a septum to allow the safe escape of isobutylene and CO2 [3].
-
Validation: Monitor the bubbler. The cessation of gas evolution is a reliable, self-validating visual indicator that the primary deprotection phase is nearing completion.
Chemical mechanism and safety interventions for Boc group deprotection using TFA.
Waste Management and Disposal Plan
Improper disposal of peptide synthesis waste is a major environmental and safety liability[4].
-
Solid Waste: Empty vials, contaminated spatulas, and weighing boats containing residual (R)-6-(Boc-amino)-2-hydroxyhexanoic Acid must be disposed of in a solid hazardous waste container explicitly labeled "Toxic Organic Solids."
-
Halogenated Liquid Waste: Any waste containing DCM or TFA from the deprotection step must be strictly segregated into "Halogenated Organic Waste." Mixing TFA waste with incompatible solvents (like bases or certain organics) can cause violent exothermic reactions.
-
Green Chemistry Considerations: The Boc strategy is inherently cleaner regarding atom economy for solid waste, as the protecting group degrades into gases (isobutylene and CO2 ) rather than requiring heavy solvent extraction of solid byproducts (unlike the Fmoc group)[3]. Ensure your facility's fume hood scrubber is rated for Volatile Organic Compounds (VOCs) to safely capture the vented isobutylene.
References
-
The Journal of Organic Chemistry. "Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production". ACS Publications. [Link]
-
Applied Sciences. "Aqueous Microwave-Assisted Solid-Phase Synthesis Using Boc-Amino Acid Nanoparticles". MDPI. [Link]
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
